4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQRSJSVYWEXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223197 | |
| Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729-01-1 | |
| Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitrobiphenyl-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 729-01-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, spectroscopic characterization, safety considerations, and its emerging role in research and development, particularly in the context of drug discovery.
Introduction: The Significance of the Biphenyl Scaffold
The [1,1'-biphenyl]-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a nitro group at the 4'-position profoundly influences the molecule's electronic properties and reactivity, making this compound a versatile building block for the synthesis of novel therapeutic agents and functional materials. The nitro group, a potent electron-withdrawing moiety, can serve as a key pharmacophore or as a precursor for further chemical modifications, such as reduction to an amino group, opening avenues for a diverse range of derivatives.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 729-01-1 | [3][4] |
| Molecular Formula | C₁₃H₉NO₄ | [3] |
| Molecular Weight | 243.21 g/mol | [3] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Purity | Typically ≥99% | [4] |
| Storage | 2-8 °C, Keep in dark place, Inert atmosphere | [5] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring bearing the carboxylic acid group will exhibit distinct splitting patterns influenced by the meta-substitution. The protons on the nitro-substituted phenyl ring will also show characteristic downfield shifts due to the electron-withdrawing nature of the nitro group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carboxylic acid carbon. The carbon atom of the carboxylic acid group is expected to resonate in the downfield region (around 165-175 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbons attached to the nitro and carboxylic acid groups showing characteristic shifts.[8][9] The carbon attached to the nitro group will be significantly deshielded.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrational frequencies of the carboxylic acid and nitro functional groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[10][11]
-
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ will be present, corresponding to the carbonyl stretching of the aromatic carboxylic acid.[10][12]
-
N-O Stretch (asymmetric): A strong absorption band around 1515-1560 cm⁻¹ is characteristic of the asymmetric stretching of the nitro group.[13]
-
N-O Stretch (symmetric): A medium to strong absorption band around 1345-1385 cm⁻¹ corresponds to the symmetric stretching of the nitro group.[13]
-
C-O Stretch: A moderate absorption band in the 1210-1320 cm⁻¹ region will be observed due to the C-O stretching of the carboxylic acid.[10]
2.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 243. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 226), the carboxyl group (-COOH, m/z 198), and the nitro group (-NO₂, m/z 197).[14]
Synthesis and Reaction Chemistry
The primary method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Suzuki-Miyaura Coupling: A Reliable Synthetic Protocol
The synthesis involves the coupling of 3-bromobenzoic acid with 4-nitrophenylboronic acid, or alternatively, 3-carboxyphenylboronic acid with 1-bromo-4-nitrobenzene. The former is often preferred due to the commercial availability of the starting materials.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 12-24 hours.
-
Workup: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford this compound in good yield and high purity.
Causality Behind Experimental Choices
The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial as it readily undergoes oxidative addition with the aryl bromide. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents. Degassing is a critical step to prevent the oxidation of the phosphine ligands and the palladium catalyst, ensuring catalytic activity throughout the reaction.
Applications in Drug Discovery and Medicinal Chemistry
Nitroaromatic compounds, including this compound, are of significant interest in drug discovery. The nitro group can act as a bioisostere for other functional groups and is often a key component of pharmacophores with diverse biological activities.[15]
Potential as an Anticancer Agent
The biphenyl scaffold is present in numerous compounds with demonstrated antitumor activity.[16][17] The nitro group can enhance the therapeutic potential of these molecules. Under the hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage and apoptosis in cancer cells.[18] This hypoxia-activated prodrug approach is a promising strategy for developing selective anticancer therapies.[19] Furthermore, derivatives of biphenyl carboxylic acids have been investigated as inhibitors of key signaling pathways involved in cancer progression.
Antimicrobial and Antiparasitic Potential
Nitroaromatic compounds have a long history of use as antimicrobial and antiparasitic agents. The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components.[18] This makes this compound a valuable starting material for the synthesis of novel antimicrobial agents to combat drug-resistant pathogens.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis via the Suzuki-Miyaura coupling, combined with the reactive handles of the nitro and carboxylic acid groups, provides a platform for the creation of a wide array of novel molecules. Further research into the biological activities of this compound and its derivatives is warranted and holds the promise of yielding new therapeutic agents for a range of diseases.
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physicochemical properties of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid
Introduction: A Molecule of Interest in Modern Chemistry
This compound (CAS No. 729-01-1) represents a class of highly functionalized aromatic compounds pivotal to advancements in medicinal chemistry and material science.[1] Its rigid biphenyl scaffold, combined with the electron-withdrawing nitro group and the acidic carboxylic acid moiety, creates a unique electronic and structural profile. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is the foundational data upon which rational drug design, synthesis optimization, and formulation strategies are built. The carboxylic acid group, in particular, is a pharmacophore present in approximately 450 approved drugs, making its behavior and potential bioisosteric replacement a subject of intense study.[2] This guide provides a detailed examination of the core physicochemical attributes of this compound, blending established data with the underlying scientific principles and field-proven experimental methodologies.
Core Molecular & Structural Attributes
The identity and foundational characteristics of a compound begin with its structure. This compound is a derivative of biphenyl, featuring a nitro group at the 4'-position and a carboxylic acid at the 3-position. This specific arrangement dictates its steric and electronic properties, influencing everything from its melting point to its biological interactions.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 729-01-1 | [1] |
| Molecular Formula | C₁₃H₉NO₄ | [1] |
| Molecular Weight | 243.22 g/mol | [1] |
| Canonical SMILES | O=C(C1=CC(C2=CC=C(=O)C=C2)=CC=C1)O | [1] |
Thermal Properties: Melting Point Analysis
Significance in Drug Development
A high melting point often correlates with lower aqueous solubility, a key challenge in drug formulation. It also provides a benchmark for purity; impurities typically depress the melting point and broaden its range. Therefore, accurate determination is a fundamental quality control step.
Experimental Protocol: Melting Point Determination
This protocol describes the standard capillary method, a self-validating system for assessing both identity and purity.
-
Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula to ensure uniform heat transfer.
-
Capillary Loading: Tamp the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Rapid Initial Screen: Heat the sample rapidly to get an approximate melting point. This saves time and establishes a range for the more precise measurement.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point.
-
Slow Heating Rate: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the T1-T2 range. A pure compound will have a sharp range, typically 0.5-1.5°C.[5]
Caption: Workflow for Melting Point Determination.
Acidity and Solubility Profile
The carboxylic acid group is the primary driver of the compound's acidity and solubility behavior. Its pKa value quantifies its strength as an acid. While experimental data for this specific isomer is unavailable, predicted pKa values for related isomers are around 3.59, indicating it is a moderately strong organic acid.[4]
Significance in Research
Solubility and pKa are paramount in drug development. They govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's charge state at physiological pH (around 7.4), which is determined by its pKa, dictates its ability to cross cell membranes and interact with biological targets. Low solubility remains a major hurdle for many drug candidates.
Experimental Protocol: Solubility & Acidity Characterization
This workflow uses a series of solvents to qualitatively assess the acidic nature of the compound, which directly relates to its pKa.[6][7]
-
Water Solubility: Add a small spatula tip of the compound to a test tube containing ~1 mL of deionized water. Agitate vigorously. Carboxylic acids with large aromatic systems are often poorly soluble in neutral water.[6]
-
Aqueous Base (5% NaOH): To the same tube (or a fresh one), add 5% aqueous sodium hydroxide dropwise. The formation of the sodium carboxylate salt should markedly increase solubility. This is a classic indicator of an acidic functional group.[6]
-
Causality: The strong base deprotonates the carboxylic acid (pKa ~3.5-4.0) to form the highly polar and water-soluble sodium salt. This confirms the presence of a sufficiently acidic proton.
-
-
Aqueous Weak Base (5% NaHCO₃): In a separate test tube, add the compound to 5% sodium bicarbonate solution. The observation of effervescence (CO₂ gas) is a strong confirmation of a carboxylic acid.[6]
-
Causality: Sodium bicarbonate can only be protonated by acids stronger than carbonic acid (pKa ~6.4). Since the expected pKa of the compound is ~3.6, it is strong enough to cause this reaction, providing a clear, self-validating result. Phenols, which are less acidic, typically do not react.
-
Caption: Logical workflow for solubility and acidity testing.
Spectroscopic Profile for Structural Verification
Spectroscopy provides an electronic and vibrational fingerprint of a molecule, essential for confirming its identity and structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorptions:
-
O-H Stretch: A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H bond.[8][9]
-
C=O Stretch: A strong, sharp peak between 1710 and 1760 cm⁻¹.[10] Conjugation with the aromatic ring would likely place this absorption closer to 1710 cm⁻¹.[10]
-
N-O Stretch (Nitro Group): Two strong absorptions are expected, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹.[11]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms:
-
Carboxylic Acid Proton (-COOH): A highly characteristic, broad singlet appearing far downfield, typically between 10-13 ppm.[11] Its chemical shift can be dependent on concentration and solvent.[10]
-
Aromatic Protons: A complex series of multiplets between ~7.5 and 8.5 ppm. The specific splitting patterns would confirm the substitution pattern on the two phenyl rings.
Relevance in Medicinal Chemistry and Drug Design
The structural motifs within this compound are highly relevant in modern drug discovery. The biphenyl core is a privileged scaffold, providing a rigid framework to orient other functional groups. The carboxylic acid group is a key pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions. However, it can also lead to poor membrane permeability and rapid metabolism.
This has led to the extensive use of "bioisosteres"—functional groups that mimic the carboxylic acid's steric and electronic properties while offering improved pharmacokinetic profiles.[12][13] Understanding the precise physicochemical properties of the parent carboxylic acid is therefore the essential first step for any rational drug design program aiming to optimize a lead compound containing this moiety.
Conclusion
This compound is a compound defined by the interplay of its constituent parts. Its high melting point and characteristic solubility profile are direct consequences of its rigid aromatic system and polar, hydrogen-bonding functional groups. Its spectroscopic fingerprint provides unambiguous confirmation of these features. For the intended audience of researchers and drug developers, these properties are not just data points but critical parameters that inform synthetic strategy, guide purification, predict ADME behavior, and provide the essential baseline for the design of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced polymers.[1] Molecules incorporating this motif often exhibit valuable biological activities and material properties. 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of more complex molecules, featuring three distinct functional handles: a carboxylic acid, a nitro group, and the biphenyl core itself. The strategic placement of these groups allows for sequential, regioselective modifications, making it a valuable building block for drug discovery and development professionals.
This guide provides a comprehensive technical overview of the viable synthetic pathways to this compound. We will delve into the mechanistic rationale behind preferred synthetic strategies, provide detailed, field-proven experimental protocols, and discuss the analytical methods required for product validation. The primary focus will be on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a modern and highly efficient method for constructing the target biaryl system.
Retrosynthetic Analysis and Strategic Considerations
The central challenge in synthesizing this compound is the formation of the carbon-carbon bond connecting the two phenyl rings. A retrosynthetic disconnection at this bond reveals two primary synthetic strategies: the Suzuki-Miyaura coupling and the classic Ullmann reaction.
Caption: Core retrosynthetic approach for the target molecule.
While the Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is a historically significant method, it often necessitates harsh reaction conditions (high temperatures) and can suffer from moderate yields, particularly for unsymmetrical products.[2][3][4] In contrast, the Suzuki-Miyaura coupling offers a more versatile, efficient, and milder route, demonstrating broad functional group tolerance and typically providing higher yields.[5][6] For these reasons, it is the preferred industrial and laboratory method for synthesizing unsymmetrical biaryls like our target compound.
Primary Synthesis Pathway: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate.[6] For the synthesis of this compound, this provides two logical pairings of starting materials.
Caption: Two viable Suzuki-Miyaura coupling routes to the target.
Route A, coupling 3-bromobenzoic acid with 4-nitrophenylboronic acid , is presented here as the exemplary pathway. This choice is based on the high reactivity and commercial availability of 4-nitrophenylboronic acid, as the electron-withdrawing nitro group makes it an excellent coupling partner.[7]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of 3-bromobenzoic acid to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a boronate species. This species then transfers its organic group (the 4-nitrophenyl ring) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Purpose |
| 3-Bromobenzoic acid | ≥98% | Standard suppliers | Aryl halide coupling partner |
| 4-Nitrophenylboronic acid | ≥97% | Standard suppliers | Organoboron coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄, ≥99% | Strem, Sigma-Aldrich | Palladium(0) catalyst source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Standard suppliers | Base for boronate formation |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Organic solvent |
| Deionized Water | High purity | In-house | Aqueous phase for biphasic system |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard suppliers | Extraction solvent |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard suppliers | Base for acid-base purification |
| Hydrochloric Acid (HCl) | Concentrated, ACS Grade | Standard suppliers | Acid for product precipitation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard suppliers | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq., 3 mol%).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[9]
-
-
Solvent Addition and Reaction:
-
Through the septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 80 mL dioxane, 20 mL water). The solvents should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.[1][9]
-
-
Work-up and Crude Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 100 mL of water and transfer it to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Note: The product is a carboxylic acid and will have significant solubility in the basic aqueous layer. The purpose of this initial extraction is to remove non-acidic impurities. The bulk of the product will be recovered in the next purification step.
-
-
Purification via Acid-Base Extraction:
-
Combine the aqueous layers from the work-up. If any organic solvent remains, wash with a small amount of ethyl acetate and discard the organic layer.
-
Slowly acidify the aqueous solution to a pH of ~2 by adding concentrated HCl dropwise with stirring. A precipitate of the crude this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Dry the solid under high vacuum to a constant weight. A typical yield after this procedure is 85-95%.
-
-
Optional Recrystallization:
-
For obtaining material of the highest purity, the dried solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Product Characterization and Validation
Confirming the identity and purity of the synthesized compound is critical.
| Analytical Technique | Expected Result for this compound |
| ¹H NMR | A characteristic singlet for the carboxylic acid proton will appear far downfield, typically around 12 ppm. The aromatic region (7.5-8.5 ppm) will show a complex multiplet pattern corresponding to the 8 aromatic protons.[10] |
| ¹³C NMR | The carboxyl carbon will appear in the range of 165-175 ppm. Aromatic carbons will be observed between 120-150 ppm.[10] The carbon attached to the nitro group will be significantly downfield. |
| IR Spectroscopy | A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a sharp, strong C=O stretch around 1700-1720 cm⁻¹.[10] Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric N-O stretches of the nitro group. |
| Mass Spectrometry | The molecular ion peak [M-H]⁻ in negative ion mode ESI-MS should be observed at m/z 242.0, corresponding to the molecular weight of 243.21 g/mol .[11] |
Alternative Pathway: The Ullmann Reaction
As a point of comparison, the Ullmann reaction represents an older, copper-based approach to biaryl synthesis.[12][13]
Caption: General workflow for the Ullmann coupling reaction.
Causality Behind Method Selection
The Ullmann coupling is generally disfavored for this type of unsymmetrical synthesis due to several factors:
-
Harsh Conditions: The reaction requires high temperatures, often exceeding 180-200 °C, which can limit functional group compatibility and lead to side reactions.[2]
-
Stoichiometric Metal: Unlike the catalytic palladium process, the classic Ullmann reaction requires stoichiometric or even excess amounts of copper metal.[3]
-
Yield and Selectivity: The reaction can produce significant amounts of symmetrical homocoupling byproducts (e.g., biphenyl-3,3'-dicarboxylic acid and 4,4'-dinitrobiphenyl), complicating purification and lowering the yield of the desired unsymmetrical product.
While modern advancements using ligands have improved the Ullmann reaction, the Suzuki-Miyaura coupling remains the superior choice for its mildness, catalytic nature, and high selectivity.
Conclusion
The synthesis of this compound is most effectively and reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The pathway utilizing 3-bromobenzoic acid and 4-nitrophenylboronic acid provides a high-yielding and straightforward route to the target molecule under relatively mild conditions. The protocol described herein, combining a robust catalytic system with a definitive acid-base purification strategy, is designed to deliver a high-purity product suitable for further applications in pharmaceutical and materials science research. The superior performance, functional group tolerance, and catalytic efficiency of the Suzuki coupling firmly establish it as the authoritative method for constructing this and similar biaryl systems.
References
- Mastering Suzuki-Miyaura Coupling: The Essential Role of 4-Nitrophenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
- Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives. (1992). Google Patents.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). ResearchGate.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- Process for preparing biphenyl derivatives. (1957). Google Patents.
- Spectra and physical data of (A2). The Royal Society of Chemistry.
- 4'-Nitro-3-biphenylcarboxylic acid synthesis. ChemicalBook.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- New Journal of Chemistry Supporting Information. The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Ullmann Reaction. Thermo Fisher Scientific.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann reaction. Wikipedia.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PMC - NIH.
- Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- Ullmann Coupling. SynArchive.
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A Technical Guide to the Spectroscopic Characterization of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Features
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid possesses a biphenyl core, a versatile scaffold in medicinal chemistry. The key structural features that dictate its spectroscopic signature are:
-
Two Aromatic Rings: These will give rise to signals in the aromatic region of NMR spectra and characteristic bands in the IR spectrum.
-
Carboxylic Acid Group (-COOH): This functional group has highly characteristic signals in both NMR and IR spectroscopy.
-
Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring to which it is attached, impacting NMR chemical shifts and exhibiting distinct IR absorption bands.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum will be characterized by signals in the aromatic region and a distinctive downfield signal for the carboxylic acid proton. The electron-withdrawing nitro group will deshield the protons on its attached phenyl ring, causing them to appear at a higher chemical shift (further downfield) compared to the protons on the other ring.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.4-8.2 | m | 3H | H-2', H-6', H-2 |
| ~8.0-7.8 | m | 3H | H-3', H-5', H-6 |
| ~7.7-7.5 | t | 1H | H-5 |
| ~7.5-7.3 | d | 1H | H-4 |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the acidic proton of the carboxylic acid, which is often not visible in less polar solvents due to rapid exchange. A 400 MHz or higher field magnet is recommended to achieve good resolution of the complex multiplets in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 13 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the nitro-substituted ring will also be significantly shifted due to the strong deshielding effect of the NO₂ group.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O |
| ~148 | C-4' |
| ~146 | C-1' |
| ~140 | C-1 |
| ~133 | C-3 |
| ~131 | C-6 |
| ~130 | C-5 |
| ~129 | C-2', C-6' |
| ~128 | C-2 |
| ~127 | C-4 |
| ~124 | C-3', C-5' |
Self-Validating Protocol: The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively confirm the structure. An HSQC experiment would correlate each proton to its directly attached carbon, while an HMBC would show correlations between protons and carbons that are 2-3 bonds away, allowing for unambiguous assignment of all signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak of DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and nitro groups.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid)[1] |
| ~1600, ~1475 | Medium | C=C stretch (aromatic rings) |
| 1550-1475 | Strong | N-O asymmetric stretch (nitro group)[1] |
| 1360-1290 | Strong | N-O symmetric stretch (nitro group)[1] |
| 1320-1210 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
Authoritative Grounding: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acid dimers.[2][3] The position of the C=O stretch around 1700 cm⁻¹ is also characteristic of an aromatic carboxylic acid.[1] The two strong bands for the nitro group are due to asymmetric and symmetric stretching vibrations.[1]
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 243 | High | [M]⁺ (Molecular Ion) |
| 226 | Moderate | [M - OH]⁺ |
| 198 | Moderate | [M - COOH]⁺ |
| 152 | High | [M - COOH - NO₂]⁺ |
Trustworthiness of Protocol: Electron Ionization (EI) is a standard technique for the analysis of relatively small, thermally stable organic molecules. The predicted fragmentation pattern is based on the established fragmentation rules for aromatic carboxylic acids and nitroaromatic compounds.[4][5][6] The loss of the hydroxyl radical and the entire carboxyl group are common fragmentation pathways for carboxylic acids.[5][7] Subsequent loss of the nitro group is also expected.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Processing: Detect the ions and process the data to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and extensive data from analogous compounds. By following the outlined experimental protocols, researchers and scientists can confidently acquire and interpret the NMR, IR, and MS spectra of this compound, ensuring its unambiguous identification and characterization for applications in drug development and other scientific endeavors.
References
- Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?
- Geyer, R., & Schmidt, T. C. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of mass spectrometry : JMS, 44(6), 934–945.
- Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Indian Academy of Sciences. (n.d.). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids.
- Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.
- BLDpharm. (n.d.). 729-01-1|this compound.
- NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid.
- ChemicalBook. (n.d.). 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum.
- ChemicalBook. (n.d.). 4-Nitrobenzoic acid(62-23-7) IR Spectrum.
- PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-.
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- Wikipedia. (n.d.).
- ACD/Labs. (n.d.). NMR Prediction.
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- Mass Spectrometry: Fragmentation. (n.d.).
- Chiralen. (n.d.). This compound.
- Amerigo Scientific. (n.d.). 4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid.
- ChemScene. (n.d.). 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid.
- European Journal of Chemistry. (2023, March 31). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.
- IR: nitro groups. (n.d.).
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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In-Depth Technical Guide: Solubility of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Introduction
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic molecule featuring a biphenyl backbone. This rigid scaffold is substituted with a nitro group, a potent electron-withdrawing moiety, and a carboxylic acid group, which imparts acidic properties and a potential site for ionization. The interplay between the non-polar biphenyl structure, the polar nitro group, and the ionizable carboxyl group creates a complex solubility profile that is critical to its application in chemical synthesis, materials science, and drug discovery.
Understanding the solubility of this compound is paramount for researchers. In drug development, solubility directly influences bioavailability and formulation strategies.[1] For synthetic chemists, it governs the choice of reaction media, purification methods (such as crystallization), and overall process efficiency. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers qualitative solubility data, and presents a robust, standardized protocol for its quantitative determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is dictated by its intrinsic physicochemical properties. For this compound, the key determinants are its molecular structure, polarity, and acidic nature.
-
Molecular Structure: The core structure consists of two linked benzene rings (a biphenyl group), which is large, rigid, and hydrophobic. This inherent non-polarity favors solubility in non-polar organic solvents.
-
Functional Groups:
-
The carboxylic acid (-COOH) group is polar and capable of acting as a hydrogen bond donor and acceptor.[2] This group is the primary driver of solubility in polar solvents. Its most significant feature is its ability to deprotonate in the presence of a base to form a highly polar carboxylate salt (-COO⁻), which dramatically increases aqueous solubility.[3][4]
-
The nitro group (-NO₂) is a strongly polar, electron-withdrawing group. While it increases the overall polarity of the molecule compared to unsubstituted biphenyl, its contribution to solubility is less dominant than the carboxylic acid.
-
-
Acidity (pKa): The pKa is the pH at which the carboxylic acid group is 50% ionized. While the exact experimental pKa for this specific isomer is not readily published, most aromatic carboxylic acids have pKa values in the range of 4-5.[2] The electron-withdrawing nitro group would likely lower the pKa slightly, making it a stronger acid than benzoic acid. This pKa value is critical for predicting and manipulating solubility in aqueous systems.
Theoretical Framework: "Like Dissolves Like" and the Impact of pH
The principle of "like dissolves like" is the cornerstone of solubility prediction. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. This compound possesses both non-polar (biphenyl) and polar (carboxyl, nitro) regions, allowing it to exhibit a range of solubilities.
The Critical Role of pH in Aqueous Solubility
For ionizable compounds like this carboxylic acid, pH is the most powerful tool to modify aqueous solubility.[5][6] The relationship is governed by the Henderson-Hasselbalch equation.
-
At low pH (pH < pKa): The carboxylic acid group remains largely in its neutral, protonated form (-COOH). The molecule's solubility is low in water, dominated by the hydrophobic biphenyl backbone.
-
At high pH (pH > pKa): The carboxylic acid group is deprotonated to form the carboxylate anion (-COO⁻). This creates a highly polar, charged species that is significantly more soluble in water.[7]
This pH-dependent behavior is fundamental for designing extraction and purification protocols.[7] The compound can be dissolved in an aqueous base (like 5% NaOH or NaHCO₃), washed with an organic solvent to remove non-acidic impurities, and then precipitated by re-acidifying the aqueous layer.[8][9]
Solubility Profile: A Qualitative Overview
While precise quantitative solubility data is not widely published, a qualitative assessment can be made based on the structural features and general chemical principles. The following table summarizes the expected solubility in various common laboratory solvents.
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The large, non-polar biphenyl structure is dominant, but the polar functional groups prevent significant dissolution in highly non-polar media. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the nitro group and hydrogen bond with the carboxylic acid group without having the highly ordered structure of water to overcome. DMSO is often an excellent solvent for complex organic molecules. |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble (in neutral form) | The large hydrophobic area of the biphenyl backbone counteracts the hydrogen bonding potential of the carboxylic acid and nitro groups, leading to poor solubility in neutral water.[2] Solubility is expected to be higher in alcohols than in water due to their organic character. |
| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The carboxylic acid reacts with the base to form the highly polar and water-soluble sodium carboxylate salt.[3][4][8] |
| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The low pH ensures the carboxylic acid remains in its neutral, protonated, and less soluble form.[3] |
Standardized Protocol for Thermodynamic Solubility Determination
To obtain reliable and reproducible quantitative data, a standardized methodology is essential. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[10] This protocol is adapted from established guidelines such as the OECD Guideline 105.[11][12][13][14][15]
Objective:
To determine the saturation concentration of this compound in a chosen solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution for the calibration curve.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard in the mobile phase to be used for analysis. Analyze these standards by HPLC-UV or UV-Vis to generate a calibration curve of response versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.[10][16]
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C). Allow the mixture to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with samples potentially taken at 24h and 48h to confirm that equilibrium has been reached.[1][17]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.
-
Analysis: Dilute the filtered sample solution as necessary with the mobile phase to fall within the range of the calibration curve. Analyze the final solution using the same analytical method (HPLC-UV or UV-Vis) used for the standards.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for any dilutions performed. This value represents the thermodynamic solubility.
Diagram: Shake-Flask Solubility Determination Workflow
This diagram outlines the self-validating workflow for the experimental protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Advanced Considerations: Manipulating Solubility
Beyond solvent choice and pH, other factors can be leveraged to modify the solubility of this compound.
-
Temperature: For most solids, solubility increases with temperature.[5] This principle is the basis of recrystallization. Heating a suspension can accelerate dissolution, although care must be taken to ensure the compound is stable at higher temperatures.[18]
-
Co-solvents: Using a mixture of solvents can fine-tune the polarity of the medium to enhance solubility. For aqueous systems, adding a water-miscible organic co-solvent like ethanol or DMSO can significantly increase the solubility of poorly soluble organic compounds.
-
Ionic Strength: The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic molecule, an effect that must be considered when working with buffered solutions.
Diagram: Factors Influencing Aqueous Solubility
This diagram illustrates the logical relationships between pH, ionization, and the resulting solubility state of the molecule in an aqueous environment.
Caption: pH-Dependent Ionization and Its Effect on Solubility.
Conclusion
The solubility of this compound is a multifaceted property governed by the balance between its large, non-polar biphenyl core and its polar, ionizable functional groups. It exhibits poor solubility in non-polar solvents and neutral water but is readily soluble in polar aprotic solvents like DMSO and in aqueous alkaline solutions. The ability to dramatically increase its aqueous solubility by raising the pH above its pKa is the most critical characteristic for practical applications in separation, purification, and formulation. For precise characterization, the standardized shake-flask method provides a reliable and reproducible means of obtaining quantitative solubility data, which is indispensable for robust scientific research and development.
References
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
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A Technical Guide to the Prospective Biological Activities of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Executive Summary
The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of specific functional groups, such as a nitro moiety and a carboxylic acid, can impart distinct electronic and binding properties, paving the way for novel therapeutic applications. This guide focuses on the largely unexplored class of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid derivatives. While direct empirical data on this specific substitution pattern is limited, this document synthesizes established principles from related chemical classes to build a robust, prospective analysis of its potential biological activities. We will explore rational synthetic routes, hypothesize mechanisms of action in key therapeutic areas—including anti-inflammatory, antimicrobial, and anticancer applications—and provide detailed experimental protocols to guide future research. This whitepaper serves as a foundational resource for researchers, scientists, and drug development professionals aiming to investigate this promising, yet uncharted, area of chemical biology.
The Molecular Architecture: A Sum of Functional Parts
The therapeutic potential of this compound is rooted in the interplay of its three key structural components. Understanding each part is critical to predicting the whole's activity.
-
The [1,1'-Biphenyl] Core: This aromatic system provides a rigid, sterically defined backbone. Its planarity and hydrophobicity facilitate interactions with protein active sites, often through π-π stacking. The biphenyl structure is a cornerstone in drugs like Valsartan (antihypertensive) and Felbinac (anti-inflammatory), demonstrating its versatility.[1]
-
The 3-Carboxylic Acid Group: This acidic functional group is a powerful modulator of pharmacokinetic properties, often enhancing aqueous solubility. More importantly, it can act as a key binding motif, forming hydrogen bonds or ionic interactions with basic amino acid residues (e.g., Arginine, Lysine) in enzyme active sites. Many non-steroidal anti-inflammatory drugs (NSAIDs), for instance, rely on a carboxylic acid group to coordinate within the active site of cyclooxygenase (COX) enzymes.[2]
-
The 4'-Nitro Group: As a strong electron-withdrawing group, the nitro (NO₂) moiety significantly alters the electronic profile of the molecule.[3] This has two major implications. First, it can enhance binding affinity by modulating the acidity of the carboxylic acid or participating in specific electronic interactions. Second, the nitro group is a well-known pharmacophore that can be bioreduced in vivo to generate reactive nitrogen species. This mechanism is the basis for the antimicrobial activity of drugs like metronidazole and the hypoxia-activated targeting of some anticancer agents.[3][4][5] The nitro group can be considered both a pharmacophore and a potential toxicophore, requiring careful evaluation.[6][7]
Synthetic Strategy: The Suzuki Coupling Approach
The most logical and widely adopted method for constructing the biphenyl core is the palladium-catalyzed Suzuki cross-coupling reaction. This Nobel Prize-winning methodology offers high yields and excellent functional group tolerance. The proposed synthesis couples a boronic acid (or ester) with an aryl halide.
Proposed Synthetic Workflow
A viable pathway involves the coupling of 3-bromo-benzoic acid with 4-nitrophenylboronic acid. The carboxylic acid on the brominated partner and the nitro group on the boronic acid partner are generally stable under Suzuki conditions, making this a direct and efficient route.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a small molecule with a chemical structure suggestive of potential biological activity. However, its specific molecular mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers to systematically investigate and elucidate the mechanism of this compound. Instead of presenting a known pathway, this document serves as an in-depth, experience-driven roadmap, proposing plausible hypotheses based on the compound's structural motifs and outlining detailed, field-proven experimental protocols for target identification and validation. This guide is designed to empower researchers to unravel the therapeutic potential and molecular intricacies of this compound and similar novel chemical entities.
Introduction: The Investigative Imperative
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of a nitro group and a carboxylic acid moiety to this scaffold in this compound introduces chemical functionalities known to interact with biological systems in distinct and potent ways. Nitroaromatic compounds have been explored for their antimicrobial and anticancer properties, often acting as prodrugs or engaging in redox cycling.[1] Carboxylic acids can facilitate interactions with protein binding pockets and influence pharmacokinetic properties.[2]
Given the absence of specific mechanistic data for this compound, a structured and hypothesis-driven investigative approach is paramount. This guide will propose two primary, plausible mechanistic avenues for exploration:
-
Hypothesis 1: Inhibition of Pro-inflammatory Signaling Pathways, particularly NF-κB. Nitroaromatic compounds have been shown to modulate the activity of the transcription factor NF-κB, a central regulator of inflammation, immunity, and cell survival.[3][4]
-
Hypothesis 2: Covalent Modification of Target Proteins. The nitro group, particularly in certain enzymatic environments, can be reduced to reactive intermediates capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine, leading to irreversible inhibition.[5][6][7]
This guide will provide the experimental frameworks to rigorously test these hypotheses.
Proposed Mechanism of Action and Experimental Validation
Hypothesis 1: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical signaling cascade in many diseases, making its inhibition a key therapeutic strategy.[4] We hypothesize that this compound may interfere with one or more nodes in this pathway.
Caption: Hypothesized inhibition points of this compound in the NF-κB signaling pathway.
This cell-based assay provides a quantitative readout of NF-κB transcriptional activity.[8]
Objective: To determine if the compound inhibits NF-κB activation in a dose-dependent manner.
Methodology:
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Pre-treat the cells with the compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce NF-κB activation by adding a known stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to all wells except the negative control.
-
Incubation: Incubate the plate for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to control for cytotoxicity. Calculate the IC50 value.
| Parameter | Description |
| Cell Line | HEK293-NF-κB-luc |
| Stimulant | TNF-α (10 ng/mL) |
| Compound Conc. | 0.001 - 100 µM |
| Readout | Luminescence |
| Endpoint | IC50 of NF-κB Inhibition |
This biochemical assay validates the findings from the reporter assay and helps pinpoint the site of inhibition.[9]
Objective: To determine if the compound prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and treat with the compound at its approximate IC50 and 10x IC50 for 1-2 hours, followed by stimulation with LPS for 30-60 minutes.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against:
-
IκBα (cytoplasmic fraction)
-
p65 (cytoplasmic and nuclear fractions)
-
A cytoplasmic marker (e.g., GAPDH)
-
A nuclear marker (e.g., Lamin B1 or TFIIB)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A positive result would show a retention of IκBα in the cytoplasm and a lack of p65 accumulation in the nucleus in compound-treated, stimulated cells compared to the stimulated-only control.
Hypothesis 2: Covalent Modification of Target Proteins
The electrophilic nature of intermediates formed from nitro group reduction suggests the possibility of covalent binding to protein targets.[5]
Caption: Workflow for identifying covalent protein targets of this compound using mass spectrometry.
This unbiased approach aims to identify the specific proteins that are covalently modified by the compound.[10][11][12]
Objective: To identify the protein targets of this compound in a complex proteome.
Methodology:
-
Probe Synthesis (Optional but Recommended): Synthesize a derivative of the parent compound that incorporates a "clickable" handle, such as an alkyne or azide group, for subsequent enrichment. Ensure this modification does not abrogate the biological activity.
-
Cellular Labeling: Treat intact cells or cell lysates with the probe-modified compound. Include appropriate controls (e.g., vehicle, competition with excess parent compound).
-
Click Chemistry: Lyse the cells (if treated intact) and perform a click reaction to attach a biotin tag to the probe-modified proteins.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-compound adducts.[10]
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders and perform an on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]
-
Data Analysis:
-
Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Use specialized software to identify the specific peptides that carry the compound's modification (a mass shift corresponding to the probe).
-
Quantify the enrichment of identified proteins in the probe-treated sample versus controls.
-
| Technique | Purpose |
| Probe Synthesis | Enable selective enrichment of target proteins. |
| Click Chemistry | Attach a biotin tag for affinity purification. |
| Streptavidin Pulldown | Isolate protein-compound adducts. |
| LC-MS/MS | Identify proteins and modification sites. |
Secondary Validation and Mechanistic Deep Dive
Once a putative target or pathway is identified, further validation is crucial.
-
Biochemical Assays: If an enzyme is identified as a target, perform in vitro enzyme inhibition assays to determine the kinetic parameters (e.g., Ki, kinact).[14][15][16] This will confirm direct interaction and characterize the nature of the inhibition (e.g., competitive, non-competitive, irreversible).
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in a cellular context.[17]
-
Genetic Approaches: Employ siRNA or CRISPR/Cas9 to knock down the expression of the identified target protein. If the cells become resistant to the compound's effects, this provides strong evidence that the protein is a key mediator of its action.[18][19]
Conclusion and Future Directions
The elucidation of a novel compound's mechanism of action is a complex but essential process in drug discovery and chemical biology. This guide provides a robust, hypothesis-driven framework for the systematic investigation of this compound. By combining broad, unbiased screening approaches like chemoproteomics with focused, hypothesis-testing experiments on pathways such as NF-κB, researchers can build a comprehensive and validated model of this compound's biological activity. The successful application of these methodologies will not only illuminate the function of this specific molecule but also provide a blueprint for interrogating other novel chemical entities.
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Khan, F. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6653. [Link]
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potential therapeutic targets of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Authored by: A Senior Application Scientist
Preamble: Charting a Course for a Novel Chemical Entity
The journey of drug discovery often begins not with a known target, but with a molecule of interest. This compound is one such molecule. While direct biological data for this specific compound is scarce in publicly available literature, its chemical structure—a biphenyl core functionalized with both a nitro and a carboxylic acid group—provides a fertile ground for hypothesis-driven exploration of its therapeutic potential. This guide will not present established targets; instead, it will serve as a strategic roadmap for researchers, outlining a logical, evidence-based process for identifying and validating the therapeutic targets of this compound. We will proceed by dissecting the molecule's key chemical features, drawing parallels with known pharmacophores, and laying out a comprehensive, multi-pronged research plan.
Part 1: Molecular Deconstruction and Hypothesis Generation
The structure of this compound offers several clues to its potential biological activity. The biphenyl scaffold provides a rigid, planar core that can participate in π-π stacking interactions with biological macromolecules[1]. The carboxylic acid group is a common feature in many drugs, capable of forming hydrogen bonds and salt bridges, often anchoring a molecule to a specific binding site[1]. The nitro group is a potent electron-withdrawing moiety and, critically, a known "warhead" in various therapeutic agents, particularly those activated under specific physiological conditions[2][3].
Based on these features, we can formulate three primary hypotheses for the therapeutic utility of this molecule:
-
Hypothesis 1: A Hypoxia-Activated Anticancer Prodrug. Aromatic nitro compounds are well-documented as bioreductive prodrugs that are selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors[4]. This suggests a primary therapeutic avenue in oncology.
-
Hypothesis 2: A Novel Antimicrobial Agent. The nitro group is a key functional group in several antimicrobial drugs[2][3]. Its ability to undergo redox cycling can generate reactive nitrogen species that are toxic to bacteria, protozoa, and fungi[3].
-
Hypothesis 3: A Modulator of Inflammatory Pathways. The biphenyl carboxylic acid scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs). While the nitro group is not typical for this class, it could modulate the activity of enzymes like cyclooxygenases (COX) or other inflammatory targets.
The following sections will detail the experimental workflows required to test these hypotheses and identify specific molecular targets.
Part 2: The Research Blueprint: From In Silico Prediction to In Vivo Validation
Initial Target Prioritization: A Computational Approach
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can help prioritize potential targets and refine our hypotheses.
Protocol 1: Reverse Docking and Pharmacophore Screening
-
Objective: To computationally screen a library of known protein structures to identify potential binding partners for this compound.
-
Methodology:
-
Generate a high-quality 3D conformer of the molecule.
-
Utilize reverse docking software (e.g., PharmMapper, idTarget) to dock the compound against a comprehensive database of protein crystal structures (e.g., PDB).
-
Analyze the results based on docking scores, binding energies, and the nature of the predicted interactions (hydrogen bonds with the carboxylic acid, interactions with the nitro group, etc.).
-
Concurrently, perform pharmacophore-based screening using the molecule's key features to search databases of known bioactive compounds.
-
-
Interpretation of Results: A list of potential protein targets will be generated. These should be triaged based on their relevance to our primary hypotheses (e.g., nitroreductases for the anticancer hypothesis, bacterial enzymes for the antimicrobial hypothesis, COX enzymes for the anti-inflammatory hypothesis).
Caption: In silico workflow for initial target identification.
Hypothesis 1: Validation as a Hypoxia-Activated Anticancer Prodrug
The core premise here is that intracellular nitroreductase enzymes, which are overexpressed in hypoxic tumor cells, will reduce the nitro group of our compound into a cytotoxic species.
Key Potential Targets:
-
Nitroreductase enzymes: (e.g., AKR1C3, NQO1)
-
Downstream targets of DNA damage: (e.g., PARP, ATM/ATR kinases)
Experimental Workflow:
Caption: Workflow for validating the anticancer prodrug hypothesis.
Protocol 2: Hypoxia-Selective Cytotoxicity Assay
-
Objective: To determine if this compound exhibits greater cytotoxicity in cancer cells under hypoxic conditions compared to normal oxygen levels.
-
Methodology:
-
Culture a panel of cancer cell lines (e.g., breast, lung, colon).
-
Expose the cells to a dose-response range of the compound under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 48-72 hours.
-
Assess cell viability using a standard method like the MTT or Sulforhodamine B (SRB) assay.
-
-
Interpretation of Results: A significantly lower IC₅₀ value under hypoxic conditions would strongly support the hypothesis of bioreductive activation.
| Parameter | Expected Outcome (Normoxia) | Expected Outcome (Hypoxia) | Implication |
| IC₅₀ | > 50 µM | < 10 µM | Hypoxia-selective cytotoxicity |
| Hypoxic Cytotoxicity Ratio (HCR) | > 5 | High selectivity |
Protocol 3: Identification of the Active Metabolite
-
Objective: To identify the reduced form of the compound responsible for cytotoxicity.
-
Methodology:
-
Incubate the compound with cancer cells under hypoxic conditions.
-
Collect cell lysates and culture media at various time points.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify metabolites. The expected primary metabolite would be the corresponding amino-biphenyl derivative, resulting from the reduction of the nitro group.
-
-
Interpretation of Results: The appearance of a metabolite with a mass corresponding to the reduced (amino) form of the parent compound, correlated with the onset of cell death, would confirm the mechanism of action.
Hypothesis 2: Validation as a Novel Antimicrobial Agent
This line of investigation will explore the compound's ability to inhibit the growth of various pathogenic microorganisms.
Key Potential Targets:
-
Bacterial nitroreductases
-
Enzymes involved in cell wall synthesis or DNA replication
Experimental Workflow:
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of microorganisms.
-
Methodology:
-
Select a diverse panel of bacteria (Gram-positive and Gram-negative, e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Incubate the microplates and determine the MIC by visual inspection or spectrophotometry.
-
-
Interpretation of Results: A low MIC value (e.g., < 16 µg/mL) against one or more pathogens would indicate significant antimicrobial activity and warrant further investigation, including mechanism of action studies.
| Organism Type | Example Species | Target MIC (µg/mL) |
| Gram-positive bacteria | S. aureus | < 16 |
| Gram-negative bacteria | E. coli | < 16 |
| Fungi | C. albicans | < 16 |
Hypothesis 3: Validation as a Modulator of Inflammatory Pathways
This avenue explores the potential for the compound to interact with known targets in inflammation, drawing inspiration from the biphenyl carboxylic acid motif found in some NSAIDs.
Key Potential Targets:
-
Cyclooxygenase enzymes (COX-1 and COX-2)
-
5-Lipoxygenase (5-LOX)
-
Pro-inflammatory cytokine production (e.g., TNF-α, IL-6)
Protocol 5: In Vitro Enzyme Inhibition Assays
-
Objective: To directly measure the inhibitory activity of the compound against key inflammatory enzymes.
-
Methodology:
-
Utilize commercially available, purified COX-1 and COX-2 enzyme activity assays (e.g., colorimetric or fluorescent).
-
Perform the assays with a range of compound concentrations to determine IC₅₀ values.
-
Similarly, test for inhibition of 5-LOX.
-
-
Interpretation of Results: Potent and/or selective inhibition of COX-2 over COX-1 would be a particularly promising result, suggesting a potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.
Part 3: Concluding Remarks and Future Directions
This guide provides a structured, hypothesis-driven framework for elucidating the therapeutic potential of this compound. The proposed workflows are designed to systematically test its viability as an anticancer prodrug, an antimicrobial agent, or an anti-inflammatory compound. Positive results in any of these initial screens will pave the way for more advanced studies, including target deconvolution using chemical proteomics, lead optimization to improve potency and safety, and eventual in vivo testing in relevant animal models of disease. The journey from a novel molecule to a therapeutic agent is long, but it begins with a logical and rigorous scientific strategy.
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
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Therapeutic and clinical applications of nitroxide compounds. PubMed. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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[Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Link]
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2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid. Pharmaffiliates. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives for Drug Discovery
Introduction: The Strategic Value of the Biphenyl Scaffold
The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its rigid, yet conformationally flexible nature provides an ideal framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets.[5] This guide focuses on a specific, highly functionalized biphenyl derivative, 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, as a versatile starting point for generating compound libraries aimed at drug discovery.
The strategic placement of the nitro and carboxylic acid groups offers distinct advantages:
-
The Carboxylic Acid Moiety: This group is a cornerstone in drug design.[6] Its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic bonds (salt bridges) with basic residues like lysine or arginine in a protein's active site, often makes it a critical component of a molecule's pharmacophore.[7][8][9] Furthermore, its ionizable nature profoundly influences a compound's physicochemical properties, such as aqueous solubility and membrane permeability, which are key determinants of its pharmacokinetic profile.[10]
-
The Nitro Group: While often viewed with caution due to potential metabolic liabilities, the aromatic nitro group is a powerful electronic and structural modulator found in many bioactive compounds.[11][12][13] It is a strong electron-withdrawing group, capable of participating in crucial polar interactions within a binding pocket. Importantly, it serves as a valuable chemical handle for further synthetic elaboration or as a placeholder for bioisosteric replacement. In early-stage discovery, its presence can help elucidate structure-activity relationships (SAR) before being replaced by more "drug-like" groups such as cyano (CN) or trifluoromethyl (CF3) moieties in later optimization stages.[14][15][16][17][18]
This document provides a detailed protocol for the synthesis of the core this compound scaffold via the robust and versatile Suzuki-Miyaura cross-coupling reaction, along with guidelines for its characterization and subsequent application in a drug discovery workflow.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
To construct the C-C bond between the two phenyl rings, several methods are available, including the Ullmann condensation and Sandmeyer reaction.[19][20][21][22] However, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its high functional group tolerance, mild reaction conditions, and generally high yields, making it the method of choice for library synthesis.[1][23][24][25]
The core strategy involves the coupling of an aryl halide with an arylboronic acid. For our target molecule, two primary routes are feasible:
-
Route A: Coupling of 3-bromobenzoic acid with 4-nitrophenylboronic acid.
-
Route B: Coupling of 3-carboxyphenylboronic acid with 1-bromo-4-nitrobenzene.
We will detail Route A, as commercially available 3-bromobenzoic acid and 4-nitrophenylboronic acid are common and cost-effective starting materials.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 5 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier (Example) |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 5.0 | 1.005 g | Sigma-Aldrich |
| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | 6.0 (1.2 eq) | 1.002 g | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.15 (3 mol%) | 173 mg | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 (3.0 eq) | 2.073 g | Fisher Scientific |
| Toluene, Anhydrous | C₇H₈ | 92.14 | - | 30 mL | Acros Organics |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 10 mL | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | - | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-bromobenzoic acid (1.005 g, 5.0 mmol) and 4-nitrophenylboronic acid (1.002 g, 6.0 mmol).
-
Add potassium carbonate (2.073 g, 15.0 mmol).
-
The flask is then sealed with septa, and the atmosphere is purged with dry nitrogen for 10-15 minutes. Causality: This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thereby inhibiting the catalytic cycle.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of nitrogen, add the solvent mixture: toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).
-
Stir the mixture vigorously for 5 minutes to form a well-dispersed slurry.
-
Carefully add the tetrakis(triphenylphosphine)palladium(0) catalyst (173 mg, 0.15 mmol). The mixture will typically turn a deeper yellow/orange color. Causality: The biphasic solvent system is effective for Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C using an oil bath and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. (Eluent: 50% Ethyl Acetate / 49% Hexanes / 1% Acetic Acid). Self-Validation: The reaction is complete when the spot corresponding to the limiting reagent (3-bromobenzoic acid) is no longer visible by TLC.
-
-
Work-up and Extraction:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of deionized water.
-
Acidify the aqueous layer to pH ~2-3 by the slow addition of 2M HCl. The product should precipitate out. Causality: The carboxylic acid product exists as its carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylate, rendering the product neutral and insoluble in the aqueous phase.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Isolation:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a pale yellow solid.
-
Safety Precautions
-
Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Toluene is flammable and an irritant. Work in a well-ventilated area away from ignition sources.
-
Handle all chemicals with care, wearing safety glasses, lab coat, and gloves.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR (400 MHz, DMSO-d₆) | Confirms proton environment and structure. | δ ~13.2 (s, 1H, -COOH), 8.35 (d, 2H, Ar-H ortho to NO₂), 8.25 (t, 1H, Ar-H), 8.05 (d, 2H, Ar-H meta to NO₂), 7.95 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H). (Note: Exact shifts may vary) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Confirms carbon backbone. | δ ~167.0 (C=O), ~147.0, ~145.5, ~140.0, ~137.0, ~132.0, ~131.5, ~130.0, ~129.0, ~128.0, ~124.5. (Note: 12 distinct aromatic carbon signals are expected) |
| LC-MS (ESI-) | Confirms molecular weight and purity. | Expected [M-H]⁻ at m/z = 242.05. Purity should be >95% by HPLC analysis (e.g., at 254 nm). |
| FT-IR (KBr pellet, cm⁻¹) | Identifies key functional groups. | Broad O-H stretch (~3000-2500), C=O stretch (~1700), asymmetric N-O stretch (~1520), symmetric N-O stretch (~1350), C=C aromatic stretches (~1600-1450). |
Application in a Drug Discovery Campaign
The synthesized core scaffold is the starting point for creating a focused library of analogues to explore the structure-activity relationship (SAR).[26][27][28]
Library Generation Strategy
By substituting the initial building blocks, a diverse library can be rapidly generated:
-
Varying the Benzoic Acid Ring: Use different 3-bromo- or 3-iodo-benzoic acid derivatives (e.g., with fluoro, chloro, methyl, or methoxy substituents) to probe the steric and electronic requirements around the carboxylic acid.
-
Varying the Nitro-Phenyl Ring: Use different substituted 4-nitrophenylboronic acids or explore other isomers (e.g., 3-nitrophenylboronic acid) to map the distal pocket of the target.
-
Derivatization of the Carboxylic Acid: The synthesized acid can be converted to esters or amides to modulate properties or engage in different binding interactions.
-
Bioisosteric Replacement of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. Alternatively, the entire 4-nitrophenylboronic acid can be replaced with analogues like 4-cyanophenylboronic acid or 4-(trifluoromethyl)phenylboronic acid to improve metabolic stability and alter electronic properties.[14][16]
Screening Workflow
A typical drug discovery cascade begins with broad screening followed by more complex, biologically relevant assays.[29][30]
Caption: Iterative drug discovery workflow.
Hypothetical Structure-Activity Relationship (SAR) Data
The table below illustrates how systematic modifications can inform the SAR for a hypothetical kinase target.
| Compound ID | R1 (Position 5) | R2 (Position 4') | Kinase IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |
| Core-01 | H | -NO₂ | 850 | > 50 |
| Lib-02 | F | -NO₂ | 450 | > 50 |
| Lib-03 | Cl | -NO₂ | 300 | 45.2 |
| Lib-04 | H | -CN | 250 | > 50 |
| Lib-05 | H | -CF₃ | 180 | > 50 |
| Lib-06 | F | -CN | 95 | > 50 |
| Lib-07 | F | -CF₃ | 45 | > 50 |
-
Insight 1: Adding a small, electron-withdrawing group at the R1 position (F, Cl) improves potency (Core-01 vs. Lib-02, Lib-03).
-
Insight 2: Bioisosteric replacement of the nitro group with cyano or trifluoromethyl (R2) significantly enhances potency (Core-01 vs. Lib-04, Lib-05), suggesting a potential metabolic or toxicity issue with the nitro group is resolved while improving target engagement.
-
Insight 3: The combination of favorable substitutions is synergistic, leading to a potent lead compound (Lib-07).
Conclusion
The this compound scaffold is a highly valuable platform for drug discovery. Its synthesis via the Suzuki-Miyaura coupling is reliable, scalable, and amenable to the rapid generation of diverse chemical libraries. By systematically modifying the core structure and employing a robust screening cascade, researchers can efficiently navigate the SAR landscape to identify potent and selective lead candidates for further preclinical development. This guide provides the foundational protocol and strategic framework to empower scientists in this endeavor.
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Bertini, S., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed. Available at: [Link]
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Chatterjee, A., et al. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. SpringerLink. Available at: [Link]
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Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
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Various Authors. (2021). What is the importance of carboxylic group in the structure of drugs?. ResearchGate. Available at: [Link]
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Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]
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Tseng, C-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Available at: [Link]
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Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. Available at: [Link]
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Williamson, R. A., et al. (1988). Evidence for the importance of a carboxyl group in the binding of ligands to the D2 dopamine receptor. PubMed. Available at: [Link]
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Bacher, G., et al. (2005). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. Available at: [Link]
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BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. Available at: [Link]
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Thomas, G. (2018). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. Wiley Online Library. Available at: [Link]
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Various Authors. (n.d.). Initial SAR studies of biphenyl derivatives. ResearchGate. Available at: [Link]
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Khan, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. Available at: [Link]
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Various Authors. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
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Iwabuchi, Y., et al. (1979). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. PubMed. Available at: [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]
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Wikipedia. (n.d.). Ullmann reaction. Wikipedia. Available at: [Link]
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Cholewiński, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
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Various Authors. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. ResearchGate. Available at: [Link]
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OpenOChem Learn. (n.d.). Sandmeyer Reaction. OpenOChem Learn. Available at: [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
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Various Authors. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. Available at: [Link]
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Goodall, M., et al. (2021). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. Available at: [Link]
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PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. PubChem. Available at: [Link]
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Ortiz-Pastrana, L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Available at: [Link]
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Li, Y., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. PubMed. Available at: [Link]
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Dander, J. E., et al. (2017). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central. Available at: [Link]
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Axxam. (n.d.). In Vitro Assays. Axxam SpA. Available at: [Link]
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Various Authors. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate. Available at: [Link]
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Gadeela, P. K., et al. (2025). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. Available at: [Link]
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Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]
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Various Authors. (2025). Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Various Authors. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. Available at: [Link]
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Quantitative Analysis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid: A Comprehensive Guide to HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of validated analytical methodologies for the precise and reliable quantification of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (NBCA). Recognizing the critical need for accurate measurement of such compounds in pharmaceutical development and quality control, we present three distinct, yet complementary, analytical protocols. These methods—High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—are detailed with step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is designed to empower researchers and drug development professionals to select and implement the most appropriate analytical strategy based on their specific requirements for sensitivity, selectivity, and throughput.
Introduction and Analyte Overview
This compound (NBCA) is an organic compound characterized by a biphenyl core structure, functionalized with both a carboxylic acid and a nitro group. Such molecules are often encountered as intermediates in organic synthesis or as potential process-related impurities in the manufacturing of active pharmaceutical ingredients (APIs). The stringent safety and purity standards within the pharmaceutical industry necessitate robust analytical methods to detect and quantify these compounds at trace levels.
The analytical challenge for NBCA lies in its molecular properties: the carboxylic acid group imparts polarity and pH-dependent behavior, while the biphenyl nitro-aromatic system provides a strong chromophore for UV detection and a distinct mass for spectrometric analysis. This guide outlines methods that leverage these features for accurate quantification.
Analyte Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 729-01-1 | [3] |
| Molecular Formula | C₁₃H₉NO₄ | [4][5] |
| Molecular Weight | 243.21 g/mol | [4][5] |
| Predicted pKa | ~3.94 | [6] |
The pKa value is particularly important for liquid chromatography, as maintaining the mobile phase pH at least 2 units below this value will ensure the analyte is in its neutral, protonated form, leading to consistent retention and improved peak shape.
General Analytical Workflow
A successful quantification workflow begins with meticulous planning and sample handling, proceeding through analysis and culminating in data verification. The choice of technique—HPLC-UV for routine analysis, LC-MS/MS for high sensitivity, or UV-Vis for rapid screening—dictates the specific steps within this framework.
Caption: High-level overview of the analytical workflow.
Sample and Standard Preparation Protocol
Accurate preparation of standards and samples is the foundation of reliable quantitative analysis. The following protocol is broadly applicable to all subsequent methods.
Causality: The choice of diluent is critical. A solvent mixture that mimics the initial mobile phase composition, such as 50:50 acetonitrile:water, ensures that the sample is fully dissolved and is compatible with the analytical system, preventing peak distortion or precipitation upon injection. Using Class A volumetric flasks and calibrated pipettes is mandatory for minimizing measurement uncertainty.
Caption: Workflow for preparing standards and samples.
Step-by-Step Protocol:
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of NBCA reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with HPLC-grade acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Stock (100 µg/mL): Pipette 1.0 mL of the 1.0 mg/mL stock solution into a 10 mL Class A volumetric flask and dilute to volume with the diluent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by serially diluting the intermediate stock solution with the diluent. The concentration range should bracket the expected concentration of the unknown samples.
-
Unknown Sample Preparation: Accurately weigh the sample material and dissolve it in the diluent to achieve an expected NBCA concentration within the calibration range. Vortex and sonicate as needed.
-
Clarification: Prior to analysis, filter the prepared unknown samples, QCs, and standards through a 0.22 µm chemically compatible syringe filter (e.g., PTFE) into an autosampler vial. Alternatively, centrifuge the samples at high speed (~14,000 rpm) for 10 minutes and transfer the supernatant.
Method 1: HPLC with UV Detection
This method is the workhorse for routine quantification, offering a balance of performance, robustness, and cost-effectiveness. The principle relies on the separation of NBCA from other matrix components on a reverse-phase column, followed by detection using its strong UV absorbance.
Principle of Separation: A C18 (octadecylsilane) stationary phase provides a non-polar environment.[7] A polar mobile phase, consisting of an aqueous acidic buffer and an organic modifier (acetonitrile), is used. NBCA, being moderately non-polar, is retained on the column. By gradually increasing the percentage of the organic modifier (gradient elution), the analyte is eluted. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, ensuring a single neutral species, which results in a sharp, symmetrical chromatographic peak.[7][8]
Protocol:
-
Instrumentation: HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and common selectivity for this compound type. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible acidifier for good peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-1 min (20% B), 1-8 min (20-80% B), 8-9 min (80% B), 9-9.1 min (80-20% B), 9.1-12 min (20% B) | Provides good separation from polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume for high-efficiency columns to prevent band broadening. |
| Detection λ | Set to λmax (~260-300 nm); Monitor 254 nm | Wavelength should be determined experimentally; 254 nm is a good starting point. |
-
System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-level standard. The system is deemed ready if it meets the following criteria:
-
Tailing Factor: ≤ 1.5
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Apply a linear regression model (1/x² weighting is often effective). Determine the concentration of NBCA in unknown samples by interpolating their peak areas from this curve.
Method 2: LC-MS/MS
For applications requiring the highest sensitivity and selectivity, such as impurity profiling at trace levels, LC-MS/MS is the definitive technique.[9] It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for quantification that is virtually free from matrix interference.
Principle of Detection: The analyte is first separated chromatographically as in the HPLC-UV method. The column eluent is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) in negative mode is ideal for deprotonating the acidic carboxylic group of NBCA, forming the molecular ion [M-H]⁻. This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte.
Protocol:
-
Instrumentation: U(H)PLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Use the same conditions as the HPLC-UV method. Formic acid is an excellent choice as it is volatile and MS-compatible.[7]
-
MS/MS Conditions (Negative ESI Mode):
| Parameter | Recommended Setting | Rationale |
| Precursor Ion (Q1) | m/z 242.1 | [M-H]⁻ for C₁₃H₉NO₄ |
| Product Ion (Q3) | m/z 196.1 (Quantifier) | Corresponds to the loss of CO₂ ([M-H-46]⁻), a common fragment for nitroaromatics.[10] |
| Product Ion (Q3) | m/z 166.1 (Qualifier) | Corresponds to loss of CO₂ and NO. |
| Ion Source Temp. | 500 °C | Typical setting for efficient desolvation. |
| Collision Energy (CE) | Optimize experimentally | Start around -20 V. |
| Dwell Time | 100 ms | Balances signal intensity with the number of points across the peak. |
-
Quantification: Data is acquired in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using the area of the quantifier ion transition. A calibration curve is constructed and used as described in the HPLC-UV method. The qualifier ion is monitored to confirm identity by ensuring a consistent ion ratio relative to the quantifier.
Method 3: UV-Vis Spectrophotometry
This technique provides a rapid and simple method for quantifying NBCA in pure solutions or simple matrices where interfering substances are not expected. It is based on the direct measurement of light absorbance.
Principle: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[11][12] By measuring the absorbance of unknown samples at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve of known standards, the concentration can be determined.[13]
Protocol:
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine λmax: Prepare a mid-range standard solution of NBCA in the chosen diluent. Scan the solution from 200 nm to 400 nm against a diluent blank to find the wavelength of maximum absorbance. The conjugated biphenyl nitro-aromatic system is expected to have a strong absorbance.
-
Prepare Calibration Curve: Prepare a set of at least five calibration standards. Measure the absorbance of each standard at the predetermined λmax.
-
Plot Data: Plot absorbance versus concentration. The result should be a linear relationship that passes through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
Measure Unknowns: Measure the absorbance of the unknown sample solution (diluted to be within the calibration range) at λmax.
-
Calculate Concentration: Use the regression equation to calculate the concentration of the unknown sample.
-
Method Validation Principles (ICH Q2(R1))
Regardless of the method chosen, a formal validation is required to demonstrate its suitability for the intended purpose.[14][15] The following parameters must be assessed:[1]
Summary of Validation Characteristics:
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak purity analysis (DAD), no interfering peaks at the analyte RT in blank/placebo, MS/MS specificity. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | R² ≥ 0.995 for the calibration curve. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | Closeness of test results to the true value. Assessed by spike recovery. | 98.0% - 102.0% recovery for API; may be wider for impurities. |
| Precision | Closeness of agreement among a series of measurements (repeatability, intermediate precision). | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 3.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; accuracy and precision must be acceptable. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate). | System suitability parameters remain within acceptable limits. |
Conclusion
This application note has detailed three distinct and robust methods for the quantification of this compound.
-
HPLC-UV is recommended for routine quality control and release testing where moderate sensitivity is sufficient.
-
LC-MS/MS is the gold standard for trace-level analysis, impurity determination, and analysis in complex matrices due to its unparalleled sensitivity and selectivity.
-
UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-concentration screening in non-complex sample matrices.
The selection of the appropriate method should be guided by the specific analytical needs, including required detection limits, sample complexity, and available instrumentation. All methods must be formally validated according to established guidelines such as ICH Q2(R1) to ensure data integrity and regulatory compliance.
References
-
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][1]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link][16]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][15]
-
PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. National Center for Biotechnology Information. [Link][4]
-
SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro- on Newcrom R1 HPLC column. [Link][7]
-
ChemBK. (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-. [Link][6]
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PubChem. 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link][17]
-
PubMed. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. [Link][18]
-
ResearchGate. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. [Link][19]
-
ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. [Link][20]
-
Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals. [Link]
-
ResearchGate. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
-
Waters Corporation. (2023). Nitrosamines Analysis with LC/MS-MS. [Link][9]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link][13]
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American Chemical Society. (2022). Development and comparison of LC/MS methods with different MS detectors for analysis of nitrosamines in challenging drug product matrices. [Link][21]
-
Agilent. Sample Preparation Fundamentals for Chromatography. [Link][22]
-
Zenodo. (2023). Review on Qualitative and Quantitative Analysis of Drugs by UV-Visible Spectrophotometer. [Link][12]
-
ResearchGate. (2016). UV/Vis Spectrophotometry - Fundamentals and Applications. [Link][23]
-
NIH National Library of Medicine. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
-
PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. [Link]
-
SIELC Technologies. 4-Hydroxy(1,1'-biphenyl)-3-carboxylic acid. [Link][8]
-
MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link][24]
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The Versatile Biphenyl Synthon: Application Notes for 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid in Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid as a pivotal building block in modern organic synthesis. We delve into its strategic utility in constructing complex molecular architectures, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions and the subsequent transformations of its nitro and carboxylic acid functionalities. Detailed, field-proven protocols are presented for the synthesis of advanced intermediates, including 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid, and their subsequent use in the preparation of high-performance polymers and heterocyclic scaffolds of medicinal interest. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both a theoretical framework and practical, step-by-step methodologies.
Introduction: The Strategic Importance of Substituted Biphenyls
The biphenyl moiety is a privileged scaffold in both medicinal chemistry and materials science. Its rigid, planar structure provides a robust framework for the spatial orientation of functional groups, influencing molecular recognition, charge transport, and liquid crystalline properties. This compound is a particularly valuable synthon due to its orthogonal functionalities. The nitro group serves as a versatile precursor to an amino group, which can be further derivatized, while the carboxylic acid provides a handle for amide bond formation, esterification, or introduction into polymer backbones. The strategic placement of these groups allows for the directed synthesis of a diverse array of complex molecules.
This guide will illuminate the practical applications of this building block, providing not just procedural steps, but also the underlying chemical principles that govern these transformations.
Physicochemical Properties & Handling
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective use.
| Property | Value | Reference |
| CAS Number | 729-01-1 | [1] |
| Molecular Formula | C₁₃H₉NO₄ | [2] |
| Molecular Weight | 243.21 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| Storage | 2-8 °C, Keep in a dark place, Inert atmosphere | [1] |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The electron-withdrawing nature of the nitro group in a related substrate, 1-bromo-3-nitrobenzene, activates the aryl bromide towards oxidative addition, a crucial step in the catalytic cycle, making it an excellent substrate for this reaction.[3] While our target molecule does not contain a halogen for direct coupling, it is itself synthesized via a Suzuki-Miyaura reaction, and its derivatives can be further functionalized for subsequent couplings.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Downstream Transformations and Applications
The true utility of this compound lies in the selective manipulation of its nitro and carboxylic acid functionalities.
Reduction of the Nitro Group: Synthesis of 4'-Amino-[1,1'-biphenyl]-3-carboxylic Acid
The reduction of the aromatic nitro group to an amine is a fundamental transformation that opens up a vast landscape of synthetic possibilities. This conversion is typically achieved through catalytic hydrogenation or with metal/acid combinations.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4'-Amino-[1,1'-biphenyl]-3-carboxylic Acid
This protocol provides a clean and efficient method for the reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
Procedure:
-
To a solution of this compound in methanol, add 10% Pd/C (catalytic amount).
-
To this suspension, add ammonium formate in portions at room temperature.[4]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for hydrogenation reactions. It provides a solid support for the palladium, enhancing its activity and allowing for easy removal by filtration.
-
Ammonium Formate: Serves as a convenient and safer source of hydrogen in a process known as catalytic transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[4]
Application in Polymer Synthesis: Polyamide-imides
The resulting 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid is an excellent monomer for the synthesis of high-performance polymers such as polyamide-imides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][5]
Conceptual Workflow for Polyamide-imide Synthesis
Caption: Conceptual pathway for the synthesis of polyamide-imides using 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Synthesis of Bioactive Heterocycles: Benzoxazoles
The amino and carboxylic acid functionalities in 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid can be utilized to construct heterocyclic systems of medicinal importance. Benzoxazoles, for instance, are a class of compounds known for a wide range of biological activities.[2][6] The synthesis typically involves the condensation of an ortho-aminophenol with a carboxylic acid. In this case, the amino group of our building block would first be transformed into a hydroxyl group via diazotization, followed by condensation with an ortho-amino phenol. A more direct route involves the reductive cyclization of a precursor derived from the nitro-carboxylic acid.
Protocol 2: Conceptual Two-Step Synthesis of a Benzoxazole Derivative
This protocol outlines a general strategy for the synthesis of a benzoxazole derivative from 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Step 1: Conversion of the Amino Group to a Hydroxyl Group (Sandmeyer-type Reaction)
-
Dissolve 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid in an aqueous acidic solution (e.g., H₂SO₄/H₂O).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Carefully add the diazonium salt solution to a boiling aqueous solution of a copper salt (e.g., CuSO₄) to facilitate the hydroxyl-de-diazoniation.
-
Isolate and purify the resulting 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Step 2: Condensation with an o-Aminophenol to form the Benzoxazole
-
Combine the 4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid with an o-aminophenol in a high-boiling solvent or in the presence of a condensing agent like polyphosphoric acid (PPA).[7]
-
Heat the mixture to a high temperature (e.g., 180-250 °C) to drive the condensation and cyclization.
-
Cool the reaction mixture and pour it into water or an ice-water mixture to precipitate the crude product.
-
Filter, wash, and purify the resulting benzoxazole derivative by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Diazotization: A classic and reliable method for converting an aromatic amine into a diazonium salt, which is an excellent leaving group.
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a dehydrating agent, facilitating the formation of the oxazole ring by removing water from the reaction equilibrium.[7]
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a versatile platform for the construction of a wide range of complex organic molecules. Its orthogonal functional groups allow for selective transformations, leading to advanced intermediates for the synthesis of high-performance polymers and biologically active heterocyclic compounds. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their synthetic endeavors.
References
- Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2988-2993. (Link: Not a direct URL, but the journal and issue are provided for reference).
- Advanced Journal of Chemistry-Section A, 2023, 6(2), 188-197. (Link: Not a direct URL, but the journal and issue are provided for reference).
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. (Link: [Link])
- INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. (Link: Not a direct URL, but the publisher and title are provided for reference).
- Basavaraju Bennehalli, et al. A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. (Link: Not a direct URL, but the author and journal are provided for reference).
-
ResearchGate. Any suggestions on a rather mild condition to reduce a nitro group to an amine group? (Link: [Link])
- International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. (Link: Not a direct URL, but the journal is provided for reference).
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (Link: [Link])
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The Unexplored Potential of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Latent Promise
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a small molecule that, while commercially available, remains largely unexplored in the annals of medicinal chemistry. Its structure, however, presents a compelling starting point for drug discovery initiatives. The molecule is characterized by a biphenyl core, a known privileged structure in medicinal chemistry, functionalized with a carboxylic acid and a nitro group. The biphenyl scaffold provides a rigid yet conformationally flexible backbone, allowing for diverse interactions with biological targets. The carboxylic acid moiety offers a key interaction point, often serving as a hydrogen bond donor and acceptor or a handle for prodrug strategies. The nitro group, an electron-withdrawing moiety, can significantly influence the molecule's electronic properties and metabolic stability, and is a known pharmacophore in various therapeutic agents, although its potential for toxicity must also be carefully considered.
This document serves as a detailed guide for researchers aiming to unlock the therapeutic potential of this compound. It outlines potential applications based on the activities of structurally related compounds and provides detailed, adaptable protocols for its synthesis, derivatization, and biological evaluation.
Potential Therapeutic Applications: An Evidence-Based Postulation
While direct biological data for this compound is scarce in publicly available literature, the chemical motifs it contains suggest several promising avenues for investigation:
-
Anticancer Activity: The biphenyl carboxylic acid scaffold is present in a number of compounds investigated for their anticancer properties. For instance, derivatives of biphenyl carboxylic acids have been synthesized and evaluated for their in vitro activity against breast cancer cell lines[1]. The nitroaromatic group is also a feature of some anticancer agents, where it can be bioreduced in hypoxic tumor environments to generate cytotoxic species.
-
Anti-inflammatory Effects: Non-steroidal anti-inflammatory drugs (NSAIDs) frequently feature a carboxylic acid moiety. The biphenyl-4-carboxylic acid framework, a close structural relative of our topic compound, has been used as the basis for synthesizing novel compounds with anti-inflammatory activity[2][3].
-
Enzyme Inhibition (e.g., Xanthine Oxidase): Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. Various heterocyclic and non-purine scaffolds, including those with carboxylic acid functionalities, have been explored as XO inhibitors[4][5][6][7][8]. The biphenyl scaffold could potentially be oriented to interact with the active site of XO.
-
Neurodegenerative Diseases: The development of small molecules to combat neurodegenerative diseases is an active area of research. Phenolic compounds and other small molecules are being investigated for their potential to mitigate neuroinflammation and oxidative stress, key factors in the progression of these diseases[9][10][11][12][13]. The rigid structure of the biphenyl core could serve as a scaffold to position functional groups for interaction with targets in the central nervous system.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The primary route to this compound and its derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile reaction allows for the efficient formation of the biaryl bond.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of the title compound from commercially available starting materials.
Materials:
-
3-Bromobenzoic acid
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to the flask.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram of Synthetic Workflow:
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Application Note & Protocol: Synthesis of Amides from 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Bond Formation in Complex Molecules
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides and proteins and featuring prominently in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The synthesis of amides from carboxylic acids and amines is, therefore, a fundamental and frequently employed transformation. This application note provides a detailed protocol and scientific rationale for the synthesis of amides from 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl scaffold of interest in medicinal chemistry due to its rigid structure and the versatile chemical handles offered by the nitro and carboxylic acid functionalities.[2][3]
The direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Consequently, the reaction necessitates the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon.[5][6] This is typically achieved by converting the hydroxyl group into a better leaving group, a process facilitated by a diverse array of "coupling reagents".[7]
This guide will focus on a robust and widely applicable protocol using modern coupling reagents, explaining the mechanistic underpinnings of the chosen methodology and providing a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target amides.
Choosing the Right Path: A Rationale for Carboxylic Acid Activation
Several strategies exist for the activation of carboxylic acids, each with its own set of advantages and disadvantages.[8][9]
-
Acyl Chlorides: Formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a classic and effective method.[4][9] However, these reagents are often harsh, corrosive, and can be incompatible with sensitive functional groups.[9]
-
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] While effective, DCC can lead to the formation of dicyclohexylurea (DCU), a byproduct that can be difficult to remove. EDC is often preferred due to the water-solubility of its urea byproduct.[8]
-
Phosphonium and Uronium/Aminium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and have become the gold standard for many challenging amide couplings.[10][11][12][13] They generate highly reactive activated esters in situ, leading to rapid reactions and high yields, often with minimal side reactions.[12] HATU is particularly effective due to the formation of a highly reactive HOAt ester and the anchimeric assistance provided by the pyridine nitrogen.[12]
For the synthesis of amides from this compound, a method employing a uronium salt like HATU is recommended. The electron-withdrawing nature of the nitro group can slightly decrease the nucleophilicity of the carboxylate, making a highly efficient coupling reagent desirable. HATU offers rapid reaction kinetics and is generally tolerant of a wide range of functional groups.[10]
Visualizing the Workflow: From Carboxylic Acid to Amide
The overall experimental workflow for the synthesis of an amide from this compound using HATU is depicted below.
Caption: A flowchart of the amide synthesis protocol.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Molarity/Purity |
| This compound | 729-01-1 | 243.21 | >97% |
| HATU | 148893-10-1 | 380.23 | >98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | >99% |
| Amine (Primary or Secondary) | Varies | Varies | >98% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | >99.8% |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | Saturated |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
| Silica gel | 7631-86-9 | 60.08 | 230-400 mesh |
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add HATU (1.1 - 1.2 eq).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.1 - 0.5 M concentration with respect to the carboxylic acid).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq) to the solution. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts.[4]
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the reactive HOAt ester.
-
-
Amine Addition and Reaction:
-
In a separate vial, dissolve the desired primary or secondary amine (1.0 - 1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a suitable eluent system. The polarity of the amide product will be higher than the starting carboxylic acid due to the presence of the amide bond, while the nitro group also contributes to the overall polarity.[14]
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.[15]
-
-
Characterization:
-
Confirm the structure and purity of the final amide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, spot/peak corresponding to the amide product indicates the reaction is proceeding.
-
Byproduct Removal: The aqueous workup is designed to remove the water-soluble byproducts, including the tetramethylurea formed from HATU and excess DIPEA.[10]
-
Characterization: Full spectroscopic characterization is essential to confirm the identity and purity of the synthesized amide. The presence of a characteristic N-H proton signal (for primary and secondary amides) in the ¹H NMR spectrum and the amide carbonyl signal in the ¹³C NMR spectrum are key indicators of successful amide bond formation.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of amides from this compound. The use of HATU as a coupling reagent ensures high yields and compatibility with a broad range of amine substrates. By understanding the underlying principles of carboxylic acid activation and following the detailed steps for reaction, workup, and purification, researchers can confidently synthesize novel amide derivatives for applications in drug discovery and materials science.
References
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
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de Figueiredo, R. M., & Suppo, J.-S. (2016). The amide group and its preparation methods by acid-amine coupling reactions: an overview. RSC Advances, 6(93), 90335–90363. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
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Tecnimede. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. [Link]
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Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]
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Rasayan Journal of Chemistry. (2018). Organocatalytic Synthesis of Amides from Aldehydes Through p-Nitro Phenol Ester Activation. 11(2), 859-863. [Link]
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ACS Publications. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry, 84(21), 14051–14059. [Link]
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Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 10(32), 19106–19116. [Link]
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Royal Society of Chemistry. (2014). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 12(43), 8723–8726. [Link]
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MySkinRecipes. (n.d.). 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]
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Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. 4(4), 1161-1165. [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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ResearchGate. (2009). Synthesis and Langmuir Monolayer Characterisation of Some Nitro Derivatives of Polyphenyl Carboxylic Acids. [Link]
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
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The Strategic Utility of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid in Advanced Material Synthesis: A Technical Guide
Introduction: A Versatile Building Block for Functional Materials
In the landscape of material science, the design and synthesis of novel organic building blocks are paramount to the development of advanced functional materials. Among these, 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid emerges as a molecule of significant strategic importance. Its bifunctional nature, featuring a carboxylic acid group and a nitro group on a rigid biphenyl backbone, offers a versatile platform for the synthesis of a diverse range of materials, including high-performance polymers, metal-organic frameworks (MOFs), and specialized dyes.
This technical guide provides an in-depth exploration of the applications of this compound in material science. We will delve into its primary role as a precursor to the more reactive 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid and detail the subsequent utilization of this amino derivative in the creation of advanced materials. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this biphenyl scaffold.
Core Properties and Synthetic Overview
This compound is a solid organic compound with the molecular formula C₁₃H₉NO₄.[1] Its key structural features – the biphenyl core, the meta-positioned carboxylic acid, and the para-positioned nitro group – dictate its chemical reactivity and potential applications.
| Property | Value |
| Molecular Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.22 g/mol |
| CAS Number | 729-01-1 |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Table 1: Physicochemical Properties of this compound.[1]
The true value of this compound in material science is unlocked through the chemical transformation of its nitro group. The nitro functionality is a versatile precursor to an amino group, which is a more nucleophilic and reactive moiety for polymerization and coordination chemistry.
Application in Metal-Organic Frameworks (MOFs)
The bifunctional nature of 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid makes it an attractive linker for the construction of Metal-Organic Frameworks (MOFs). The carboxylic acid group can coordinate with metal ions or clusters, while the amino group can serve as a functional site within the pores of the MOF, enabling post-synthetic modification or imparting specific properties such as basicity or the ability to capture certain guest molecules. [2][3]
Causality Behind Experimental Choices:
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt and an organic linker. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) and solvent system (e.g., DMF, DEF, ethanol) will dictate the resulting topology and properties of the MOF. The amino functionality on the linker can influence the coordination environment and the overall framework structure. [2]
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol provides a general guideline for the synthesis of a MOF using 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid as the organic linker.
Materials:
-
4'-Amino-[1,1'-biphenyl]-3-carboxylic acid
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Ethanol
-
Chloroform or Dichloromethane
Procedure:
-
Solution Preparation: In a glass vial, dissolve 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid (1 equivalent) in DMF or a mixture of DMF and ethanol.
-
Metal Salt Addition: In a separate vial, dissolve the metal salt (0.5-1.5 equivalents) in a minimal amount of DMF or ethanol.
-
Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline MOF product will typically be found at the bottom of the vessel.
-
Washing: Decant the mother liquor and wash the crystals with fresh DMF several times, followed by a solvent exchange with a more volatile solvent like chloroform or dichloromethane.
-
Activation: To remove the solvent molecules from the pores, the MOF is typically activated by heating under vacuum.
Application in the Synthesis of Azo Dyes
Aromatic amines are key components in the synthesis of azo dyes, a large and commercially important class of colored compounds. 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid can be diazotized and then coupled with a suitable coupling component to produce a variety of azo dyes. The extended conjugation provided by the biphenyl system can lead to dyes with deep colors and good fastness properties. [4]
Causality Behind Experimental Choices:
The synthesis of azo dyes is a two-step process. First, the primary aromatic amine is converted to a diazonium salt by treatment with nitrous acid at low temperatures. Second, the diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative. The carboxylic acid group on the biphenyl scaffold can enhance water solubility and provide a site for binding to substrates like textile fibers. [5]
Experimental Protocol: Synthesis of an Azo Dye
This protocol describes a general procedure for the synthesis of an azo dye from 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid.
Materials:
-
4'-Amino-[1,1'-biphenyl]-3-carboxylic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Diazotization: Dissolve 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, slowly add a cold aqueous solution of sodium nitrite with constant stirring. The formation of the diazonium salt is usually indicated by a change in color.
-
Coupling Reaction: Dissolve the coupling component in a dilute sodium hydroxide solution (if it is a phenol) or a dilute acid solution (if it is an amine) and cool it to 0-5 °C.
-
Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. An intensely colored precipitate of the azo dye will form immediately.
-
Isolation and Purification: Continue stirring for about 30 minutes in the cold. Then, filter the dye, wash it with cold water, and recrystallize it from a suitable solvent such as ethanol.
Conclusion
This compound serves as a valuable and versatile precursor in the field of material science. Its strategic importance lies in its facile conversion to 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid, a bifunctional monomer that enables the synthesis of a wide array of advanced materials. From thermally stable polyamides to functional metal-organic frameworks and vibrant azo dyes, the applications of this biphenyl building block are extensive. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the full potential of this remarkable molecule in their pursuit of next-generation materials.
References
- Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. A new convenient method for the preparation of amides. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 2,2'-bis(p-aminophenoxy)biphenyl and various aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-776.
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CrystEngComm. (2022). Highly efficient fluorescent chemosensor for nitro antibiotic detection based on luminescent coordination polymers with 2,6-di(4-carboxyphenyl)pyrazine. Royal Society of Chemistry. Retrieved from [Link]
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Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [6]7. Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from [7]8. Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. [4]9. MDPI. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4995. [8]10. National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link] 11. Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives, 20(2), 5745-5750.
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PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). Retrieved from [Link] [9]13. ResearchGate. (2017). Synthesis and Characterization of Some New Azo-imine Dyes and their Applications. Retrieved from [Link] [10]14. ResearchGate. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Retrieved from [Link] [1]15. Taylor & Francis Online. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Polymer-Plastics Technology and Materials, 59(14), 1545-1555. [11]16. U.S. National Library of Medicine. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. [12]17. U.S. National Library of Medicine. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 7123. 18. Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. 19. Infoscience. (n.d.). Biologically Derived Metal Organic Frameworks. Retrieved from [Link] [3]20. ChemRxiv. (n.d.). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. Retrieved from [Link] 21. Science Publishing Group. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68.
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ResearchGate. (2000). Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one. Retrieved from [Link]
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Application Notes & Protocols: Developing Enzyme Inhibitors with the 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Biphenyl Carboxylic Acid Scaffold
Enzyme inhibitors are a cornerstone of modern pharmacology, forming the largest class of pharmaceutical compounds used to treat a vast array of diseases. The discovery of novel, potent, and selective inhibitors is a critical objective in drug development. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[1] The 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid scaffold represents a highly valuable starting point for inhibitor design.
This scaffold's utility is rooted in its distinct structural features:
-
Rigid Biphenyl Core: The biphenyl unit provides a structurally constrained and conformationally predictable backbone. This rigidity can reduce the entropic penalty upon binding to a target, often leading to higher affinity.[2]
-
Carboxylic Acid Moiety: This functional group is a versatile interaction point. It can act as a hydrogen bond donor and acceptor or, in its deprotonated carboxylate form, engage in crucial ionic interactions with positively charged residues (e.g., Lysine, Arginine) in an enzyme's active site. Its presence is a common feature in many successful drugs.[3][4]
-
Reactive/Modifiable Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the scaffold. Furthermore, it serves as a synthetic handle, readily reducible to an amine, which opens up a vast chemical space for derivatization and structure-activity relationship (SAR) studies.
-
Tunable Aromatic Rings: Both phenyl rings offer multiple positions for substitution, allowing for the systematic optimization of steric, electronic, and hydrophobic properties to enhance potency and selectivity.
This guide provides a comprehensive overview and detailed protocols for leveraging the this compound scaffold in a rational, multi-step enzyme inhibitor discovery campaign.
Part I: The Inhibitor Discovery Workflow
The development of a novel enzyme inhibitor is a systematic process that begins with a promising chemical starting point and progresses through iterative cycles of design, synthesis, and testing. The goal is to refine the initial "hit" into a "lead" compound with desirable potency, selectivity, and drug-like properties.
Diagram 1: General workflow for enzyme inhibitor discovery.
Part II: Synthesis and Library Development
A successful inhibitor campaign relies on a well-designed chemical library that systematically explores the chemical space around the core scaffold.
General Synthetic Approach
The synthesis of derivatives based on the this compound scaffold typically involves robust and well-established chemical reactions. A common and efficient method is the Suzuki-Miyaura cross-coupling reaction, which joins two aryl fragments.[5]
Example Synthetic Route:
-
Starting Materials: A suitably protected 3-carboxyphenylboronic acid and a 4-nitro-halobenzene (e.g., 1-bromo-4-nitrobenzene).
-
Suzuki Coupling: Reaction of the boronic acid and the aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) yields the biphenyl core.[5]
-
Deprotection/Modification: Removal of protecting groups from the carboxylic acid, followed by subsequent modifications to the scaffold as desired.
Rationale for Library Design: A Structure-Activity Relationship (SAR) Strategy
The primary goal of the initial library is to establish a clear SAR. This involves making systematic modifications to different parts of the scaffold to understand which features are critical for enzyme inhibition.[6]
Diagram 2: A decision tree for SAR exploration.
By synthesizing small, focused sets of compounds for each modification type, researchers can efficiently map the binding pocket of the target enzyme and identify key interactions. For instance, replacing the carboxylic acid with bioisosteres like tetrazoles or hydroxamic acids can modulate acidity, binding interactions, and pharmacokinetic properties.[7]
Part III: Experimental Protocols
The following protocols provide step-by-step methodologies for the biochemical evaluation of synthesized inhibitors. These are generalized templates that must be optimized for the specific enzyme system under investigation.
Protocol 3.1: High-Throughput Screening (HTS) for Hit Identification
Objective: To rapidly screen the synthesized library of biphenyl derivatives to identify initial "hits" that inhibit the target enzyme by a predefined threshold (e.g., >50% inhibition at a single concentration).
Rationale: HTS is the foundation of modern inhibitor discovery, enabling the parallel evaluation of thousands of compounds.[8] The use of 96- or 384-well microplates and automated liquid handlers ensures high precision and throughput.[9] A fluorescence-based assay is often preferred for its high sensitivity.[10]
Materials:
-
Target enzyme, purified
-
Enzyme-specific fluorogenic substrate
-
Assay buffer (optimized for pH, ionic strength, and any required cofactors)
-
Compound library (dissolved in 100% DMSO, typically at 10 mM stock concentration)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (DMSO vehicle)
-
96- or 384-well black, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of each library compound, positive control, and DMSO into separate wells of the microplate. This results in a final screening concentration of 10 µM if the final assay volume is 10 µL.
-
Enzyme Addition: Add 5 µL of the enzyme solution (diluted in assay buffer to 2X the final concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate solution (diluted in assay buffer to 2X the final concentration) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence signal every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))
-
-
Identify compounds that meet the hit criteria (e.g., >50% inhibition).
-
Protocol 3.2: Determination of Inhibitor Potency (IC₅₀)
Objective: To quantify the potency of the "hits" identified in the primary screen by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
Rationale: The IC₅₀ value is a critical metric for comparing the potency of different inhibitors and is essential for SAR analysis.[11] It represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
Procedure:
-
Serial Dilution: For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Compound Plating: Dispense 100 nL of each concentration from the serial dilution into wells of a microplate in triplicate. Include DMSO-only controls.
-
Assay Execution: Follow steps 2-5 from the HTS protocol (Protocol 3.1).
-
Data Analysis:
-
Calculate the % inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
-
Example Data Presentation:
| Compound ID | Scaffold Modification | IC₅₀ (µM) |
| Parent | 4'-Nitro-[1,1']-biphenyl-3-carboxylic acid | 25.4 |
| LIB-01 | 4'-Amino-[1,1']-biphenyl-3-carboxylic acid | 8.2 |
| LIB-02 | 4'-Nitro-[1,1']-biphenyl-3-carboxamide | 45.1 |
| LIB-03 | 2'-Fluoro-4'-nitro-[1,1']-biphenyl-3-carboxylic acid | 5.6 |
Protocol 3.3: Mechanism of Action (MOA) Studies
Objective: To determine how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive).[12][13]
Rationale: Understanding the mechanism of action is crucial for lead optimization.[11] For example, a competitive inhibitor, which binds to the same site as the substrate, may be overcome by high physiological concentrations of the substrate, impacting its in vivo efficacy.[11] This protocol determines the MOA by measuring IC₅₀ values at varying substrate concentrations.
Diagram 3: Workflow for determining the mechanism of inhibition.
Procedure:
-
Determine Substrate Kₘ: Before starting, the Michaelis constant (Kₘ) for the substrate must be experimentally determined under the final assay conditions by measuring reaction velocity at various substrate concentrations.
-
Assay Setup: Prepare multiple sets of IC₅₀ determination plates as described in Protocol 3.2.
-
Vary Substrate Concentration: For each set of plates, use a different fixed concentration of the substrate in the reaction initiation step. Recommended concentrations are multiples of the Kₘ (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).
-
Data Analysis:
-
Calculate the IC₅₀ value for the inhibitor at each substrate concentration.
-
Analyze the trend:
-
Competitive: The IC₅₀ value increases as the substrate concentration increases.
-
Non-competitive: The IC₅₀ value remains relatively constant regardless of substrate concentration.
-
Uncompetitive: The IC₅₀ value decreases as the substrate concentration increases.
-
-
Part IV: Conclusion and Future Directions
Following this structured approach of synthesis, screening, and characterization, researchers can effectively utilize the this compound scaffold to identify and develop potent and well-characterized enzyme inhibitors. The establishment of a clear Structure-Activity Relationship and an understanding of the Mechanism of Action provide the critical foundation needed for the subsequent lead optimization phase, where properties such as selectivity, metabolic stability, and cell permeability are further refined to develop a promising preclinical candidate.
References
-
Lessel, U., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Available at: [Link]
-
Bertelli, A., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10069-10078. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
-
Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Lessel, U., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]
-
Shapiro, A. B. (2018). Response to "What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?". ResearchGate. Available at: [Link]
-
Goldstein, J. A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320, 164-178. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Biomedicines, 9(6), 651. Available at: [Link]
-
Angeli, A., et al. (2012). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 55(7), 3494-3503. Available at: [Link]
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available at: [Link]
-
Liu, W., et al. (2020). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1367-1377. Available at: [Link]
-
Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available at: [Link]
-
Radi, M., et al. (2011). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 18(29), 4476-4491. Available at: [Link]
-
Evans, P., et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. Organic & Biomolecular Chemistry, 7(7), 1435-1444. Available at: [Link]
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Application Notes and Protocols: High-Throughput Screening Assays for 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Analogs
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets to identify promising lead compounds.[1][2][3] The process involves miniaturized assays, robotics, and sophisticated data analysis to efficiently test thousands to millions of compounds.[4][5] For novel compound series, such as analogs of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, where the specific biological targets may be unknown, a tiered and diverse screening approach is essential. The nitro group is a known pharmacophore in various bioactive molecules, suggesting that this class of compounds could exhibit a range of biological activities.[6][7]
This guide provides detailed protocols for a primary HTS cascade designed to broadly characterize the bioactivity of a library of this compound analogs. The described assays are robust, scalable, and cover fundamental cellular health as well as two of the most prominent classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs).
Section 1: Foundational Cytotoxicity Profiling with a Resazurin-Based Assay
Principle: Before assessing specific target-based activity, it is crucial to evaluate the general cytotoxicity of the compound library. The resazurin assay is a reliable and sensitive method to measure cell viability.[8][9] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[10][11] The resulting fluorescent signal is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[10][12]
Experimental Protocol: Resazurin Cytotoxicity Assay
-
Cell Plating:
-
Seed a suitable human cell line (e.g., A549, HeLa) into black, clear-bottom 384-well microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells per well) in 40 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of the this compound analogs in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.
-
Include appropriate controls:
-
Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., 0.1% DMSO).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., staurosporine).
-
Blank Control: Wells containing only culture medium to measure background fluorescence.[10]
-
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
-
-
Assay Readout:
Data Presentation and Analysis
| Plate Layout Example (384-well) | Columns 1-2 | Columns 3-22 | Columns 23-24 |
| Rows A-P | Blank (Medium Only) | Test Compounds (Analogs) | Vehicle Control (DMSO) |
| Row P (23-24) | Positive Control (Staurosporine) |
The percentage of cell viability is calculated as follows: % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100
Section 2: Screening for Kinase Inhibitory Activity using the ADP-Glo™ Assay
Principle: Protein kinases are a major class of drug targets involved in cellular signaling. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[13][14] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[14][15]
Experimental Workflow: Kinase Inhibition Screening
Caption: ADP-Glo™ Assay Workflow.
Protocol: ADP-Glo™ Kinase Inhibition Assay
This protocol is a general template and should be optimized for the specific kinase of interest.
-
Kinase Reaction Setup (5 µL volume):
-
In a 384-well plate, add the components in the following order:
-
2.5 µL of a 2x kinase/substrate solution.
-
100 nL of test compound (analogs) or control.
-
2.5 µL of a 2x ATP solution to initiate the reaction.
-
-
Controls:
-
No-Inhibitor Control: Vehicle (e.g., DMSO).
-
Positive Control: A known inhibitor for the target kinase.
-
No-Enzyme Control: Buffer instead of kinase.
-
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Signal Generation and Readout:
Data Analysis
The percentage of kinase inhibition is calculated as follows: % Inhibition = 100 - [((Luminescence_Sample - Luminescence_NoEnzyme) / (Luminescence_NoInhibitor - Luminescence_NoEnzyme)) * 100]
Section 3: Assessing GPCR Binding with Fluorescence Polarization
Principle: Fluorescence Polarization (FP) is a homogeneous technique used to monitor molecular binding events in real-time.[17][18] It is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light when excited with plane-polarized light.[18] When the tracer binds to a much larger molecule, such as a GPCR, its rotation slows, and the emitted light remains polarized.[17] In a competitive binding assay, unlabeled compounds from the library that bind to the receptor will displace the fluorescent tracer, leading to a decrease in the FP signal.[19]
FP Competitive Binding Assay Principle
Caption: Principle of FP Competition Assay.
Protocol: GPCR FP Competitive Binding Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Dilute the GPCR preparation (e.g., membrane fragments or purified receptor) and the fluorescent tracer to their optimal concentrations in the assay buffer. The tracer concentration should ideally be at or below its Kd for the receptor.
-
-
Assay Setup (in a low-volume, black 384-well plate):
-
Add 5 µL of the test compound (analogs) or control.
-
Add 5 µL of the GPCR preparation.
-
Controls:
-
Maximum Polarization: Vehicle (DMSO) instead of a competitor.
-
Minimum Polarization: A known, high-affinity unlabeled ligand (or buffer in place of the receptor) to determine the signal from the free tracer.
-
-
Mix and incubate for a short period (e.g., 15 minutes) at room temperature to allow for initial binding.
-
-
Initiation and Incubation:
-
Add 5 µL of the fluorescent tracer to all wells to initiate the competition reaction.
-
Incubate the plate in the dark at room temperature for the required time to reach binding equilibrium (e.g., 1-3 hours).
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader, measuring both the parallel and perpendicular fluorescence emission relative to the polarized excitation light.
-
The instrument will calculate the polarization (mP) values.
-
Data Analysis
The data can be analyzed by calculating the displacement of the tracer. A decrease in the mP value indicates that the test compound is competing with the fluorescent tracer for binding to the GPCR. Results are often expressed as percent inhibition or used to calculate an IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[19]
Conclusion
The sequential application of these HTS assays provides a robust framework for the initial characterization of this compound analogs. This screening cascade efficiently identifies cytotoxic compounds, preventing their interference in downstream assays, and enables the discovery of potential inhibitors of protein kinases or binders of GPCRs. The hits generated from this primary screen serve as the critical starting points for more detailed hit-to-lead optimization and mechanistic studies.[20][21]
References
-
Technology Networks. High-Throughput Screening in Drug Discovery Explained. [Link]
-
Creative Bioarray. Resazurin Assay Protocol. [Link]
-
Assay Development and Small Molecule Screening Facilities for Drug Discovery Programs. Journal of Biomolecular Screening. [Link]
-
BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]
-
S-Cubed. Fluorescence Polarization in GPCR Research. [Link]
-
National Center for Biotechnology Information. Fluorescence Polarization Assays in Small Molecule Screening. [Link]
-
Wikipedia. High-throughput screening. [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link]
-
Southern Research. High-Throughput Screening & Discovery. [Link]
-
BMG LABTECH. High-throughput screening (HTS). [Link]
-
Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
National Center for Biotechnology Information. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. [Link]
-
National Center for Biotechnology Information. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. [Link]
-
ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
National Center for Biotechnology Information. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]
-
PubMed. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]
-
Labbox. Resazurin Cell Viability Assay. [Link]
-
PubChem. 4'-Nitro-3'-(phenylamino) biphenyl-3-carboxylic acid. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
-
PubMed. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biphenyl derivative. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental outcomes.
Overview of Synthetic Strategy: The Suzuki-Miyaura Coupling
The construction of the biaryl scaffold of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction joins an organoboron species with an organohalide. For this specific target, two primary disconnection approaches are viable:
-
Route A: Coupling of a 3-halobenzoic acid derivative with 4-nitrophenylboronic acid.
-
Route B: Coupling of a 4-halonitrobenzene with 3-boronobenzoic acid.
A crucial consideration is the presence of the carboxylic acid and nitro functional groups, which can influence reaction conditions and introduce potential side reactions. To mitigate issues with the acidic proton of the carboxyl group, a common strategy is to use an ester-protected precursor (e.g., a methyl or ethyl ester), followed by a final hydrolysis step.
Below is a visualization of the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which forms the basis of our synthetic approach.
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Part 1: Reaction Setup and Starting Materials
Q1: I am planning the synthesis. Which coupling partners should I use: (3-halobenzoyl)-derivative and 4-nitrophenylboronic acid, or 4-halonitrobenzene and (3-boronobenzoyl)-derivative?
A: Both routes are viable, but strategic selection can preemptively solve problems. We recommend using methyl 3-bromobenzoate and 4-nitrophenylboronic acid .
-
Rationale (Expertise & Experience):
-
Reactivity: The reactivity of organohalides in the oxidative addition step generally follows the trend: I > Br > OTf >> Cl.[3][4] Aryl bromides offer a good balance of reactivity and stability.
-
Electron-Poor Halides: The nitro group in 4-halonitrobenzene makes the aryl halide electron-deficient. While this can sometimes facilitate oxidative addition, it also increases susceptibility to side reactions, including denitrative coupling, which can be challenging to control.[5][6][7]
-
Boronic Acid Stability: 4-nitrophenylboronic acid is a commercially available and relatively stable reagent. Boronic acids are prone to degradation via protodeboronation, especially if impure or improperly stored.[4][8] Using a stable, well-characterized boronic acid is crucial.
-
Protecting Group: Using the methyl ester of 3-bromobenzoic acid protects the acidic proton, which could otherwise interfere with the basic reaction conditions. While ester hydrolysis can still occur, it is often manageable with the right choice of base.[9][10]
-
Q2: My Suzuki coupling reaction is sluggish or fails to initiate. What are the first things to check?
A: This is a common issue almost always traced back to three critical factors: atmosphere, reagent quality, or solvent purity.
-
1. Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will decompose into inactive palladium black upon exposure.[4][8]
-
Self-Validation: Ensure your reaction is rigorously maintained under an inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed before use by methods such as sparging with inert gas, freeze-pump-thaw cycles, or sonication under vacuum. The reaction vessel should be purged, and a positive pressure of inert gas maintained throughout.
-
-
2. Reagent Quality:
-
Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation upon prolonged exposure to air and moisture.[4][8] It is best practice to use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[1][11]
-
Base: The base, such as K₃PO₄ or Cs₂CO₃, should be a fine, dry powder. Clumped or old base can lead to poor reproducibility due to inconsistent dissolution and reactivity.[8]
-
Catalyst: Store palladium catalysts and phosphine ligands under an inert atmosphere, as they are sensitive to oxidation.
-
-
3. Solvent Purity: Ensure solvents are anhydrous. Ethereal solvents like 1,4-dioxane or THF can form peroxides over time, which can poison the catalyst.[4][8] Always use freshly distilled or inhibitor-free, anhydrous solvents.
Caption: Figure 2. Initial Troubleshooting Workflow.
Part 2: Low Yield and Byproduct Formation
Q3: I am observing significant formation of a dehalogenated byproduct (methyl benzoate) and homocoupled 4,4'-dinitrobiphenyl. How can I suppress these side reactions?
A: These are two distinct and common side reactions. Dehalogenation stems from a reduction pathway, while homocoupling is often caused by oxygen or catalyst issues.
-
Minimizing Dehalogenation (Reduction): This occurs when the Ar¹-Pd(II)-X intermediate reacts with a hydride source instead of the organoboron reagent.[8]
-
Causality: Potential hydride sources include impurities in solvents or bases.
-
Solution: Use high-purity, anhydrous solvents and fresh, dry base. Ensure the boronic acid is of high quality, as impurities can facilitate this pathway. Sometimes, changing the ligand to one that promotes faster transmetalation and reductive elimination can outcompete the reduction pathway.
-
-
Minimizing Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[12][13]
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst, leading to a catalytic cycle that favors boronic acid homocoupling.
-
Solution: The most critical factor is maintaining a rigorously oxygen-free environment. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling and purification challenges.
-
Q4: My methyl ester protecting group is being saponified to the carboxylic acid during the coupling. How can I prevent this premature hydrolysis?
A: Ester hydrolysis under Suzuki conditions is a known issue, driven by the basic and aqueous environment.[9][10]
-
Causality: Strong bases (like NaOH) or even weaker bases (like K₂CO₃ or K₃PO₄) in the presence of water, especially at elevated temperatures, can hydrolyze the ester.
-
Solutions:
-
Choice of Base: Switch to a milder, non-hydroxide base. Anhydrous potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are often effective for couplings with base-sensitive functional groups.[10][14]
-
Solvent System: While some water is often necessary to facilitate the dissolution of the base and the transmetalation step, using an excessive amount can promote hydrolysis. Try minimizing the aqueous component or switching to a solvent system like DMF, which can sometimes reduce the extent of hydrolysis.[10]
-
Temperature and Time: Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, avoiding prolonged heating that encourages hydrolysis.
-
| Parameter | Standard Condition | Alternative for Sensitive Substrates | Rationale |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Cs₂CO₃, KF | Milder bases are less likely to cause hydrolysis of the ester group.[9][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous DMF, THF | Reducing water content can slow down the rate of saponification.[10] |
| Temperature | 80-110 °C | 60-80 °C or even RT with highly active catalysts | Lower temperatures decrease the rate of all reactions, including undesired side reactions. |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Highly active catalysts can enable lower reaction temperatures and shorter reaction times.[14][15] |
Part 3: Product Purification
Q5: What is the most effective method to purify the final this compound product?
A: Purification of the final product typically involves removing unreacted starting materials, palladium residues, and any organic byproducts. A multi-step approach combining acid-base extraction and recrystallization is highly effective.
-
Step 1: Post-Hydrolysis Workup (Acid-Base Extraction): After the ester hydrolysis step, the reaction mixture will be basic.
-
Dilute the mixture with water and perform an initial extraction with an organic solvent (e.g., ethyl acetate or DCM) to remove neutral organic impurities and byproducts (like homocoupled 4,4'-dinitrobiphenyl).
-
Carefully acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate your carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Extract the precipitated acid into an organic solvent like ethyl acetate. This process effectively separates your acidic product from any remaining basic or neutral impurities.[16][17]
-
-
Step 2: Removal of Palladium: Palladium residues can often be removed by filtering the organic solution through a pad of Celite® or silica. For stubborn cases, treatment with activated carbon or a palladium scavenger may be necessary.
-
Step 3: Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Synthesis of Methyl 4'-Nitro-[1,1'-biphenyl]-3-carboxylate
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromobenzoate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Add the degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. This crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Saponification (Ester Hydrolysis) Synthesis of this compound
-
Dissolve the crude methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate from the previous step in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).
-
Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and proceed with the purification protocol described in Q5.
References
-
Reddit. (2025-01-07). Ester Stability under Suzuki/Buchwald Conditions. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
PubMed. (2021-07-20). Cross-Coupling Reactions of Nitroarenes. Available at: [Link]
-
ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
ACS Publications. (2017-11-21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]
-
ACS Publications. (2021-07-07). Cross-Coupling Reactions of Nitroarenes. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
-
ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
YouTube. (2024-03-22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
The Royal Society Publishing. (2023-07-26). Investigation of biphenyl enamines for applications as p-type semiconductors. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
ResearchGate. (2025-08-07). Synthesis of Biphenyls. Available at: [Link]
-
PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. Available at: [Link]
-
ResearchGate. (2013-09-20). How can I purify carboxylic acid?. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis and coupling reactions of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and successfully optimize your reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: I am observing very low to no yield of my desired product, this compound. What are the primary factors I should investigate?
A1: A low or nonexistent yield in a Suzuki-Miyaura coupling reaction for a substrate like this compound points to several potential critical failures in the catalytic cycle. This particular molecule presents a trifecta of challenges: the electron-withdrawing nature of the nitro group, the potential for the carboxylic acid to interfere with the base, and steric hindrance from the substituted biphenyl system. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, whether a Pd(0) or a Pd(II) precatalyst, is active. Pd(II) sources require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1][2]
-
Recommendation: If using a Pd(II) precatalyst like Pd(OAc)₂, consider adding a small amount of a reducing agent or using a more robust, air-stable precatalyst such as a palladacycle.[1] Always use fresh, high-purity catalysts.
-
-
Oxygen Contamination: The presence of oxygen is detrimental as it can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2]
-
Recommendation: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.[1]
-
-
Reagent Purity and Stability: The purity of your starting materials, 3-bromobenzoic acid (or a related halide) and 4-nitrophenylboronic acid, is crucial. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1]
-
Recommendation: Use freshly purchased or purified starting materials. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which can be used directly in the reaction.[3]
-
-
Base and Solvent Compatibility: The choice of base is critical, especially with a carboxylic acid present. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions or degradation.[1][4]
-
Recommendation: For substrates with acidic protons, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or alkoxides.[4] The solvent system should be chosen to ensure adequate solubility of all components. A biphasic system (e.g., Toluene/water or Dioxane/water) often works well, but requires vigorous stirring to maximize the interfacial area where the reaction occurs.[1]
-
Q2: I am seeing a significant amount of homocoupling of my 4-nitrophenylboronic acid. How can I suppress this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, especially with electron-deficient boronic acids and in the presence of oxygen.[1][2] This side reaction consumes your boronic acid and complicates purification.
-
Primary Cause: The presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[2] Inefficient reduction of a Pd(II) precatalyst can also leave residual Pd(II) that drives this side reaction.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are meticulously purged with an inert gas to remove all traces of oxygen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate issues related to incomplete reduction of a Pd(II) precatalyst.[1]
-
Ligand Choice: The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.
-
Q3: My reaction is sluggish and stalls before completion, even with a seemingly active catalyst. What adjustments should I consider for this sterically hindered and electron-deficient system?
A3: The combination of steric hindrance from the ortho-substituted benzoic acid moiety and the electron-deficient nature of the 4-nitrophenylboronic acid can significantly slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1] More forcing conditions and specialized catalyst systems are often required.
| Parameter | Recommended Adjustment for Hindered/Deactivated Substrates | Rationale |
| Ligand | Switch to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands accelerate both oxidative addition and reductive elimination, overcoming the steric and electronic barriers.[1] |
| Base | Use a stronger, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[1] | A stronger base can facilitate the challenging transmetalation step with the electron-deficient boronic acid. |
| Temperature | Increase the reaction temperature. | This helps to overcome the higher activation energy associated with hindered substrates. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.[1] |
| Catalyst Loading | A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. | This can increase the concentration of the active catalytic species, helping to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of coupling reactions for this compound.
Q4: What is the optimal catalyst and ligand system for the Suzuki-Miyaura coupling to synthesize this compound?
A4: There is no single "best" system, as the optimal choice can be substrate-dependent. However, for a challenging substrate like this, which is both sterically hindered and electronically deactivated, a robust catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.
-
Recommended Systems:
-
Buchwald-type Ligands: Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for coupling sterically hindered and electron-deficient substrates.[1] These ligands promote the formation of a reactive, coordinatively unsaturated palladium center that facilitates both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing NHC ligands are also excellent choices. They are strong σ-donors and form highly stable and active catalysts, often allowing for lower catalyst loadings and milder reaction conditions.
-
Q5: Can the carboxylic acid group on my starting material interfere with the reaction? Should I protect it?
A5: Yes, the acidic proton of the carboxylic acid can interfere with the reaction in several ways:
-
Neutralization of the Base: The carboxylic acid can react with the base, reducing its effective concentration and potentially hindering the crucial transmetalation step.
-
Solubility Issues: The salt formed from the carboxylic acid and the base may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Decarboxylation: Under harsh conditions (high temperatures), decarboxylation of the benzoic acid moiety can occur as a side reaction.[1]
To Protect or Not to Protect?
-
Without Protection: It is often possible to run the reaction without protecting the carboxylic acid by carefully selecting a weaker inorganic base (e.g., K₂CO₃ or K₃PO₄) and using a solvent system that can accommodate the resulting carboxylate salt (e.g., aqueous mixtures).[4] This avoids the extra steps of protection and deprotection.
-
With Protection: If you are still facing issues with low yield or side reactions, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a viable strategy. The ester is generally more tolerant of the reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q6: I am considering a Buchwald-Hartwig amination to create a C-N bond with the this compound scaffold. What are the key considerations?
A6: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[5] If you are starting with a halogenated version of your biphenyl carboxylic acid, you can couple it with an amine.
-
Key Considerations:
-
Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) are often required, especially for sterically hindered substrates.[5]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically used. However, the compatibility of these strong bases with the nitro group and the carboxylic acid must be considered. Esters and nitro groups can be incompatible with KOtBu, while weaker bases like K₂CO₃ may result in slow reaction rates.[6]
-
Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the choice of catalyst and reaction conditions.
-
Experimental Protocols and Visualizations
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a powdered, dry inorganic base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and acidify the aqueous phase with dilute HCl to protonate the carboxylic acid. Extract the aqueous layer with the organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]
Troubleshooting Workflow for Low Yield
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Nikjoo, B., & Ghasemzadeh, M. A. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 8975–8991.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid.
- Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 140(45), 15016–15030.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4758.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene.
- Oisaki, K., & Amao, Y. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Stradiotto, M., & Kelly, C. P. (2017). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemical Reviews, 117(17), 11329–11406.
- Nakao, Y., & Hiyama, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3147–3160.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1903–1934.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Stradiotto, M., & Kelly, C. P. (2017). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 48(33).
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Nakao, Y., & Hiyama, T. (2021). Cross-Coupling Reactions of Nitroarenes. Sci-Hub.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
American Chemical Society. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Organic Process Research & Development. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
Sources
stability and degradation of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid under experimental conditions
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid under various experimental conditions. This document is designed to offer practical, field-proven insights to anticipate and address challenges encountered during its handling, storage, and application.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The nitro group and the carboxylic acid functional groups are the most reactive sites on the molecule.
Q2: How stable is the compound in acidic and basic solutions?
A2: Based on the chemistry of similar aromatic carboxylic acids and nitroaromatic compounds, this compound is expected to be relatively stable in neutral and mildly acidic conditions at room temperature. However, in strongly acidic or basic solutions, particularly at elevated temperatures, degradation can occur. In basic conditions, the carboxylate anion is formed, which is generally stable, but the biphenyl ring system may be susceptible to nucleophilic attack under harsh conditions.[1] In acidic conditions, hydrolysis of the carboxylic acid is less likely, but the nitro group could potentially be reduced in the presence of certain reagents.
Q3: Is this compound sensitive to light?
A3: Nitroaromatic compounds can be photosensitive. Exposure to UV or high-intensity visible light may lead to photodegradation. It is recommended to store the compound in amber vials or protected from light to minimize the risk of photolytic decomposition. Photostability studies are crucial to determine the extent of this sensitivity.[2][3][4]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on related compounds. The primary degradation pathways are likely to involve:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. The formation of the corresponding 4'-amino-[1,1'-biphenyl]-3-carboxylic acid is a plausible degradation product under reducing conditions.[5]
-
Hydroxylation of the biphenyl rings: Oxidative conditions could lead to the introduction of hydroxyl groups on the aromatic rings.[6][7]
-
Decarboxylation: At very high temperatures, thermal decomposition may lead to the loss of the carboxylic acid group, forming 4-nitro-1,1'-biphenyl.[8][9]
Q5: What is the recommended storage condition for this compound?
A5: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to protect it from moisture and oxidation. For solutions, refrigeration (2-8 °C) is recommended, and they should be protected from light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues observed during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Verify sample handling: Ensure the sample was protected from light and stored at the correct temperature. 2. Check solvent compatibility: Some organic solvents can promote degradation over time. Prepare fresh solutions. 3. Perform forced degradation studies: Subject the compound to controlled stress conditions (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products.[10][11] |
| Loss of parent compound concentration over time | Instability under experimental conditions. | 1. Evaluate pH: If the medium is strongly acidic or basic, consider adjusting the pH to a more neutral range if the experimental design allows. 2. Control temperature: Avoid excessive heat. If elevated temperatures are necessary, minimize the duration of exposure. 3. Protect from light: Conduct experiments in low-light conditions or use amber glassware. |
| Color change in solution (e.g., yellowing) | Formation of degradation products, possibly from the nitro group. | 1. Analyze by HPLC-UV/Vis: A change in the UV-Vis spectrum can indicate structural changes.[12][13] 2. Identify degradants: Use LC-MS to identify the mass of the new species, which can help in elucidating their structures. |
| Inconsistent experimental results | Variable degradation due to inconsistent conditions. | 1. Standardize protocols: Ensure all experimental parameters (temperature, pH, light exposure, time) are tightly controlled and documented. 2. Use fresh samples: For critical experiments, use a freshly weighed sample of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the sample in the solvent after exposure.
- Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.[2][3][4]
3. Sample Analysis:
- Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
4. Data Interpretation:
- Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.
- Calculate the percentage of degradation.
- Identify and characterize any significant degradation products using techniques like LC-MS.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC-UV method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is recommended to separate polar and non-polar compounds.[14][15]
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended for initial method development). A starting wavelength could be around 270 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Sources
- 1. quora.com [quora.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. caronscientific.com [caronscientific.com]
- 4. database.ich.org [database.ich.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biphenyl - Wikipedia [en.wikipedia.org]
- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 10. acdlabs.com [acdlabs.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scioninstruments.com [scioninstruments.com]
- 14. Separation of [1,1’-Biphenyl]-4-carboxylic acid, 4’-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. scielo.br [scielo.br]
Technical Support Center: Synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic protocols.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges.[1][2] The molecule contains both an electron-withdrawing nitro group and a carboxylic acid functionality, which can influence catalyst activity and lead to specific side reactions. This guide focuses on understanding and mitigating these issues to ensure high-yield, high-purity outcomes.
The primary synthetic route involves the palladium-catalyzed cross-coupling of 3-boronobenzoic acid with an aryl halide, typically 1-bromo-4-nitrobenzene .[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. We diagnose the likely causes and provide actionable solutions.
Question 1: My reaction has stalled, or the yield of this compound is significantly lower than expected. What are the likely causes?
Low conversion is a frequent issue that can often be traced back to three primary culprits: catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions.
Potential Cause 1: Boronic Acid Instability (Protodeboronation)
This is one of the most common side reactions in Suzuki couplings.[4] The boronic acid starting material can be replaced by a proton from the solvent (especially water), reverting it to benzoic acid, which cannot participate in the cross-coupling.
-
How to Diagnose: Check the crude reaction mixture by LC-MS or ¹H NMR for the presence of benzoic acid.
-
Scientific Explanation: Protodeboronation can be catalyzed by the palladium catalyst itself or by the base, and its rate is highly dependent on temperature, pH, and the electronic properties of the boronic acid.[4][5]
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote other side reactions that interfere with the main cycle.
-
Anhydrous Solvents: Use high-quality, dry solvents to minimize the primary proton source.
-
Base Selection: While a base is necessary to activate the boronic acid for transmetalation, an overly strong base or high concentration can accelerate protodeboronation.[6] Consider using a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[7][8]
-
Temperature Control: Avoid excessively high temperatures, as they can increase the rate of protodeboronation.
-
Potential Cause 2: Catalyst Inactivity or Degradation
The palladium catalyst is the heart of the reaction. If it is not in its active Pd(0) state or if it precipitates as palladium black, the catalytic cycle will cease.
-
How to Diagnose: A visible formation of black precipitate (palladium black) is a clear indicator.
-
Scientific Explanation: The active Pd(0) species is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂). For the catalytic cycle to be sustained, the reductive elimination step must be faster than competing catalyst decomposition pathways. The choice of ligand is critical for stabilizing the Pd(0) center and facilitating the key steps of oxidative addition and reductive elimination.
-
Solutions:
-
Ligand Choice: For electron-deficient aryl halides like 1-bromo-4-nitrobenzene, bulky, electron-rich phosphine ligands are often required. Ligands such as SPhos or BrettPhos can promote the desired reaction pathway and prevent catalyst decomposition.[9][10][11]
-
Pre-catalyst Purity: Use a high-purity palladium source.
-
Reaction Concentration: Very dilute conditions can sometimes disfavor the bimolecular catalytic steps and lead to catalyst decomposition.
-
Potential Cause 3: Issues with the Nitroarene Coupling Partner
While less common than boronic acid issues, the nitroarene itself can present challenges. Using nitroarenes as electrophiles can be more difficult than using traditional halogenated analogs and may require specific catalytic systems.[9][12]
-
How to Diagnose: If both starting materials are present in the crude mixture with little product formation, and boronic acid degradation has been ruled out, the issue may lie in the oxidative addition step.
-
Scientific Explanation: The oxidative addition of the Ar-NO₂ bond to the Pd(0) center is a challenging step and is a relatively recent advancement in Suzuki couplings.[13] This step is often the rate-determining step and requires a highly active catalyst.
-
Solutions:
Question 2: My final product is impure. What are the most common side products and how do I remove them?
The formation of side products is a key challenge. Identifying them is the first step toward optimizing the reaction to avoid them and implementing an effective purification strategy.
Common Side Product 1: Homocoupled Boronic Acid (3,3'-Biphenyldicarboxylic acid)
This impurity arises from the coupling of two molecules of 3-boronobenzoic acid.
-
How to Diagnose: This symmetrical dimer will have a distinct NMR spectrum and a higher molecular weight than the desired product, detectable by LC-MS.
-
Scientific Explanation: Boronic acid homocoupling is often promoted by the presence of oxygen and can occur through a separate catalytic cycle involving a Pd(II)-peroxo species. It can also occur under anaerobic conditions, particularly with electron-deficient boronic acids.[11]
-
Solutions to Avoid Formation:
-
Rigorous Degassing: The most effective preventative measure is to thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a strict inert atmosphere.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Common Side Product 2: Protodeboronated Starting Material (Benzoic acid)
As discussed in the previous question, this is a major pathway for starting material loss and results in a key impurity.
-
How to Diagnose: Easily identified by ¹H NMR and LC-MS.
-
Solutions to Avoid Formation: Refer to the solutions for protodeboronation in Question 1.
Common Side Product 3: Reduced Nitro Group (4'-Amino-[1,1'-biphenyl]-3-carboxylic acid)
The nitro group can be reduced to an amine under certain conditions.
-
How to Diagnose: A significant change in polarity (visible on TLC) and a mass difference of 30 amu (O₂ vs. H₂) in the mass spectrum.
-
Scientific Explanation: Although palladium on carbon (Pd/C) is a classic catalyst for nitro group reduction, homogeneous palladium catalysts under Suzuki conditions can sometimes generate palladium hydride species, especially if there are sources of hydrogen (e.g., certain solvents or additives), which can reduce the nitro group.
-
Solutions to Avoid Formation:
-
Choice of Base and Solvent: Avoid conditions known to generate hydrides. For example, using formate salts as bases should be avoided.
-
Ligand Selection: Use ligands that favor the C-C coupling pathway over potential reduction pathways.
-
Purification Strategy for an Acidic Product
The carboxylic acid handle on the desired product is a powerful tool for purification. A standard acid-base extraction is highly effective.[14][15]
-
Dissolution: After the reaction is complete, remove the solvent in vacuo. Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution. The desired carboxylic acid product will deprotonate and move into the aqueous layer, while neutral impurities (like homocoupled byproducts from the aryl bromide) will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is advisable to wash the organic layer one more time with the aqueous base to ensure complete extraction of the acidic product.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The desired product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under high vacuum.
This workflow is visualized in the diagram below.
Caption: Acid-base extraction workflow for purification.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction optimization and best practices.
Q1: What is the optimal catalyst and ligand combination for this specific reaction?
There is no single "best" combination, as the optimal choice depends on cost, scale, and available equipment. However, for coupling an electron-rich boronic acid with an electron-deficient aryl bromide, modern catalyst systems are highly effective.
| Catalyst System | Key Advantages | Considerations |
| Pd(OAc)₂ / SPhos | Highly active, commercially available, good for electron-deficient partners.[11] | SPhos can be expensive. Requires careful handling to avoid oxidation. |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ is a simple, effective ligand. Pd₂(dba)₃ is a common and stable Pd(0) source.[6] | P(t-Bu)₃ is air-sensitive and pyrophoric in solution. |
| PdCl₂(dppf) | A reliable, workhorse catalyst. Less sensitive to air than other systems. | May be less active for this specific transformation and could require higher temperatures or longer reaction times. |
| Pd(PPh₃)₄ | A classic, single-component catalyst. Easy to handle. | Often requires higher catalyst loading and may not be active enough for challenging couplings involving nitroarenes.[9] |
Senior Scientist Recommendation: For robust and high-yielding results, a system using a palladium(II) acetate precatalyst with a bulky biarylphosphine ligand like SPhos is an excellent starting point. Typically, a catalyst loading of 1-2 mol% Pd is sufficient.
Q2: Why is the choice of base so important in the Suzuki-Miyaura reaction?
The base plays a crucial, multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid.[1][6]
-
Formation of Boronate: The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species ([RB(OH)₃]⁻ or [RB(OR')(OH)₂]⁻). This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Facilitating Transmetalation: The boronate complex readily transfers its aryl group to the Pd(II) center, regenerating the base.
-
Preventing Acid Build-up: The reaction generates acidic byproducts. The base neutralizes these, preventing conditions that would favor protodeboronation.
The diagram below illustrates the catalytic cycle, highlighting the role of the base and potential off-cycle side reactions.
Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.
Q3: Can I use a boronate ester (e.g., a pinacol ester) instead of a boronic acid?
Yes, boronate esters are excellent alternatives to boronic acids.
-
Advantages: They are often more stable, less prone to protodeboronation, and easier to purify than their corresponding boronic acids. They are also typically crystalline, weighable solids.
-
Disadvantages: They are less reactive than boronic acids. The hydrolysis of the ester to the active boronic acid in situ can sometimes be the rate-limiting step.[16] This "slow release" of the boronic acid can be advantageous in minimizing its decomposition but may require longer reaction times or higher temperatures. Additionally, they add extra mass to the starting material, which can be a consideration for atom economy on a large scale.
References
- DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling... ResearchGate. Accessed January 20, 2026. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Accessed January 20, 2026. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . MDPI. Accessed January 20, 2026. [Link]
-
Suzuki reaction . Wikipedia. Accessed January 20, 2026. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation . PMC - NIH. Accessed January 20, 2026. [Link]
-
Cross-Coupling Reactions of Nitroarenes . Accounts of Chemical Research. Accessed January 20, 2026. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications . SciSpace. Accessed January 20, 2026. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process... ACS Publications. Accessed January 20, 2026. [Link]
-
Protodeboronation . Wikipedia. Accessed January 20, 2026. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... . ResearchGate. Accessed January 20, 2026. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation . The Matter Blotter. Accessed January 20, 2026. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism... . ResearchGate. Accessed January 20, 2026. [Link]
-
Palladium-Catalyzed Cross-Coupling of Nitroarenes . PubMed. Accessed January 20, 2026. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides . RSC Publishing. Accessed January 20, 2026. [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. Accessed January 20, 2026. [Link]
-
General procedures for the purification of Carboxylic acids . Chempedia - LookChem. Accessed January 20, 2026. [Link]
-
How can I purify carboxylic acid? . ResearchGate. Accessed January 20, 2026. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4'-Nitro-[1,,'-biphenyl]-3-carboxylic acid
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) related to scaling up this synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction. Our focus is on anticipating challenges and providing robust, validated solutions to ensure reproducibility and high yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms the key carbon-carbon bond by coupling an aryl halide with an organoboron species.[1] For this specific target, the typical coupling partners are 3-Carboxyphenylboronic acid and a 1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene). The reaction is known for its high functional group tolerance, moderate reaction conditions, and the commercial availability of a wide range of catalysts and starting materials.[2][3]
Q2: Which aryl halide should I choose: 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene?
A2: The choice depends on a trade-off between reactivity and cost.
-
1-Iodo-4-nitrobenzene: The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the Palladium(0) catalyst. This generally results in faster reaction times and can be beneficial if you are encountering issues with catalyst deactivation.
-
1-Bromo-4-nitrobenzene: This reagent is significantly less expensive than its iodo counterpart, making it the preferred choice for large-scale synthesis. While the reaction may be slower, it can often be driven to completion with appropriate catalyst selection and optimization of reaction conditions. Aryl chlorides are even more cost-effective but are notoriously less reactive, often requiring specialized, highly active catalysts.[4]
Q3: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and how do I select the right one?
A3: The base is a critical component of the catalytic cycle and serves multiple roles. Its primary function is to activate the organoboron compound (the boronic acid) to facilitate the crucial transmetalation step.[1][5][6] It does this by forming a more nucleophilic boronate species.[7] The choice of base can dramatically affect the reaction's success. Common choices include:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common, offering a good balance of reactivity and cost. K₂CO₃ is a frequent choice for this type of synthesis.[8]
-
Phosphates (K₃PO₄): A stronger base that can be effective for less reactive systems, such as those involving aryl chlorides or sterically hindered substrates.
-
Fluorides (KF): A milder base that is particularly useful when base-sensitive functional groups, like esters, are present in the substrates.[9]
The optimal base is often dependent on the specific substrates, solvent, and catalyst system used.[6]
Part 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis and scale-up process.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to diagnose the root cause.
Q1.1: I see only my starting materials. What is the likely cause?
A1.1: Complete lack of conversion points to a fundamental failure in the catalytic cycle. The most likely culprit is the catalyst itself.
-
Cause A: Inactive Catalyst. The active catalyst is a Palladium(0) species. Many precatalysts, like Palladium(II) acetate (Pd(OAc)₂), require in-situ reduction to Pd(0). If this reduction fails, the cycle never starts. Similarly, Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can degrade upon improper storage (exposure to air/moisture).
-
Solution:
-
Ensure Inert Atmosphere: The reaction must be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from oxidizing and deactivating the catalyst. Degas all solvents thoroughly before use.
-
Use a Pre-activated Catalyst: Consider using modern, air-stable Pd(II) precatalysts that are designed for reliable activation. Catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling electron-rich halides.[10][11]
-
Verify Catalyst Quality: If possible, test the catalyst with a known, reliable reaction to confirm its activity.
-
-
-
Cause B: Failed Oxidative Addition. The first step of the cycle is the oxidative addition of the aryl halide to the Pd(0) center.[12] Electron-rich aryl halides can be slow to react.[11]
-
Solution:
-
Switch to a More Reactive Halide: If using an aryl bromide, switching to the corresponding aryl iodide will accelerate oxidative addition.
-
Increase Temperature: Increasing the reaction temperature can provide the necessary activation energy.
-
Choose a More Electron-Rich Ligand: Ligands like SPhos or other biaryl phosphines increase the electron density on the palladium center, promoting oxidative addition.[10][13]
-
-
Troubleshooting Decision Workflow
Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.
Q1.2: My starting materials are consumed, but the yield of the desired product is low. What side reactions should I look for?
A1.2: If starting materials are being consumed without forming the product, side reactions are likely occurring.
-
Cause A: Protodeboronation. This is a common side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond, effectively destroying one of your coupling partners. This is often promoted by high temperatures and certain aqueous base/solvent combinations.
-
Solution:
-
Use a Milder Base: Switching to a milder base like KF can sometimes suppress this pathway.[9]
-
Modify Solvent System: Reducing the amount of water or switching to a solvent system like dioxane/water or DMF can help.[9]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the free acids.[3]
-
-
-
Cause B: Homocoupling. This is the coupling of two molecules of the same partner, for example, two molecules of 3-Carboxyphenylboronic acid coupling to form a biphenyl dicarboxylic acid. This is often caused by the presence of oxygen in the reaction mixture.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the primary solution. Ensure your nitrogen/argon line is functioning correctly and that there are no leaks in your glassware setup.
-
Problem 2: Product is Impure After Workup
Q2.1: My crude product is a dark, tarry material. How can I improve the purity?
A2.1: Dark coloration often indicates the formation of Palladium black (finely divided, inactive Pd metal) or other high molecular weight impurities.
-
Cause A: Catalyst Precipitation. At the end of the reaction, the soluble palladium catalyst can decompose into insoluble and catalytically inactive Pd black, which contaminates the product.
-
Solution:
-
Filtration: After the reaction is complete but before acidic workup, dilute the mixture with a solvent like toluene or ethyl acetate and filter it through a pad of Celite® or silica gel. This will remove the insoluble palladium species.
-
Ligand Choice: Using robust ligands can help stabilize the palladium species in solution and prevent premature precipitation.
-
-
Q2.2: How do I effectively remove unreacted boronic acid and its byproducts?
A2.2: Boronic acids and their anhydrides (boroxines) can be tricky to remove.
-
Solution A: Base/Acid Extraction. During the workup, after acidification to precipitate your carboxylic acid product, perform several washes of the organic layer with water. Then, redissolve your crude product in a suitable organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired product will remain in the organic layer, while the more acidic boronic acid may be extracted into the aqueous phase. Careful pH control is necessary here.
-
Solution B: Recrystallization. Recrystallization is a powerful purification technique for this compound. Solvents such as ethanol, isopropanol, or mixtures of ethyl acetate/heptane are often effective.[14] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.[15]
Part 3: Experimental Protocol & Data
Validated Suzuki-Miyaura Coupling Protocol
This protocol provides a robust starting point for the synthesis. It includes checkpoints for reaction monitoring.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Materials:
-
3-Carboxyphenylboronic acid (1.0 eq)
-
1-Bromo-4-nitrobenzene (1.05 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Carboxyphenylboronic acid, 1-Bromo-4-nitrobenzene, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via cannula or syringe.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitoring (Checkpoint): After 2 hours, carefully take a small aliquot from the reaction mixture, quench it with dilute HCl, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to check for the consumption of the starting aryl bromide. Continue monitoring every 2-4 hours until the starting material is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble palladium residues. Wash the pad with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel. Wash with water. Acidify the aqueous layer from the wash and the main organic layer's aqueous component with 2M HCl until the pH is ~2. The product will precipitate.
-
Isolation: Extract the aqueous suspension with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol or another suitable solvent to yield the pure product.
Table 1: Comparison of Reaction Conditions
This table summarizes typical conditions and expected outcomes to guide optimization efforts.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Mild) | Rationale & Expected Outcome |
| Aryl Halide | 1-Bromo-4-nitrobenzene | 1-Chloro-4-nitrobenzene | 1-Iodo-4-nitrobenzene | Balance of cost and reactivity. Condition B is cheaper but requires a more active catalyst. C is fastest but most expensive. |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ | SPhos/XPhos are highly active for challenging couplings. Pd(PPh₃)₄ is a classic but less robust choice. |
| Base | K₂CO₃ | K₃PO₄ | KF | K₃PO₄ is a stronger base needed for less reactive chlorides. KF is milder for sensitive substrates. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF / H₂O (4:1) | Solvent choice affects reagent solubility and reaction temperature. Toluene allows for higher temperatures. |
| Temperature | 90 °C | 110 °C | 70 °C | Higher temperatures increase reaction rate but may also increase side reactions like protodeboronation. |
| Typical Yield | 85-95% | 70-90% | 88-98% | Yields are highly dependent on careful execution and optimization. |
References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Online] Available at: [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online Video] Available at: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8036-8051. Available at: [Link]
- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9734. Available at: [Link]
-
Wang, L., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 5(1), 323-328. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online] Available at: [Link]
-
Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(52), 16375-16384. Available at: [Link]
-
ACS Publications. (2022). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society. Available at: [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbazole, 2-nitro-. [Online] Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]
-
ResearchGate. (2025). synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. [Online] Available at: [Link]
-
Dalton Transactions. (2011). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. [Online] Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Online] Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Online] Available at: [Link]
Sources
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- 15. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Characterization of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Welcome to the technical support center for the characterization of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this unique class of molecules. These compounds, while valuable in medicinal chemistry and materials science, present a distinct set of challenges owing to their combination of a rigid biphenyl core, an electron-withdrawing nitro group, and an acidic carboxylic acid moiety.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our goal is to blend technical accuracy with field-proven insights, explaining not just the steps to take but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and its derivatives inherently challenging to characterize?
This class of compounds possesses a confluence of chemical features that complicate analysis:
-
Poor Solubility: The combination of a planar, aromatic biphenyl structure with a polar carboxylic acid and nitro group often leads to low solubility in a wide range of common organic solvents and aqueous buffers. This directly impacts sample preparation for techniques like NMR, HPLC, and crystallography. Water can sometimes enhance the solubility of carboxylic acids in certain organic solvents, a phenomenon that can be leveraged but also complicates solvent system selection.[1]
-
Thermal Instability: Nitroaromatic compounds are known for their potential thermal lability and, in some cases, explosive properties upon heating.[2][3] This poses a significant challenge for analytical methods that require heating, such as Gas Chromatography (GC) or Differential Scanning Calorimetry (DSC), and necessitates careful safety evaluation.[3][4][5]
-
Chromatographic Complexity: The presence of the ionizable carboxylic acid group can lead to poor peak shapes (tailing) in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to interactions with residual silanols on the stationary phase.[6][7] Optimizing mobile phase pH and ionic strength is critical but can be non-trivial.[7]
-
Complex Spectroscopic Signatures: The aromatic protons on the two phenyl rings often exhibit complex splitting patterns in ¹H NMR spectra due to restricted bond rotation and through-space coupling, making definitive structural assignment difficult without advanced 2D NMR techniques.[8][9][10][11][12]
Q2: What are the primary analytical techniques recommended for characterizing these derivatives?
A multi-technique approach is essential for unambiguous characterization. The primary workflow should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure and substitution patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for purity assessment and molecular weight confirmation. Electrospray ionization (ESI) in negative mode is typically preferred due to the acidic nature of the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Essential for quantitative analysis, purity determination, and stability studies.
-
Thermal Analysis (DSC/TGA): Crucial for assessing thermal stability, identifying melting points, and detecting potential decomposition events.[5][13]
-
Single-Crystal X-ray Diffraction: While challenging due to solubility and crystal growth issues, this technique provides the only definitive, unambiguous structural proof.[14][15]
Q3: Are there specific safety precautions required when handling these compounds?
Yes. Due to the nitroaromatic functionality, all new derivatives should be treated as potentially thermally sensitive.[2][3]
-
Initial Thermal Screening: Always perform a preliminary thermal hazard analysis using DSC on a small quantity (1-2 mg) of the material before proceeding with any large-scale handling or heating.[4][13]
-
Avoid High Temperatures: Use caution with techniques that involve high heat, such as melt-recrystallization or GC analysis. If GC is necessary, derivatization to a more volatile and stable ester is recommended.[7]
-
Static Discharge: Handle the material in a grounded environment to avoid ignition from static discharge, especially for dry, powdered samples.
Troubleshooting Guide by Analytical Technique
This section addresses specific experimental problems in a question-and-answer format.
Solubility and Sample Preparation
Q: My compound has very poor solubility in common solvents like Chloroform-d, Methanol-d4, and Acetonitrile for NMR and HPLC analysis. What are my options?
A: This is the most common initial hurdle. The polarity mismatch between the large, nonpolar biphenyl backbone and the polar functional groups is the root cause.
Probable Cause & Solution:
-
Insufficient Solvent Polarity: Standard solvents may not be strong enough.
-
Solution: Use more polar, aprotic solvents. Dimethyl sulfoxide (DMSO-d6) is often the first choice for NMR as it effectively solvates both the aromatic rings and the polar groups. For HPLC, pure organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used as the sample diluent, but ensure they are miscible with your mobile phase and do not interfere with detection.
-
-
Ionization State: The carboxylic acid's protonation state significantly impacts solubility.
-
Solution: For aqueous or semi-aqueous systems (like RP-HPLC mobile phases), adding a base can deprotonate the carboxylic acid to the more soluble carboxylate salt. A small amount of a volatile base like ammonium hydroxide or triethylamine can be added. Conversely, for some organic solvents, adding a trace of acid can suppress ionization and improve solubility.[16]
-
-
Use of Co-solvents: A single solvent may not be effective.
-
Solution: A mixture of solvents can be highly effective. For example, a small amount of DMSO in chloroform can disrupt intermolecular hydrogen bonding and improve solubility. Water can also surprisingly increase the solubility of carboxylic acids in some organic solvents.[1]
-
Step-by-Step Protocol: Solubility Screening
-
Place ~1 mg of your compound into several small vials.
-
Add 0.5 mL of a test solvent to each vial (e.g., DMSO, DMF, Methanol, Acetonitrile, THF, Dichloromethane).
-
Vortex each vial for 1-2 minutes at room temperature.
-
If not dissolved, gently warm the vial (not exceeding 40-50°C) and sonicate for 5 minutes.
-
If still not dissolved, test buffered solutions (for HPLC) or basic/acidic additives. For NMR in CDCl₃, adding a few drops of DMSO-d6 can sometimes achieve solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum in the aromatic region (7.0-8.5 ppm) is a complex mess of overlapping multiplets. How can I confidently assign the protons?
A: This is expected due to the coupling between protons on both rings and potential restricted rotation around the biphenyl single bond (atropisomerism), especially with bulky ortho substituents.[17]
Probable Cause & Solution:
-
Second-Order Effects & Overlap: Simple splitting rules (n+1) may not apply, and signals are too close together.
-
Solution 1: Use a Higher Field Magnet. Moving from a 300 MHz to a 600 MHz or higher spectrometer will increase chemical shift dispersion, spreading out the signals and simplifying the patterns.
-
Solution 2: 2D NMR Experiments. These are essential.
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other within the same ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Identifies protons that are close in space, which is critical for determining the relative orientation of the two rings and assigning protons across the biphenyl linkage.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is invaluable for assigning quaternary carbons and piecing the structure together.
-
-
Workflow for NMR Signal Assignment
Caption: 2D NMR workflow for structural elucidation.
Liquid Chromatography (LC) and Mass Spectrometry (MS)
Q: I am observing severe peak tailing for my compound on a C18 HPLC column. How can I improve the peak shape?
A: Peak tailing for these acidic compounds is almost always due to secondary interactions with the stationary phase or issues with the sample solvent.
Probable Cause & Solution:
-
Silanol Interactions: The acidic proton of the carboxylic acid interacts strongly with free silanol groups (Si-OH) on the silica-based C18 packing material.
-
Solution 1: Lower the Mobile Phase pH. Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.0. This fully protonates the carboxylic acid, making it neutral and minimizing interactions with silanols.[7]
-
Solution 2: Use a Different Stationary Phase. Modern "Biphenyl" or "Phenyl-Hexyl" columns offer alternative selectivity through pi-pi interactions and may provide better peak shapes for aromatic compounds.[18] End-capped columns with low silanol activity are also highly recommended.
-
-
Solvent Mismatch: Injecting the sample in a very strong solvent (like 100% DMSO) while the initial mobile phase is highly aqueous can cause peak distortion.
-
Solution: If possible, dissolve the sample in the initial mobile phase. If a strong solvent like DMSO is required for solubility, inject the smallest possible volume.
-
Table 1: Effect of Mobile Phase Modifier on Peak Shape
| Modifier (in Water/Acetonitrile) | Concentration | Effect on Carboxylic Acid | Expected Peak Shape | Rationale |
| None | N/A | Partially ionized | Poor (Tailing) | Strong ionic interaction with silanols. |
| Formic Acid | 0.1% (v/v) | Fully protonated (neutral) | Good | Suppresses ionization, minimizing silanol interaction.[7] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Fully protonated & acts as ion-pairing agent | Excellent | Suppresses ionization and masks silanol sites. Note: TFA can cause ion suppression in MS.[7] |
| Ammonium Acetate/Formate | 10 mM | Buffered pH, salt | Good to Excellent | Controls pH and increases ionic strength, which can improve peak shape. Ideal for LC-MS. |
Q: I am struggling to see a molecular ion peak in my mass spectrum using Electron Ionization (EI). What should I do?
A: EI is a high-energy "hard" ionization technique that often causes extensive fragmentation, especially for molecules with labile groups like carboxylic acids and nitro groups.[19] The molecular ion may be too unstable to be observed.
Probable Cause & Solution:
-
Excessive Fragmentation: The energy of EI is too high for the molecule to survive intact.
-
Solution: Use a "Soft" Ionization Technique.
-
Electrospray Ionization (ESI): This is the preferred method. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or, more likely for this class of compounds, the deprotonated molecule [M-H]⁻. It is directly compatible with HPLC.
-
Chemical Ionization (CI): A softer alternative to EI for GC-MS, but still requires the sample to be volatile.
-
-
Troubleshooting Workflow for Mass Spectrometry
Caption: MS troubleshooting workflow for molecular ion detection.
Q: What are the typical fragmentation patterns I should expect in ESI-MS/MS for these compounds?
A: In negative ion mode ([M-H]⁻), fragmentation will likely be initiated from the carboxylate. In positive ion mode ([M+H]⁺), fragmentation can be more complex.
-
[M-H]⁻ Fragmentation:
-
Loss of CO₂ (44 Da): A very common fragmentation for deprotonated carboxylic acids, leading to a biphenyl anion with a nitro group.
-
Loss of NO₂ (46 Da): The nitro group can be lost as a radical, though less common from an anion.
-
Loss of H₂O (18 Da): Possible if other substituents allow for rearrangement.
-
-
[M+H]⁺ Fragmentation:
-
Loss of H₂O (18 Da): From the protonated carboxylic acid.
-
Loss of CO (28 Da): Following the loss of water.
-
Loss of NO (30 Da): A characteristic loss from protonated nitroaromatic compounds.[20]
-
References
-
Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Available from: [Link]
-
investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available from: [Link]
-
"Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available from: [Link]
-
1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...). ResearchGate. Available from: [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-. PubChem. Available from: [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. National Institutes of Health (NIH). Available from: [Link]
-
Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Available from: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. Available from: [Link]
-
Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. ScienceDirect. Available from: [Link]
-
Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. Available from: [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. Available from: [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available from: [Link]
-
Lab 14: Qualitative Organic Analysis. CSUB. Available from: [Link]
-
High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides. ResearchGate. Available from: [Link]
-
Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry. ResearchGate. Available from: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available from: [Link]
-
Liquid Chromatography (LC) troubleshooting guide. CGSpace. Available from: [Link]
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. MDPI. Available from: [Link]
-
Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. RSC Publishing. Available from: [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. Available from: [Link]
-
Biphenyl derivatives & Atropisomerism. Slideshare. Available from: [Link]
-
Biphenyl. PubChem. Available from: [Link]
-
4-Nitrophenyl 1-naphthoate. National Institutes of Health (NIH). Available from: [Link]
-
Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. Available from: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]
-
Synthesis and Langmuir Monolayer Characterisation of Some Nitro Derivatives of Polyphenyl Carboxylic Acids. ResearchGate. Available from: [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies. Semantic Scholar. Available from: [Link]
-
4-Nitroaniline–picric acid (2/1). ResearchGate. Available from: [Link]
-
Solving purification challenges in novel antibody therapeutics manufacturing. European Pharmaceutical Review. Available from: [Link]
-
Challenges and Strategies for a Thorough Characterization of Antibody Acidic Charge Variants. National Institutes of Health (NIH). Available from: [Link]
-
Nitrilation of carboxylic acids by PIII/PV-catalysis. National Institutes of Health (NIH). Available from: [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available from: [Link]
-
Crystal structure of (Z)-N-(4-nitrophenyl)-3-phenyl-3-(phenylamino)acrylamide, C21H17N3O3. ResearchGate. Available from: [Link]
Sources
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 2. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Nitrobiphenyl(86-00-0) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-NITROBIPHENYL(2113-58-8) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 15. 4-Nitrophenyl 1-naphthoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. csub.edu [csub.edu]
- 17. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimization of Palladium Catalyst for 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Synthesis
<_SPLIT_SEPARATOR>
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid via palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on optimizing the palladium catalyst system for this Suzuki-Miyaura coupling.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, offering potential causes and actionable solutions to get your reaction back on track.
Issue 1: Low to No Yield of this compound
Q: My Suzuki-Miyaura coupling reaction is resulting in a low or non-existent yield of the desired product. What are the primary factors I should investigate?
A: A low or negligible yield in this specific Suzuki-Miyaura coupling can stem from several factors, often related to the catalyst's activity and the stability of your reagents. Let's break down the most common culprits:
-
Catalyst Inactivity or Degradation: The palladium catalyst is the heart of this reaction. Its effectiveness can be compromised before or during the reaction.
-
Cause: The active Pd(0) species is susceptible to oxidation if not handled under inert conditions. Some palladium precatalysts require in-situ reduction, which might be inefficient.
-
Solution:
-
Ensure a Strict Inert Atmosphere: Degas your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[1] Assemble your reaction under a positive pressure of this inert gas.
-
Use an Air-Stable Precatalyst: Consider using modern, air-stable precatalysts like Pd(OAc)₂ with a suitable phosphine ligand or pre-formed palladium complexes.[2] This minimizes the risk of catalyst deactivation during setup.
-
Catalyst Loading: While minimizing catalyst loading is often a goal, for a challenging substrate, you may need to start with a slightly higher loading (e.g., 1-2 mol%) to ensure a sufficient concentration of the active catalyst.[3]
-
-
-
Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Cause: The electronic and steric properties of the ligand significantly influence the rates of oxidative addition and reductive elimination. For electron-deficient substrates like 4-nitrophenylboronic acid, a suitable ligand is crucial.[4]
-
Solution:
-
Employ Electron-Rich, Bulky Ligands: Ligands such as SPhos or BrettPhos are often effective for coupling with nitroarenes.[5][6] These ligands promote the formation of the active monoligated palladium species.[4]
-
Screen Different Ligands: If one ligand is not providing the desired results, it is advisable to screen a small panel of ligands with varying steric and electronic properties.
-
-
-
Inefficient Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center.
-
Cause: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7][8][9][10] An inappropriate base or insufficient amount can hinder this step.
-
Solution:
-
Base Selection: Potassium phosphate (K₃PO₄) is often a good choice for these reactions.[3] Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[1]
-
Ensure Base Quality and Solubility: Use a finely powdered, high-purity base. The presence of a small amount of water can sometimes be beneficial, especially when using phosphate bases.[11]
-
-
-
Boronic Acid Instability: Boronic acids can be prone to decomposition under reaction conditions.
-
Cause: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially at elevated temperatures.
-
Solution:
-
Use a Stoichiometric Excess: Employing a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for any degradation.[3]
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and can be a viable alternative if protodeboronation is a significant issue.[12]
-
-
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I'm observing significant amounts of homocoupling and dehalogenation products. How can I suppress these side reactions?
A: The formation of side products indicates that your catalyst is engaging in undesired reaction pathways. Here’s how to address the most common ones:
-
Homocoupling of the Boronic Acid: This results in the formation of 4,4'-dinitrobiphenyl.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[12]
-
Solution:
-
Rigorous Degassing: As mentioned previously, ensure your solvent and reaction headspace are free of oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the start of the reaction.
-
-
-
Dehalogenation of the Aryl Halide: This leads to the formation of 3-carboxy-[1,1'-biphenyl].
-
Cause: This occurs when a hydride species is transferred to the palladium complex after oxidative addition. The source of the hydride can be the solvent or the base.[1]
-
Solution:
-
Avoid Amine Bases and Alcohol Solvents: If you are using solvents like isopropanol or bases like triethylamine, switch to an inorganic base and an aprotic solvent like dioxane or toluene.[1]
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at the lowest effective temperature.
-
-
Issue 3: Catalyst Deactivation and Formation of Palladium Black
Q: My reaction mixture turns black and the reaction stalls. What is causing this and how can I prevent it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[13][14]
-
Cause: This aggregation of palladium atoms is typically due to the dissociation of the stabilizing ligand from the palladium center.[14]
-
Solution:
-
Increase Ligand-to-Palladium Ratio: While a 1:1 or 2:1 ratio is common, a slight excess of the ligand can sometimes help to better stabilize the palladium catalyst and prevent aggregation. However, a large excess can inhibit the reaction.
-
Choose a More Robust Ligand: Some ligands form more stable complexes with palladium than others. The bulky biarylphosphine ligands are generally good at preventing catalyst decomposition.[4]
-
Control the Reaction Temperature: High temperatures can accelerate ligand dissociation and catalyst decomposition.[14] It's crucial to find a balance between a temperature high enough for a reasonable reaction rate and low enough to maintain catalyst stability.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic optimization of the palladium catalyst for the synthesis of this compound.
Q1: How do I select the optimal palladium catalyst and ligand for this specific synthesis?
A: The choice of catalyst and ligand is critical for success. Given that you are coupling an aryl halide with an electron-deficient nitro-substituted arylboronic acid, you should consider the following:
-
Palladium Source: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are convenient starting points. Pd(0) sources like Pd₂(dba)₃ can also be very effective, especially when paired with a suitable ligand.
-
Ligand Selection: The key is to use a ligand that promotes the challenging transmetalation step with the electron-poor boronic acid. Bulky, electron-rich phosphine ligands are generally the best choice.[4]
Q2: What are the most critical reaction parameters to control for a successful and reproducible synthesis?
A: Beyond the catalyst system, several parameters must be carefully controlled:
-
Inert Atmosphere: The exclusion of oxygen is non-negotiable to prevent catalyst oxidation and homocoupling side reactions.[1][12]
-
Solvent: A degassed, anhydrous aprotic solvent is typically preferred. Dioxane, toluene, or THF, often with a small amount of water, are common choices.[1][3]
-
Base: The choice and quality of the base are paramount for activating the boronic acid.[7][8][9][10] Finely powdered K₃PO₄ is a reliable option.[3]
-
Temperature: The reaction temperature should be high enough to ensure a reasonable rate but low enough to prevent catalyst decomposition and side reactions.[14] An initial screening at 80-110 °C is a good starting point.[3]
-
Concentration: The reaction should be run at a reasonable concentration, typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
Q3: How can I monitor the progress of the reaction effectively?
A: Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues early on.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative information and can help identify the masses of the product and any side products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed kinetic analysis, taking aliquots at various time points and analyzing them by NMR can provide precise conversion data.[17][18]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters may be required.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 equiv.), 4-nitrophenylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the 3-bromobenzoic acid.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Acidify the aqueous layer to precipitate the carboxylic acid product.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
- Application Note: Synthesis of 2-(4-Nitrophenyl)benzoic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling. Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- SUZUKI REACTION MONITORING. Advion.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
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- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
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- Preformed Pd(II)
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- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons.
- The optimization of reaction conditions.
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- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- The Suzuki Reaction. Myers Group, Harvard University.
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- The Suzuki–Miyaura coupling (SMC) of nitroarenes with various...
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- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsin
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Validation & Comparative
A Senior Application Scientist's Guide to 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid and its Isomers in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the biphenyl scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The introduction of nitro and carboxylic acid functionalities dramatically alters the physicochemical and pharmacological properties of this scaffold, opening avenues for diverse therapeutic applications. This guide provides an in-depth comparison of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid with its structural isomers and related nitro-biphenyl compounds, offering insights into their synthesis, biological potential, and the critical role of substituent positioning.
The Strategic Importance of Nitro-Biphenyl Carboxylic Acids
The combination of a biphenyl core, a nitro group, and a carboxylic acid creates a molecule with a unique electronic and steric profile. The biphenyl moiety provides a semi-rigid backbone, allowing for specific spatial orientations of functional groups to interact with biological targets. The strongly electron-withdrawing nitro group can be both a pharmacophore and a toxicophore; its bioreduction can lead to reactive intermediates with cytotoxic or antimicrobial effects, but it also presents potential toxicity challenges.[1][2] The carboxylic acid group, a common feature in many drugs, often acts as a key binding element to protein targets through hydrogen bonding and ionic interactions.[3] Its position on the biphenyl ring is paramount, dictating the molecule's overall geometry and its ability to fit into specific binding pockets.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle shift in the position of the carboxylic acid group from the 3-position to the 2- or 4-position on the biphenyl ring significantly influences the molecule's physicochemical properties. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted LogP | Key Features |
| This compound | C₁₃H₉NO₄ | 243.22 | - | - | Asymmetric substitution pattern may lead to specific steric interactions. |
| 4'-Nitro-[1,1'-biphenyl]-2-carboxylic acid | C₁₃H₉NO₄ | 243.22 | 3.59[4] | - | Potential for intramolecular hydrogen bonding between the carboxylic acid and the second phenyl ring, influencing conformation. |
| 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | C₁₃H₉NO₄ | 243.21 | - | 2.96[5] | Symmetrical structure, which can affect crystal packing and solubility. |
| 2-Nitrobiphenyl | C₁₂H₉NO₂ | 199.20 | - | - | Lacks the acidic carboxylic acid group, resulting in lower polarity.[6] |
| 4-Nitrobiphenyl | C₁₂H₉NO₂ | 199.21 | - | 3.77[7] | Higher LogP compared to the carboxylic acid derivatives, suggesting greater lipophilicity.[7] |
Note: Experimental data for all properties across all isomers is not consistently available in public databases. Predicted values are provided where available.
Synthesis of Nitro-Biphenyl Carboxylic Acids: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biphenyl derivatives, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[3][6][8] This makes it an ideal choice for constructing the core scaffold of nitro-biphenyl carboxylic acids.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a general framework for the synthesis of the target compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
3-Bromobenzoic acid
-
4-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere (e.g., nitrogen). Stir for 15-20 minutes until a homogeneous solution is formed. This in situ generation of the active Pd(0) catalyst is a common and effective technique.
-
Reactant Addition: To the catalyst solution, add 3-bromobenzoic acid, 4-nitrophenylboronic acid, and an aqueous solution of potassium carbonate. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8]
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the carboxylic acid product.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Biological Activity and Structure-Activity Relationships (SAR)
While direct comparative biological data for the three positional isomers of 4'-nitrobiphenyl carboxylic acid is scarce, established principles of medicinal chemistry and data from related compounds allow for a reasoned discussion of their potential activities and the influence of their structural differences.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activity.[6][9] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radical intermediates that can damage DNA and other vital cellular components.[9] The biphenyl scaffold itself is present in many antimicrobial agents.[7][10]
-
Influence of the Nitro Group: The presence of the nitro group is expected to be a key determinant of antimicrobial activity. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule, potentially enhancing interactions with microbial targets.
-
Role of the Carboxylic Acid: The carboxylic acid group can impact cell permeability and may interact with specific targets on the microbial cell surface or within the cell. Its acidity and position will influence these interactions.
-
Positional Isomerism: The relative positions of the nitro and carboxylic acid groups will affect the molecule's shape, polarity, and ability to be metabolized by microbial enzymes. It is plausible that the different isomers will exhibit varying levels of antimicrobial potency and spectrum of activity. For instance, steric hindrance around the nitro group in the 2-carboxylic acid isomer could potentially reduce its susceptibility to nitroreductase enzymes, thereby diminishing its activity compared to the 3- and 4-isomers.
Anticancer Activity
The biphenyl moiety is a well-established pharmacophore in anticancer drug design, with some derivatives acting as inhibitors of tubulin polymerization.[4] Nitro-containing compounds have also been investigated as potential anticancer agents, often leveraging their ability to be selectively reduced in the hypoxic environment of tumors to release cytotoxic species.[1][5]
-
Mechanism of Action: A plausible mechanism for the anticancer activity of these compounds could involve the induction of apoptosis through oxidative stress initiated by the reduction of the nitro group. Additionally, the biphenyl carboxylic acid scaffold might interact with specific protein targets involved in cell proliferation and survival.
-
Structure-Activity Relationship: Studies on related compounds, such as β-nitro substituted carboxylic acids, have demonstrated potent cytotoxic effects against various cancer cell lines.[1][5] The positioning of the carboxylic acid group is critical. For example, in inhibitors of dihydroorotate dehydrogenase, the carboxylate forms essential salt bridges and hydrogen bonds within the enzyme's active site.[3] It is therefore highly probable that the 2-, 3-, and 4-carboxylic acid isomers of 4'-nitrobiphenyl will display significantly different cytotoxic profiles against cancer cells due to their distinct three-dimensional shapes and charge distributions. The 4-isomer, with its linear arrangement, might favor intercalation into DNA or binding to elongated pockets, while the bent structures of the 2- and 3-isomers would be suited for different binding sites.
Comparative Toxicology
A critical consideration in the development of nitroaromatic compounds is their potential toxicity. The nitro group can be reduced by mammalian enzymes, such as cytochrome P450 reductases, to form reactive intermediates that can lead to methemoglobinemia, genotoxicity, and carcinogenicity.
Studies on isomers of other nitroaromatic compounds, such as dinitrotoluene, have shown that the position of the nitro groups significantly impacts the toxicological profile, with some isomers being considerably more toxic than others.[5] This highlights the importance of positional isomerism in determining the safety of these compounds. It is reasonable to extrapolate that the 2-, 3-, and 4-carboxylic acid isomers of 4'-nitrobiphenyl will also exhibit distinct toxicological profiles. The steric and electronic environment of the nitro group, influenced by the nearby carboxylic acid, will affect its rate of metabolic activation and detoxification.
In Vitro Cytotoxicity Evaluation: A Standardized Protocol
To experimentally compare the biological activity of these compounds, a standardized in vitro cytotoxicity assay is essential. The Neutral Red Uptake (NRU) assay is a reliable and widely used method for assessing cell viability.
Caption: Experimental workflow for the Neutral Red Uptake cytotoxicity assay.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Neutral Red dye solution
-
Neutral Red destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Neutral Red Staining: Remove the treatment medium, wash the cells with PBS, and add medium containing Neutral Red dye. Incubate for 2-3 hours. Viable cells will take up the dye into their lysosomes.
-
Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and add the destain solution to extract the dye from the cells.
-
Absorbance Measurement: Shake the plates for 10 minutes and measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
This compound and its positional isomers are compounds of significant interest in drug discovery, offering a versatile scaffold for the development of new therapeutic agents. This guide has highlighted the critical interplay between the positioning of the nitro and carboxylic acid groups and the resulting physicochemical and biological properties.
While the Suzuki-Miyaura coupling provides a robust synthetic route to these molecules, a thorough and direct comparative evaluation of their biological activities and toxicological profiles is warranted. Future research should focus on:
-
Head-to-head comparison of the antimicrobial and anticancer activities of the 2-, 3-, and 4-carboxylic acid isomers to elucidate clear structure-activity relationships.
-
Mechanism of action studies to identify the specific cellular targets and pathways affected by these compounds.
-
In vivo efficacy and toxicology studies for the most promising candidates to assess their therapeutic potential and safety profiles.
By systematically exploring the chemical space around the nitro-biphenyl carboxylic acid scaffold, the scientific community can unlock its full potential in the ongoing quest for novel and effective medicines.
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PubChem. 2-Nitrobiphenyl. National Center for Biotechnology Information. [Link]
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Flores-Holguín, N., Razo-Hernández, R. S., & Doñu-Ruiz, M. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
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Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(20), 7843-7853. [Link]
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Csuk, R., & Siewert, B. (2014). β-Nitro substituted carboxylic acids and their cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 24(18), 4464-4467. [Link]
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PubChem. 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
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Vogt, R. A., Rahman, S., & Cenas, N. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. In P. C. Eklund & A. M. Rao (Eds.), Fullerene Polymers and Fullerene Polymer Composites (pp. 217-248). Springer. [Link]
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Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]
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Al-Soud, Y. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5121-5129. [Link]
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Kos, J., et al. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 21(10), 1339. [Link]
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
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Anderson, D. R., et al. (2007). Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3987-3991. [Link]
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Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Pharmaceuticals, 15(9), 1113. [Link]
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Kulyk, B., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(3), 325. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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UK Health Security Agency. (2024). Nitrobenzene: toxicological overview. [Link]
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Ukwueze, A. C., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1913. [Link]
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Patel, R. B., et al. (2012). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. Journal of Chemical and Pharmaceutical Research, 4(1), 354-358. [Link]
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Pîrnău, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1105. [Link]
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Flores-Holguín, N., Razo-Hernández, R. S., & Doñu-Ruiz, M. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1205-1216. [Link]
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Yang, F., et al. (2015). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1084-1089. [Link]
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Fritzson, I., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17351-17371. [Link]
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Gualtieri, M., et al. (2014). Differences in Cytotoxic, Genotoxic, and Inflammatory Response of Bronchial and Alveolar Human Lung Epithelial Cells to Pristine and COOH-Functionalized Multiwalled Carbon Nanotubes. BioMed Research International, 2014, 253898. [Link]
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A Comparative Analysis of Synthetic Routes to 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid: A Guide for Researchers
Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. This key intermediate is of significant interest in medicinal chemistry and materials science. This document provides an in-depth comparative analysis of the most relevant synthetic strategies, focusing on the underlying chemical principles, experimental protocols, and performance metrics to aid in the selection of the most suitable method for your research needs.
Introduction: The Significance of this compound
The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound, featuring a nitro group and a carboxylic acid on separate rings, makes it a versatile building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the carboxylic acid allows for amide bond formation and other modifications. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.
This guide will focus on a comparative analysis of three major synthetic strategies for the construction of the biaryl core of this compound:
-
Suzuki-Miyaura Coupling: A modern, versatile, and widely used palladium-catalyzed cross-coupling reaction.
-
Ullmann Reaction: A classical copper-mediated coupling reaction.
-
Diazonium Salt-Based Methods (Gomberg-Bachmann and Pschorr Reactions): Alternative routes involving the reaction of diazonium salts.
We will delve into the mechanistic details, provide step-by-step experimental protocols, and present a comparative analysis of these methods based on yield, reaction conditions, substrate scope, and scalability.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies discussed in this guide, the following diagrams illustrate the key transformations.
Caption: The Ullmann reaction for the synthesis of this compound.
Caption: Diazonium salt-based routes for biaryl synthesis.
In-Depth Analysis of Synthetic Routes
The Suzuki-Miyaura Coupling: The Modern Workhorse
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. [1]It has become one of the most important and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.
Mechanistic Rationale:
The catalytic cycle of the Suzuki coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the biaryl product and regenerating the palladium(0) catalyst. [1] The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling and can be optimized to achieve high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of a substituted biphenyl carboxylic acid, which can be adapted for the synthesis of this compound.
-
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, 4-nitrophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
-
The Ullmann Reaction: The Classical Approach
The Ullmann reaction is a classical method for the synthesis of biaryl compounds, involving the copper-mediated coupling of two aryl halides. [2]While it has been a cornerstone of biaryl synthesis for over a century, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, and can suffer from low yields, especially for the synthesis of unsymmetrical biaryls. [1] Mechanistic Considerations:
The precise mechanism of the Ullmann reaction is still a subject of discussion, but it is generally believed to involve the formation of an organocopper intermediate. The reaction likely proceeds through a sequence of oxidative addition and reductive elimination steps on the copper surface or with soluble copper species. The high temperatures are necessary to overcome the activation energy for these steps.
Experimental Protocol: Ullmann Reaction (Illustrative for Symmetrical Coupling)
The following is a general procedure for a classical Ullmann reaction, which is more commonly employed for symmetrical couplings. Adapting this for an efficient unsymmetrical synthesis of this compound can be challenging and often results in a mixture of products.
-
Materials:
-
3-Iodobenzoic acid (1.0 eq)
-
1-Bromo-4-nitrobenzene (1.0 eq)
-
Copper powder (activated) (excess)
-
High-boiling solvent (e.g., dimethylformamide, nitrobenzene)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, combine the aryl halides and activated copper powder in a high-boiling solvent.
-
Heat the mixture to a high temperature (typically > 150 °C) with vigorous stirring.
-
Maintain the temperature for several hours to days, monitoring the reaction progress by TLC.
-
After cooling, filter the reaction mixture to remove the copper and copper salts.
-
The filtrate is then subjected to an appropriate workup procedure, which may involve extraction and crystallization to isolate the desired product from the mixture of symmetrical and unsymmetrical biaryls.
-
Diazonium Salt-Based Routes: Alternative Strategies
Reactions involving diazonium salts, such as the Gomberg-Bachmann and Pschorr reactions, offer alternative pathways for the formation of biaryl compounds. [3][4]These reactions typically proceed through radical or cationic intermediates generated from the decomposition of a diazonium salt.
Gomberg-Bachmann Reaction:
The Gomberg-Bachmann reaction involves the treatment of a diazonium salt with an aromatic compound, often in a two-phase system with a base. [5]The reaction proceeds via an aryl radical, which then attacks the other aromatic ring. A major drawback of this method is the generally low yield and the formation of a mixture of ortho, meta, and para isomers, making purification difficult. [3] Pschorr Reaction:
The Pschorr reaction is an intramolecular version of the Gomberg-Bachmann reaction, where a diazonium salt of an ortho-substituted diarylamine cyclizes to form a fused polycyclic system. [4]While elegant for specific intramolecular cyclizations, it is not directly applicable to the intermolecular synthesis of this compound.
A Multi-Step Approach via Sandmeyer Reaction:
A more plausible, albeit multi-step, route involving diazonium salts would utilize a Sandmeyer-type reaction. This would not be a direct C-C coupling to form the biphenyl but rather a sequence of reactions:
-
Diazotization: Conversion of an amino group on one of the aromatic rings to a diazonium salt.
-
Sandmeyer Reaction: Displacement of the diazonium group with a halide (e.g., -Br or -I).
-
Cross-Coupling: The resulting aryl halide can then be used in a Suzuki-Miyaura coupling reaction as described previously.
This approach highlights the versatility of diazonium chemistry but adds to the overall step count of the synthesis.
Comparative Analysis: Choosing the Right Path
The choice of synthetic route will depend on various factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. The following table provides a comparative overview of the three main strategies.
| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction | Diazonium-Based Routes (Gomberg-Bachmann) |
| Reaction Conditions | Mild (often room temp. to 100 °C) | Harsh (High temperatures, >150 °C) | Variable, often low temperatures for diazotization |
| Catalyst | Palladium (catalytic amounts) | Copper (often stoichiometric) | Often uncatalyzed or copper-catalyzed |
| Yields | Generally high to excellent | Often low to moderate, especially for unsymmetrical products | Generally low |
| Substrate Scope | Broad, high functional group tolerance | Limited, sensitive functional groups may not be tolerated | Moderate, depends on the stability of the diazonium salt |
| Selectivity | High for unsymmetrical biaryls | Poor for unsymmetrical biaryls (mixtures of products) | Poor regioselectivity (isomer mixtures) |
| Scalability | Readily scalable | Challenging to scale due to harsh conditions and purification | Not ideal for large-scale synthesis due to low yields |
| Key Advantages | High yield, mild conditions, excellent functional group tolerance | Utilizes readily available copper | Access to biaryls from amines |
| Key Disadvantages | Cost of palladium catalyst, need for boronic acids | Harsh conditions, low yields for unsymmetrical products, stoichiometric copper | Low yields, poor selectivity, potential for side reactions |
Conclusion and Recommendation
Based on this comparative analysis, the Suzuki-Miyaura coupling is the most recommended route for the synthesis of this compound for most research and development applications. Its mild reaction conditions, high yields, excellent functional group tolerance, and high selectivity for the desired unsymmetrical product make it a superior choice over the classical Ullmann reaction and the less efficient diazonium-based methods.
While the Ullmann reaction has historical significance and may be considered if palladium-based methods are not feasible, its limitations in terms of harsh conditions and poor yields for unsymmetrical products make it less attractive. Diazonium-based routes like the Gomberg-Bachmann reaction are generally not practical for the efficient synthesis of a specific isomer of a substituted biaryl due to low yields and lack of regioselectivity.
Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and goals of your project. However, for a reliable, efficient, and scalable synthesis of this compound, the Suzuki-Miyaura coupling stands out as the clear method of choice in the modern synthetic chemist's toolbox.
References
- Beveridge, S., & Huppatz, J. L. (1970). The Pschorr Cyclization. A Novel Pschorr Reaction with a Pyrrole Derivative: Synthesis of a Pyrrolo[1,2-c]quinazoline and a New Route to Phenanthridines. Australian Journal of Chemistry, 23(4), 781-789.
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Organic Chemistry Portal. (n.d.). Pschorr Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. Retrieved from [Link]
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Cambridge University Press. (n.d.). Pschorr Synthesis. Retrieved from [Link]
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Abraham Entertainment. (2023, October 25). Pschorr-Stephan Reaction: Basics, Mechanism, And Uses. Retrieved from [Link]
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Chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Pschorr cyclization. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBIPHENYL. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
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A Comparative Guide to Validating Target Engagement of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal confirmation of target engagement—demonstrating that the compound directly interacts with its intended biological target within a cellular context.[1][2] This guide provides an in-depth comparison of key methodologies for validating the target engagement of a novel compound, using the hypothetical case of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. While the specific biological target of this particular molecule is not extensively documented in publicly available literature, this guide will equip you with the principles and practical protocols to approach target validation for any new chemical entity.
We will delve into the mechanistic underpinnings and practical applications of three orthogonal, yet complementary, biophysical and cellular techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). By understanding the strengths and limitations of each approach, researchers can design a robust validation strategy that builds a compelling case for a compound's mechanism of action.
The Centrality of Target Engagement
Before embarking on complex downstream efficacy and toxicity studies, it is paramount to establish a direct link between the compound and its molecular target.[3] Failure to do so can lead to misinterpretation of phenotypic data and the costly pursuit of compounds with ambiguous or off-target effects. A multi-pronged approach to validating target engagement provides the highest level of confidence.[1]
Comparative Analysis of Target Engagement Methodologies
The choice of method for validating target engagement depends on several factors, including the nature of the target protein, the availability of purified components, and the desired experimental throughput. Below is a comparative overview of CETSA, SPR, and ITC.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[4][5] | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[6][7][8] | Measures the heat released or absorbed during the binding of a titrant to a sample.[9][10] |
| Experimental System | Intact cells, cell lysates, or tissue samples.[4][11] | Purified protein (ligand) and small molecule (analyte).[7] | Purified protein and small molecule in solution.[12] |
| Key Outputs | Thermal shift (ΔTm), Isothermal Dose-Response Fingerprints (ITDRF).[11] | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[13] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][14] |
| Labeling Requirement | Label-free.[15] | Label-free.[8] | Label-free.[14] |
| Throughput | Moderate to high (with plate-based formats).[4] | High (suitable for screening).[16] | Low to moderate. |
| Strengths | In-cell/in-situ target engagement confirmation, reflects cellular environment.[5][11] | Real-time kinetics, high sensitivity, requires small sample volumes.[8][16] | Gold standard for thermodynamic characterization, provides a complete thermodynamic profile of the interaction.[10] |
| Limitations | Indirect measure of binding, not all proteins exhibit a clear thermal shift.[15] | Requires protein immobilization which may affect its conformation, potential for non-specific binding.[7] | Requires larger amounts of purified protein, sensitive to buffer conditions.[10] |
Experimental Workflows and Protocols
To provide a practical framework, we outline the experimental workflows for each technique.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method to confirm target engagement in a physiologically relevant setting.[11][17] The underlying principle is that the binding of a ligand, such as this compound, increases the thermal stability of its target protein.[4]
Caption: CETSA experimental workflow.
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line endogenously expressing or overexpressing the putative target protein.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using an appropriate lysis buffer (e.g., freeze-thaw cycles, sonication).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the soluble target protein using methods like Western blotting or mass spectrometry.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[5]
-
Surface Plasmon Resonance (SPR) Workflow
SPR provides real-time, label-free analysis of binding kinetics and affinity.[6][8] This technique is invaluable for quantifying the interaction between a purified target protein and a small molecule.
Caption: SPR experimental workflow.
Step-by-Step SPR Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to observe the association of the compound with the immobilized protein.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the response units (RU) against time.[7]
-
Analyze the sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Workflow
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9][10]
Caption: ITC experimental workflow.
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Place a solution of the purified target protein in the sample cell of the calorimeter.
-
Load a solution of this compound into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
The instrument measures the heat released or absorbed during the binding event after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant against the molar ratio of the two reactants.
-
This isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]
-
Conclusion: A Synergistic Approach to Target Validation
Validating the target engagement of a novel compound like this compound is a cornerstone of modern drug discovery.[13][18] While each of the described techniques—CETSA, SPR, and ITC—provides valuable information, their true power lies in their synergistic application. A compelling target validation strategy would ideally start with a cellular method like CETSA to confirm engagement in a physiological context, followed by in-depth biophysical characterization using SPR and ITC to elucidate the kinetics and thermodynamics of the interaction. This multi-faceted approach provides the robust evidence required to confidently advance a promising compound through the drug development pipeline.
References
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025).
- Isothermal titration calorimetry in drug discovery - PubMed. (n.d.).
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
- Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors - Benchchem. (n.d.).
- Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12).
- ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Target Identification and Validation (Small Molecules) - University College London. (n.d.).
- The surface plasmon resonance (SPR) for the study of the targeted... - ResearchGate. (n.d.).
- Determining target engagement in living systems - PMC - NIH. (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (n.d.).
- What is surface plasmon resonance (SPR)? - Cytiva (cytivalifesciences.com). (2025).
- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. (n.d.).
- Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (2020, March 6).
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (n.d.).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
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A Senior Application Scientist's Guide to the Efficacy of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the potential efficacy of analogs derived from 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. While direct comparative studies on a comprehensive series of analogs of this specific scaffold are not extensively published, we can extrapolate a robust structure-activity relationship (SAR) narrative by examining closely related biphenyl carboxylic acid derivatives. This guide will synthesize findings from analogous series to predict how structural modifications may influence biological activity, provide detailed experimental protocols for assessing efficacy, and visualize the underlying molecular pathways.
The Core Scaffold: this compound as a Lead Compound
The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The parent compound, this compound, possesses key structural features that can be systematically modified to modulate its pharmacokinetic and pharmacodynamic properties. The nitro group, a strong electron-withdrawing group, and the carboxylic acid, an anionic group, are critical for potential interactions with biological targets. The biphenyl core provides a rigid backbone that can be functionalized to explore the chemical space around a target's binding pocket.
Comparative Efficacy: A Synthesized Structure-Activity Relationship (SAR)
Based on studies of analogous biphenyl carboxylic acid derivatives, we can infer the following SAR for this compound analogs. The primary targets for related compounds include urate transporter 1 (URAT1) and fatty acid amide hydrolase (FAAH), making these promising areas for investigation.
Modifications to the Carboxylic Acid Group
The carboxylic acid is often crucial for binding to the target protein, typically forming ionic or hydrogen bond interactions.
-
Esterification or Amidation: Conversion of the carboxylic acid to an ester or amide can modulate the compound's polarity, membrane permeability, and metabolic stability. For instance, in a series of biphenyl carboxylic acid derivatives targeting URAT1, amidation of the carboxyl group with a 4-bromobenzenesulfonamide retained considerable inhibitory activity.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can improve metabolic stability and oral bioavailability while maintaining the necessary acidic properties for target engagement.
Modifications to the Nitro Group
The nitro group significantly influences the electronic properties of the phenyl ring and can participate in hydrogen bonding.
-
Reduction to an Amine: Reduction of the nitro group to an amine introduces a basic center, which can form different interactions with the target. This modification can also impact the overall physicochemical properties of the molecule.
-
Replacement with Other Electron-Withdrawing or -Donating Groups: Substituting the nitro group with halogens, cyano groups, or methoxy groups can systematically probe the electronic requirements of the binding pocket.
Substitution on the Biphenyl Core
Adding substituents to the biphenyl rings can enhance potency and selectivity by exploiting additional binding interactions.
-
Hydroxylation: Introducing hydroxyl groups can provide additional hydrogen bond donors and acceptors. In a study of O-biphenyl-3-yl carbamates as FAAH inhibitors, a hydroxyl group on the proximal phenyl ring was found to be a key element in restricting the compound's distribution to the periphery[1].
-
Alkylation: The addition of small alkyl groups can probe hydrophobic pockets within the binding site.
-
Halogenation: Introducing halogens can modulate the electronic properties and potentially engage in halogen bonding with the target.
The following table summarizes the predicted impact of these modifications on the efficacy of this compound analogs, based on findings from related compound series.
| Modification | Predicted Effect on Efficacy | Rationale based on Analogous Compounds |
| Carboxylic Acid | ||
| Esterification | Potentially maintained or slightly reduced | Can act as a prodrug, improving permeability. |
| Amidation | Potentially maintained | Amide derivatives have shown to retain activity in URAT1 inhibitors. |
| Tetrazole replacement | Potentially improved | Common bioisostere for carboxylic acid with improved metabolic stability. |
| Nitro Group | ||
| Reduction to Amine | Activity profile likely to change | Alters electronic and acid-base properties. |
| Halogen substitution | Potentially maintained or improved | Can modulate electronics and form halogen bonds. |
| Biphenyl Core | ||
| Hydroxylation | Potentially improved and/or altered distribution | Can introduce key hydrogen bonds; shown to influence CNS penetration in FAAH inhibitors[1]. |
| Small alkyl groups | Potentially improved | Can occupy hydrophobic pockets in the target's active site. |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of newly synthesized analogs, a series of in vitro assays are essential. The following are detailed protocols for assays relevant to the potential targets of biphenyl carboxylic acid derivatives.
Synthesis of Analogs: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biphenyl derivatives.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of biphenyl carboxylic acid analogs via Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane:H₂O 4:1), add the aryl boronic acid (1.0-1.2 eq) and a base such as K₂CO₃ (2.0-3.0 eq).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
URAT1 Inhibition Assay
This assay determines the ability of a compound to inhibit the uptake of uric acid into cells expressing the human URAT1 transporter.
Workflow for URAT1 Inhibition Assay
Caption: Workflow for a cell-based URAT1 inhibition assay using radiolabeled uric acid.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human URAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Plating: Seed the cells into 24-well plates at a density that allows them to reach confluence on the day of the assay (e.g., 2 x 10⁵ cells/well).
-
Assay Preparation: On the day of the assay, wash the cell monolayers twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Compound Incubation: Add HBSS containing various concentrations of the test compound (or vehicle control) to the wells. Pre-incubate for 10-15 minutes at 37°C.
-
Uric Acid Uptake: Initiate the uptake by adding pre-warmed HBSS containing [¹⁴C]-uric acid (final concentration, e.g., 20 µM). Incubate for a defined period (e.g., 5 minutes) at 37°C[1].
-
Termination: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This fluorometric assay measures the inhibition of FAAH activity by monitoring the cleavage of a fluorogenic substrate.
Step-by-Step Protocol:
-
Enzyme Source: Use recombinant human FAAH or rat brain membrane preparations as the enzyme source.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Compound Preparation: Dissolve the test compounds in DMSO to make stock solutions and then serially dilute them in the assay buffer.
-
Assay Procedure: In a 96-well black microplate, pre-incubate the FAAH enzyme with various concentrations of the test inhibitor for 15-20 minutes at 37°C[2][3].
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)[2].
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm for the released 7-amino-4-methylcoumarin)[2].
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration. Calculate the IC₅₀ values from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[4][5].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[6].
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader[5].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (or GI₅₀) value.
Visualizing the Mechanism: Relevant Signaling Pathways
Understanding the signaling pathways in which the molecular targets are involved is crucial for predicting the downstream effects of the inhibitors.
Urate Homeostasis and URAT1
URAT1 is a key transporter in the renal proximal tubule responsible for the reabsorption of uric acid from the filtrate back into the blood. Inhibition of URAT1 increases uric acid excretion, thereby lowering serum uric acid levels. This is a therapeutic strategy for the treatment of hyperuricemia and gout.
Caption: Simplified diagram of URAT1-mediated uric acid reabsorption and its inhibition.
Endocannabinoid Signaling and FAAH
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, the levels of these signaling lipids are increased, leading to enhanced activation of cannabinoid receptors and producing analgesic, anxiolytic, and anti-inflammatory effects.
Caption: The role of FAAH in endocannabinoid signaling and its inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the efficacy of this compound analogs. By synthesizing structure-activity relationships from related compound series and providing detailed experimental protocols, researchers are equipped to design and evaluate novel derivatives with potentially enhanced therapeutic properties. The key to advancing this class of compounds lies in systematic structural modifications guided by the principles outlined herein, coupled with rigorous in vitro and subsequent in vivo evaluation. Future studies should aim to establish a direct and comprehensive SAR for this specific scaffold to further refine the design of next-generation therapeutic agents.
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
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Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available from: [Link]
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A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. NIH. Available from: [Link]
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Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. NIH. Available from: [Link]
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A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. Available from: [Link]
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Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Semantic Scholar. Available from: [Link]
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Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PMC. Available from: [Link]
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Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Analysis of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate world of drug development, the efficacy of a therapeutic agent is inextricably linked to its specificity. An ideal drug candidate would interact exclusively with its intended biological target, thereby eliciting the desired therapeutic effect without perturbing other physiological pathways. However, the reality is that many small molecules exhibit a degree of promiscuity, binding to unintended proteins in a phenomenon known as cross-reactivity. These "off-target" interactions can lead to a spectrum of consequences, from unexpected side effects and toxicity to, in some serendipitous cases, novel therapeutic applications. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in de-risking a development program.
This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (hereafter referred to as "Nitrobifen") as a case study. For the purposes of this guide, we will operate under the hypothesis that Nitrobifen has been designed as a potent antagonist of the Angiotensin II Type 1 (AT1) receptor , a well-established target for antihypertensive drugs. The biphenyl carboxylic acid scaffold of Nitrobifen is a common feature in several Angiotensin II Receptor Blockers (ARBs), making the AT1 receptor a plausible primary target.[1]
Our objective is to present a logical, multi-tiered strategy to not only confirm the on-target activity of Nitrobifen but also to proactively identify and quantify its interactions with key potential off-targets. We will compare its binding and functional activity against a panel of rationally selected proteins, providing the kind of objective, data-driven insights that are essential for advancing a compound from hit to lead and beyond.
The Strategic Selection of Comparators: Why AT2, Src, and PPARγ?
A robust cross-reactivity study hinges on the intelligent selection of potential off-targets. The choice should not be a random screen but a hypothesis-driven process based on structural analogy, known class effects, and functional relevance. For Nitrobifen, we have selected the following comparators:
-
Angiotensin II Type 2 (AT2) Receptor: As the most closely related subtype to our primary target, assessing binding to the AT2 receptor is paramount for determining selectivity within the same protein family.[1][2][3] A high degree of selectivity for AT1 over AT2 is a desirable characteristic for modern ARBs.[1][2]
-
Src Kinase: This non-receptor tyrosine kinase represents a critical node in cellular signaling and a common off-target for small molecules. The ATP-binding pocket of kinases can sometimes accommodate structures like the biphenyl group. Unintended kinase inhibition can lead to significant cellular effects, both beneficial and detrimental.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): This nuclear receptor is a master regulator of lipid metabolism. Intriguingly, some existing ARBs have been reported to exert off-target effects through PPARγ modulation, making it a highly relevant potential off-target for a new molecule with a similar scaffold.[4]
This curated panel allows for a multi-faceted assessment of Nitrobifen's selectivity: within the target family (AT1 vs. AT2), against a common but functionally distinct signaling protein (Src), and against a target known for class-related off-target effects (PPARγ).
Comparative Analysis: A Multi-pronged Experimental Approach
To build a comprehensive selectivity profile for Nitrobifen, we will employ a tiered approach, moving from initial binding assessments to functional and broader proteome-wide screens.
Tier 1: Initial Target Engagement and Selectivity (Binding Assays)
The first step is to quantify the binding affinity of Nitrobifen to its intended target and the selected off-targets. This provides a direct measure of interaction strength.
The following table summarizes hypothetical binding affinity data for Nitrobifen compared to established reference compounds for each target. This data is illustrative of what would be generated in the described protocols.
| Target | Test Compound | Reference Compound | Ki (nM) - Test Compound | Ki (nM) - Reference Compound | Selectivity Ratio (Ki Off-Target / Ki On-Target) |
| AT1 Receptor | Nitrobifen | Losartan | 5.2 | 19 | - |
| AT2 Receptor | Nitrobifen | PD-123319 | 8,500 | 10 | 1,635-fold vs AT1 |
| Src Kinase | Nitrobifen | Dasatinib | >10,000 | 0.8 | >1,923-fold vs AT1 |
| PPARγ | Nitrobifen | Rosiglitazone | 1,200 | 45 | 231-fold vs AT1 |
The hypothetical data suggests that Nitrobifen is a potent binder to the AT1 receptor, with an affinity (Ki) of 5.2 nM. Crucially, it demonstrates high selectivity. It is over 1,600-fold more selective for the AT1 receptor compared to the AT2 receptor, a highly desirable profile for an ARB.[1][2] Furthermore, it shows weak binding to PPARγ and no significant binding to Src Kinase at concentrations up to 10,000 nM, indicating a clean initial selectivity profile against these representative off-targets.
Tier 2: Functional Consequence of Binding (Enzymatic and Cellular Assays)
Binding does not always equate to functional modulation. Therefore, it is critical to assess whether the observed binding translates into a biological effect (inhibition or activation).
| Assay Type | Target | Test Compound | Reference Compound | IC50 (nM) - Test Compound | IC50 (nM) - Reference Compound |
| Functional Antagonism | AT1 Receptor | Nitrobifen | Losartan | 15.8 | 50 |
| Functional Modulation | Src Kinase | Nitrobifen | Dasatinib | >10,000 | 1.2 |
| Functional Modulation | PPARγ | Nitrobifen | Rosiglitazone | 2,500 (Antagonist) | 100 (Agonist) |
The functional data corroborates the binding assays. Nitrobifen acts as a potent functional antagonist of the AT1 receptor. Importantly, it shows no functional inhibition of Src Kinase activity. Interestingly, at higher concentrations, it exhibits weak antagonistic activity at the PPARγ receptor, in contrast to the agonist activity of the reference compound Rosiglitazone. This is a key finding; while the binding was weak, it does have a measurable, albeit modest, functional consequence at this off-target that warrants consideration in further development.
Tier 3: Unbiased, Proteome-Wide Cross-Reactivity Screening
While our rational selection of off-targets provides valuable insights, an unbiased screen is essential to identify unexpected interactions. A proteome-wide thermal shift assay (CETSA or PISA) is a powerful method for this purpose.[5][6] This technique assesses the change in the thermal stability of thousands of proteins in the presence of the test compound. A significant shift in a protein's melting temperature suggests a direct binding event.
Caption: Workflow for Proteome-Wide Thermal Shift Assay.
A hypothetical proteome-wide screen for Nitrobifen would ideally show a significant thermal shift only for the AT1 receptor, with minimal or no significant shifts for other proteins. Any other proteins identified with a reproducible and concentration-dependent thermal shift would be flagged as potential off-targets requiring further validation through direct binding and functional assays.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are crucial. The following are condensed protocols for the key assays described.
Protocol 1: AT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Nitrobifen for the human AT1 receptor.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: 125I-[Sar1,Ile8]AngII.
-
Non-specific binding control: Unlabeled Angiotensin II (1 µM).
-
Test compound (Nitrobifen) and reference compound (Losartan) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest transfected HEK293 cells, homogenize in membrane preparation buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membrane suspension.
-
25 µL of assay buffer (for total binding) or unlabeled Angiotensin II (for non-specific binding).
-
25 µL of various concentrations of Nitrobifen or Losartan.
-
25 µL of 125I-[Sar1,Ile8]AngII.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Src Kinase Activity Assay (Luminescent)
Objective: To determine the functional inhibitory activity (IC50) of Nitrobifen on Src kinase.
Materials:
-
Recombinant human Src kinase.
-
Kinase assay buffer (e.g., HEPES buffer with MgCl2, Brij-35).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
ATP at a concentration near the Km.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test compound (Nitrobifen) and reference compound (Dasatinib) at various concentrations.
-
Luminometer.
Procedure:
-
Kinase Reaction: In a 384-well plate, add:
-
1 µL of Nitrobifen/Dasatinib or DMSO vehicle.
-
2 µL of Src kinase.
-
2 µL of substrate/ATP mix.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Determine the IC50 value using non-linear regression.[7]
Protocol 3: PPARγ Ligand Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (IC50) of Nitrobifen for the human PPARγ ligand-binding domain.
Materials:
-
Purified human PPARγ ligand-binding domain (LBD).
-
Assay buffer (e.g., phosphate buffer with DTT and glycerol).
-
Fluorescently-labeled PPARγ ligand (e.g., a fluorescein-tagged agonist).
-
Test compound (Nitrobifen) and reference compound (Rosiglitazone) at various concentrations.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: In a black 384-well plate, combine:
-
PPARγ LBD.
-
Fluorescently-labeled ligand.
-
Varying concentrations of Nitrobifen or Rosiglitazone.
-
-
Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: The displacement of the fluorescent ligand by the test compound results in a decrease in fluorescence polarization. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[4][8]
Logical Framework for Cross-Reactivity Assessment
The overall strategy for assessing cross-reactivity can be visualized as a decision-making tree, guiding the progression from initial screening to in-depth characterization.
Caption: Decision workflow for cross-reactivity assessment.
Conclusion and Forward Look
This guide has outlined a systematic, evidence-based approach to characterizing the cross-reactivity profile of a novel therapeutic candidate, this compound ("Nitrobifen"). By employing a tiered strategy that combines rational target selection with unbiased screening, we can build a comprehensive understanding of a molecule's selectivity. The hypothetical data presented for Nitrobifen illustrates a favorable profile: high potency and selectivity for its primary target, the AT1 receptor, with minimal and well-defined interactions with key off-targets.
This rigorous, front-loaded approach to cross-reactivity assessment is indispensable. It allows for the early identification of potential liabilities, informs structure-activity relationships to improve selectivity, and ultimately increases the probability of success in the long and arduous journey of drug development. The methodologies and logical frameworks presented here provide a robust starting point for any research team dedicated to developing safer, more effective medicines.
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Bio-protocol. (n.d.). SRC Kinase Inhibition Assay in Cells. Retrieved January 21, 2026, from [Link]
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Galés, C., et al. (2018). Functional selectivity profiling of the angiotensin II type 1 receptor using pathway-wide BRET signaling sensors. Science Signaling, 11(559), eaao3332. [Link]
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A Technical Guide to Benchmarking Novel mPGES-1 Inhibitors: Evaluating 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid Against Established Compounds
Abstract
The selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) represents a promising therapeutic strategy for mitigating inflammation, pain, and various proliferative diseases without the adverse cardiovascular and gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2][3] This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities targeting mPGES-1. Using 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid as a representative candidate from the biphenyl carboxylic acid class, we outline a rigorous, multi-tiered experimental approach. This document details the necessary protocols, from initial cell-free enzymatic assays to more complex cell-based selectivity profiles, to objectively compare the candidate's potency and selectivity against well-characterized benchmark inhibitors. The methodologies described herein are designed to establish a robust data package for assessing the therapeutic potential of new mPGES-1 inhibitors for researchers, scientists, and drug development professionals.
The Therapeutic Rationale: Targeting mPGES-1 in the Prostaglandin E2 Pathway
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[4][5] Its biosynthesis is a multi-step enzymatic cascade. The process begins when phospholipase A2 (PLA2) releases arachidonic acid (AA) from the cell membrane.[6][7] Cyclooxygenase (COX-1 or COX-2) enzymes then convert AA into the unstable intermediate, prostaglandin H2 (PGH2).[6][8] Finally, terminal prostaglandin E synthases (PGES) isomerize PGH2 into PGE2.[5][6]
The inducible mPGES-1 isoform is functionally coupled with COX-2 and is significantly upregulated during inflammation, making it the dominant enzyme in pathological PGE2 production.[9] Traditional NSAIDs and selective COX-2 inhibitors effectively reduce PGE2 but also block the synthesis of other crucial prostanoids, such as the cardioprotective prostacyclin (PGI2) and thromboxane A2 (TXA2).[4][10][11] This indiscriminate inhibition is linked to significant adverse effects.[1]
Targeting mPGES-1 offers a more precise strategy. A selective mPGES-1 inhibitor would decrease pro-inflammatory PGE2 production while sparing the synthesis of other prostanoids, theoretically offering a safer anti-inflammatory profile.[1][2][10] This guide establishes the experimental framework to validate if a candidate molecule, such as this compound, achieves this desired profile.
Candidate and Benchmark Inhibitor Profiles
This guide uses this compound as a hypothetical candidate for evaluation. Its biphenyl core is a common scaffold in known mPGES-1 inhibitors.[12] The nitro and carboxylic acid functional groups provide key electronic and hydrogen-bonding features that may contribute to binding at the enzyme's active site.[13]
To perform a meaningful comparison, we have selected a panel of established inhibitors with distinct mechanisms and potencies. These compounds will serve as benchmarks to contextualize the performance of our candidate.
| Inhibitor | Class / Mechanism | Reported IC50 (Human mPGES-1, Cell-Free) | Key Characteristics |
| PF-9184 | Oxicam derivative / Selective mPGES-1 Inhibitor | 16.5 nM[3] | Potent and highly selective for mPGES-1 over COX-1/2 (>6500-fold).[3][4] |
| MK-886 | Indole derivative / FLAP & mPGES-1 Inhibitor | 1.6 - 2.6 µM[10] | A well-studied dual inhibitor, often used as a reference compound.[12][14] |
| Licofelone (ML3000) | Pyrrolizine derivative / Dual 5-LOX & mPGES-1 Inhibitor | ~6 µM[15] | Represents a class of dual-pathway inhibitors targeting both leukotriene and prostaglandin synthesis.[15] |
| Celecoxib / NS-398 | Coxib / Selective COX-2 Inhibitor | Not applicable (does not inhibit mPGES-1) | Negative Control. Used to confirm that an observed effect is due to mPGES-1 inhibition and not upstream COX-2 blockade.[10][16][17] |
A Tiered Approach to Experimental Benchmarking
A phased evaluation is critical to efficiently assess a candidate inhibitor. We propose a three-tiered approach, moving from direct enzyme interaction to complex cellular systems.
Tier 1: Cell-Free Enzymatic Inhibition Assay
Causality: The primary objective is to determine if this compound directly inhibits the enzymatic activity of isolated mPGES-1. This assay removes confounding factors like cell permeability and metabolism, providing a clean measure of target engagement and intrinsic potency (IC50).
Detailed Protocol:
-
Enzyme Preparation: Utilize a microsomal fraction from cells overexpressing recombinant human mPGES-1 as the enzyme source.[18] A549 cells are a suitable choice.[18]
-
Assay Buffer: Prepare a potassium phosphate buffer (e.g., 0.1 M, pH 7.4) containing a glutathione (GSH) cofactor (e.g., 2.5 mM), which is essential for mPGES-1 activity.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and benchmark inhibitors in DMSO, then dilute further into the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the enzyme preparation, GSH, and diluted compound. Pre-incubate on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2 (e.g., final concentration of 5-10 µM). Incubate for a short, defined period (e.g., 60 seconds) at room temperature.
-
Reaction Termination: Stop the reaction by adding a stopping solution, such as a solution of FeCl2.
-
Quantification: Measure the amount of PGE2 produced. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, or a validated ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the dose-response curve and determine the IC50 value using non-linear regression.
Tier 2: Cell-Based PGE2 Inhibition Assay
Causality: This assay assesses the inhibitor's ability to penetrate the cell membrane and engage the target in a physiological context. It accounts for cellular factors that might influence compound efficacy. A shift in potency between the cell-free and cell-based assays can provide insights into permeability and potential for efflux.
Detailed Protocol:
-
Cell Culture: Culture a relevant human cell line, such as A549 lung carcinoma cells or primary synoviocytes, which express COX-2 and mPGES-1 upon stimulation.
-
Stimulation and Treatment: Seed cells in plates and allow them to adhere. Pre-treat the cells with serial dilutions of the test and benchmark compounds for a defined period (e.g., 30-60 minutes).
-
Induction of PGE2 Synthesis: Stimulate the cells with a pro-inflammatory agent, typically Interleukin-1 beta (IL-1β, e.g., 1-10 ng/mL), to induce the expression and activity of COX-2 and mPGES-1.[15]
-
Incubation: Incubate the cells for a period sufficient for robust PGE2 production (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
-
Quantification: Analyze the PGE2 concentration in the supernatant using a validated commercial ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, representing the concentration of inhibitor required to reduce IL-1β-induced PGE2 production by 50%.
Tier 3: Selectivity Profiling (mPGES-1 vs. COX)
Causality: The key therapeutic hypothesis is that selective mPGES-1 inhibition is safer than COX inhibition. This tier is designed to validate this selectivity. By measuring other prostanoids derived from the same PGH2 precursor, we can confirm that the candidate specifically blocks the mPGES-1 branch of the pathway. Counter-screening against COX enzymes directly confirms the absence of off-target activity.
Detailed Protocols:
-
Prostanoid Profiling:
-
Use the same supernatants collected from the Tier 2 cell-based assay.
-
Instead of only measuring PGE2, use a multiplex LC-MS/MS method to simultaneously quantify PGE2, PGF2α, and thromboxane B2 (TXB2, a stable metabolite of TXA2).[17]
-
Interpretation: A selective mPGES-1 inhibitor like PF-9184 will decrease PGE2 while leaving PGF2α and TXB2 levels largely unaffected, or potentially increased due to "substrate shunting".[2][17] In contrast, a COX-2 inhibitor like Celecoxib will suppress all measured prostanoids.[3][17]
-
-
Direct COX-1/COX-2 Inhibition Assay:
-
To definitively rule out off-target effects, perform a direct in vitro COX inhibition assay.
-
Commercial kits are available (e.g., fluorometric or colorimetric) that use purified ovine or human COX-1 and COX-2 enzymes.[11][19]
-
Test this compound at a high concentration (e.g., 10-100 µM) against both isoforms.
-
Interpretation: A truly selective mPGES-1 inhibitor should show minimal (<50%) to no inhibition of either COX isoform at high concentrations, demonstrating a selectivity index (COX IC50 / mPGES-1 IC50) of >1000-fold.[11]
-
Data Interpretation and Final Comparison
The culmination of this benchmarking process is a comprehensive data table that allows for direct comparison of the candidate against the established inhibitors across all experimental tiers.
| Parameter | This compound | PF-9184 (Benchmark) | MK-886 (Benchmark) | Celecoxib (Control) |
| Tier 1: Cell-Free IC50 (mPGES-1) | [Experimental Data] | ~16 nM | ~2 µM | >100 µM |
| Tier 2: Cell-Based IC50 (PGE2) | [Experimental Data] | ~0.5 µM[3] | [Literature Value] | [Literature Value] |
| Tier 3: Prostanoid Profile (% Change) | ||||
| PGE2 | [Experimental Data] | ↓↓↓ | ↓↓ | ↓↓↓ |
| PGF2α / TXB2 | [Experimental Data] | ↔ or ↑ | ↔ or ↑ | ↓↓↓ |
| Tier 3: COX-1 Inhibition (% @ 10µM) | [Experimental Data] | <10% | <10% | ↓ |
| Tier 3: COX-2 Inhibition (% @ 10µM) | [Experimental Data] | <10% | <10% | ↓↓↓ |
| Selectivity Index (COX-2 IC50 / mPGES-1 IC50) | [Calculated Data] | >6500[3] | [Literature Value] | <1 |
Conclusion
This guide provides a robust, scientifically-grounded framework for the preclinical evaluation of novel mPGES-1 inhibitors, using this compound as a working example. By progressing through a logical sequence of cell-free, cell-based, and selectivity assays, researchers can build a comprehensive profile of a candidate's potency, cellular efficacy, and mechanism of action. The causality behind each experimental choice is emphasized to ensure that the data generated is not only comparative but also mechanistically insightful. Adherence to this benchmarking strategy will enable a clear and objective assessment of a candidate inhibitor's potential as a next-generation anti-inflammatory agent, facilitating informed decisions in the drug discovery and development pipeline.
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Xu, S., et al. (2017). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC - PubMed Central. Available at: [Link]
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Liu, H., et al. (2018). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. PMC - PubMed Central. Available at: [Link]
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Kring, J., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. Available at: [Link]
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Lee, S., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link]
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Esser, J., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. NIH. Available at: [Link]
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PubChem. (Date N/A). 4'-Nitro-3'-(phenylamino) biphenyl-3-carboxylic acid. PubChem. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives Against Cyclooxygenase Isoforms
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the [1,1'-biphenyl]-3-carboxylic acid scaffold is a privileged structure, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives are subjects of continuous investigation for enhanced potency and selectivity. This guide presents a comprehensive, field-proven framework for conducting a comparative molecular docking study of novel 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid derivatives.
We will focus on the primary targets of NSAIDs: the cyclooxygenase (COX) isoforms, COX-1 and COX-2. By comparing the docking performance of these novel derivatives against a known biphenyl-containing NSAID, Flurbiprofen, this guide provides a robust methodology to predict their inhibitory potential and isoform selectivity, offering critical insights for structure-based drug design.
Part 1: Scientific Rationale and Target Selection
The Therapeutic Target: COX-1 vs. COX-2
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] There are two primary isoforms:
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[1][2]
-
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation. It is the primary mediator of the inflammatory prostaglandin cascade.[2]
The therapeutic action of NSAIDs stems from the inhibition of COX-2, while the common gastrointestinal side effects are largely due to the concurrent inhibition of the protective COX-1 isoform.[3] Therefore, designing derivatives with high selectivity for COX-2 over COX-1 is a primary goal in modern NSAID development. The structural basis for this selectivity lies in subtle differences in the active site channel of the two enzymes.[4]
The Ligands: A Focus on the Nitro-Biphenyl Scaffold
The core structure, this compound, combines the established biphenyl carboxylic acid pharmacophore with a nitro group. This functional group is of particular interest as it can significantly influence electronic properties and engage in specific, potent interactions within a protein's active site. The nitro group can act as a hydrogen bond acceptor and participate in favorable "π-hole interactions," which can enhance binding affinity and potentially modulate selectivity.[4][5][6]
For this comparative study, we will evaluate a representative derivative, This compound , against the established NSAID Flurbiprofen . Flurbiprofen is an ideal comparator due to its structural similarity (a biphenyl scaffold) and its well-characterized binding modes in both COX-1 and COX-2.
Part 2: The Comparative Docking Workflow: A Self-Validating Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[7] The following protocol is designed as a self-validating system. The initial step involves re-docking the co-crystallized ligand into its original protein structure. A successful re-docking, defined by a Root Mean Square Deviation (RMSD) of ≤2.0 Å between the docked pose and the crystal pose, validates the docking parameters and confirms the protocol's ability to reproduce a known binding mode.[8]
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Methodology
Step 1: Acquiring and Preparing Macromolecule Structures
-
Causality : We select high-resolution crystal structures with bound inhibitors to ensure the active site conformation is relevant for inhibition and to provide a reference for grid box generation and re-docking validation.
-
Protocol :
-
Download the crystal structure of ovine COX-1 complexed with Flurbiprofen (PDB ID: 3N8Z ) and murine COX-2 complexed with Ibuprofen (PDB ID: 4PH9 ) from the RCSB Protein Data Bank.[5][8]
-
Load the PDB file into AutoDockTools (ADT).[9]
-
Remove water molecules and any heteroatoms not essential to the protein (e.g., crystallization agents).[9][10]
-
Add polar hydrogen atoms to the protein, as these are critical for calculating interactions.
-
Compute and assign Kollman partial charges to the protein atoms. This is essential for the scoring function's electrostatic calculations.[11][12]
-
Save the prepared protein in the PDBQT format, which contains atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[13]
-
Step 2: Preparing Ligand Structures
-
Causality : Ligands must be prepared to assign rotatable bonds, which allows for conformational flexibility during the docking simulation, and to add charges necessary for the scoring function.
-
Protocol :
-
Obtain 3D structures for the test derivative (this compound) and the comparator (Flurbiprofen). These can be drawn using chemical software and energy minimized, or downloaded from databases like PubChem.
-
Load each ligand into AutoDockTools.
-
Detect the ligand's root and define rotatable bonds. This step is crucial for allowing the ligand to flexibly fit into the binding site.[14]
-
Merge non-polar hydrogens and assign Gasteiger charges.
-
Save the prepared ligands in the PDBQT format.[10]
-
Step 3: Defining the Binding Site (Grid Box Generation)
-
Causality : The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Centering it on the known, co-crystallized inhibitor ensures the search is focused on the biologically relevant active site.
-
Protocol :
-
In ADT, with the prepared receptor loaded, open the Grid Box tool.
-
Center the grid box on the co-crystallized ligand (e.g., Flurbiprofen in 3N8Z).
-
Adjust the dimensions of the grid box to fully encompass the active site. A size of 60 x 60 x 60 Å is typically a robust starting point for COX enzymes.
-
Save the grid parameter file (.gpf) and docking parameter file (.dpf).[3][12]
-
Step 4: Docking Simulation with AutoDock Vina
-
Causality : AutoDock Vina uses a sophisticated scoring function and search algorithm to explore possible ligand conformations within the grid box and rank them based on predicted binding affinity.
-
Protocol :
-
Use the command line to run AutoDock Vina.
-
The command requires specifying the receptor file, ligand file, and a configuration file containing the grid box coordinates and dimensions.[11][15]
-
Execute the re-docking validation first.
-
Once validated, perform the docking runs for the test derivative and Flurbiprofen against both COX-1 and COX-2.
-
Part 3: Data Presentation and Interpretation
The primary output from a docking study is the binding energy (reported in kcal/mol) and the predicted binding pose. A more negative binding energy suggests a stronger, more favorable interaction.
Table 1: Comparative Docking Scores (Predicted Binding Energy, kcal/mol)
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| Validation: Flurbiprofen (Re-docked) | COX-1 (3N8Z) | Value (RMSD ≤ 2.0 Å) | Arg120, Tyr355 |
| Comparator: Flurbiprofen | COX-1 (3N8Z) | Value | Arg120, Tyr355 |
| COX-2 (4PH9) | Value | Arg120, Tyr355 | |
| Test Derivative: this compound | COX-1 (3N8Z) | Value | e.g., Arg120, Ser530 |
| COX-2 (4PH9) | Value | e.g., Arg120, Tyr355, Gln192 |
Note: Values are placeholders and would be populated with data from the actual docking experiment. Key interacting residues for the test compound are predictive.
Interpreting the Results
-
Binding Affinity : Compare the binding energies. If the test derivative shows a more negative binding energy for COX-2 than Flurbiprofen, it is predicted to be a more potent inhibitor.
-
Selectivity : The selectivity index can be estimated by comparing the binding energy for COX-1 versus COX-2. A significantly more negative value for COX-2 suggests selectivity.
-
Binding Pose Analysis : Visualize the top-ranked poses in a molecular viewer. The carboxylic acid moiety of both the test compound and Flurbiprofen is expected to form crucial hydrogen bonds with Arg120 and Tyr355 at the top of the COX channel.[16][17] The key difference will be the interactions formed by the rest of the molecule. Pay close attention to the 4'-nitro group. Does it form hydrogen bonds or other favorable interactions (e.g., with Ser530 or Gln192) that could explain its potency or selectivity? The larger active site of COX-2 may better accommodate the derivative, leading to a more favorable binding energy.[4]
Conclusion
This guide outlines a scientifically rigorous and self-validating protocol for the comparative molecular docking of this compound derivatives against COX-1 and COX-2. By benchmarking against a known NSAID like Flurbiprofen, this methodology allows for a clear, objective assessment of a novel compound's potential. The insights gained from analyzing binding energies and interaction patterns provide an invaluable computational foundation to guide the synthesis and experimental testing of the next generation of selective anti-inflammatory agents.
References
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Orlando, B.J., Lucido, M.J., & Malkowski, M.G. (2014). The structure of Ibuprofen bound to cyclooxygenase-2. RCSB Protein Data Bank. [Link]
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Orlando, B.J., Lucido, M.J., & Malkowski, M.G. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Journal of Structural Biology, 189(1), 62-66. [Link]
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Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
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Sidhu, R.S., et al. (2010). Crystal Structure of Cyclooxygenase-1 in Complex with Flurbiprofen. RCSB Protein Data Bank. [Link]
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Loll, P.J., et al. (2001). The 2.7 Angstrom Model of Ovine COX-1 Complexed with Flurbiprofen. RCSB Protein Data Bank. [Link]
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Gettins, P., Givol, D., & Dwek, R. A. (n.d.). The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. Biochemical Society Transactions. [Link]
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Kurumbail, R., & Stallings, W. (1997). Cyclooxygenase-2 (Prostaglandin synthase-2) complexed with a selective inhibitor, SC-558. RCSB Protein Data Bank. [Link]
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Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. [Link]
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Miciaccia, M., et al. (2020). Human COX-1 Crystal Structure. RCSB Protein Data Bank. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
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Gierse, J. K., et al. (1999). Flexibility of the NSAID binding site in the structure of human cyclooxygenase-2. Nature Structural Biology, 6(2), 154-158. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]
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Orlando, B.J., et al. (2018). Crystal Complex of Cyclooxygenase-2: (S)-ARN-2508 (a dual COX and FAAH inhibitor). RCSB Protein Data Bank. [Link]
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Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]
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University of California, Santa Barbara. (n.d.). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. UCSB. [Link]
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ResearchGate. (n.d.). Comparison of 3-D crystal structures of human cyclooxygenase COX-1 (PDB 6y3c) and COX-2 (PDB: 5ikr). ResearchGate. [Link]
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Jimson, A. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. Scripps Research. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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El-Hachem, N., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. In Methods in Molecular Biology (pp. 391-403). Humana Press. [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
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Jimson, A. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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ResearchGate. (n.d.). Flurbiprofen's interaction in the binding site of COX1. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Foundational Knowledge: Hazard Identification and Risk Assessment
Proper handling begins with a thorough understanding of the substance's inherent risks. This compound is an organic compound whose hazards are derived from its constituent functional groups: the nitroaromatic system and the biphenyl carboxylic acid structure.
Nitroaromatic compounds are a class of chemicals known for their potential biological activity and, in some cases, toxicity.[1] The presence of the nitro group can make the compound mutagenic by enabling it to interact with DNA.[1] While specific toxicological data for this exact isomer is limited, related compounds exhibit clear hazards. For instance, similar biphenyl carboxylic acids are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, a cautious and informed approach is paramount.
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Classification | Description | Key Precautionary Actions |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing.[2] |
| Eye Irritation | Causes serious eye irritation.[2] | Wear eye and face protection.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust. Use only in a well-ventilated area.[2] |
| Environmental Hazard | Nitroaromatic compounds can lead to environmental contamination of soil and groundwater.[1] | Do not let product enter drains.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—the correct PPE must be worn. The selection of PPE is not merely a checklist item; it is a scientifically-backed system to prevent chemical exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Required PPE | Rationale |
| Handling Solid Compound (Weighing, transferring) | - Nitrile gloves[4] - Safety glasses with side shields[5] - Laboratory coat | Prevents skin contact with the solid powder and protects eyes from airborne particles. Nitrile offers good resistance to a variety of chemical compounds.[4] |
| Preparing for Disposal (Handling solutions or wetted materials) | - Nitrile gloves - Chemical splash goggles[5] - Face shield (if splash risk is high)[5] - Laboratory coat | Provides a higher level of protection against splashes of dissolved chemical, which can be more readily absorbed or cause more severe eye damage. |
| Cleaning Spills | - Chemical-resistant gloves (e.g., Nitrile) - Chemical splash goggles and face shield - Laboratory coat or chemical-resistant apron | Ensures comprehensive protection during cleanup, where the risk of direct and widespread contact is highest. |
All handling and preparation for disposal of this compound should ideally be performed within a certified chemical fume hood to mitigate inhalation risks.[3]
Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of proper chemical disposal is rigorous segregation. Commingling incompatible waste streams can lead to dangerous reactions, posing a significant safety risk. This compound must be treated as a non-halogenated organic solid waste.
Step 1: Select a Designated Waste Container Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[6] For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
Step 2: Label the Container Correctly Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before any waste is added and must include:
-
The words "HAZARDOUS WASTE "[6]
-
The full chemical name: "This compound " (avoiding abbreviations or formulas)
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
Step 3: Accumulate Waste Safely
-
Solids: Transfer waste solid directly into the labeled container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in this container.
-
Keep Closed: The container must be kept tightly sealed at all times except when you are actively adding waste.[7] This prevents accidental spills and the release of dust.
Step 4: Store Awaiting Pickup Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be away from incompatible materials. Specifically, ensure segregation from:
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Decision Flowchart.
Spill and Emergency Procedures
Even with meticulous handling, spills can occur. A prepared and swift response is crucial to maintaining a safe laboratory environment. The key is to differentiate between a minor, manageable spill and a major emergency.[9]
Minor Spill Cleanup Protocol (Small quantity of solid, contained on a benchtop)
-
Alert & Isolate: Immediately alert personnel in the vicinity and cordon off the affected area.
-
Don PPE: Put on the appropriate PPE as detailed in Table 2, including gloves, goggles, and a lab coat.
-
Containment: If it is a powder, gently cover it with a paper towel to prevent it from becoming airborne.
-
Cleanup: Carefully sweep up the solid material and place it, along with any contaminated cleaning materials, into the designated hazardous waste container.[2] Avoid creating dust. If necessary, lightly dampen the material with water to minimize dust generation.
-
Decontaminate: Wipe the spill area with a damp paper towel, then clean with soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Inform your laboratory supervisor and document the incident as required by your institution.
Major Spill or Emergency (Large quantity, outside of containment, or if you feel unsafe)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert others and activate the nearest fire alarm if there is a risk of fire or exposure to a large area.
-
CONTACT: Contact your institution's Environmental Health & Safety (EHS) emergency line and Public Safety from a safe location. Provide them with the chemical name, location, and approximate quantity of the spill.
-
SECURE: Secure the area to prevent re-entry until emergency responders arrive.
The following workflow outlines the general response to a chemical spill.
Caption: General Chemical Spill Response Workflow.
Final Disposal Logistics and Regulatory Compliance
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility.[2][10] Laboratory personnel are responsible for the safe and compliant accumulation of the waste up to the point of collection.
-
Scheduling Pickup: Once your waste container is full, or as per your institution's guidelines, contact your EHS department to schedule a waste pickup. Do not store full containers of hazardous waste in the lab for an extended period.
-
Regulatory Framework: The entire process, from generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[6][11][12] Your institution's EHS department ensures that these complex regulations are followed, protecting both you and the environment.
By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the professional responsibilities inherent in scientific research.
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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AIC Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 729-01-1). As a compound with limited publicly available hazard data, we will adopt a conservative and rigorous safety-first approach, grounding our recommendations in the established principles of chemical hygiene and data from structurally similar molecules. Our primary objective is to build a self-validating system of safety that protects laboratory personnel from potential chemical exposure through dermal contact, inhalation, and ingestion.
Hazard Assessment: The Rationale for a Cautious Approach
This data gap necessitates a cautious approach. We must infer potential hazards from its chemical structure—a nitroaromatic compound and a carboxylic acid. Structurally related compounds, such as 4-Nitrophenylacetic acid, are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Category 3)[3]. Therefore, we will operate under the assumption that this compound presents similar hazards.
The primary physical risk is associated with its solid, powdered form, which can easily become airborne during handling, leading to inhalation or contamination of surfaces and subsequent ingestion[4].
Key Assumed Hazards:
-
Skin Irritation: Potential for redness, inflammation upon contact.
-
Eye Damage: Risk of serious irritation or damage if dust enters the eyes.
-
Respiratory Tract Irritation: Inhalation of fine dust may irritate the respiratory system.
-
Unknown Chronic Effects: Due to the lack of toxicological data, all unnecessary exposure should be avoided[5].
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound in its solid form or in concentrated solutions.
Eye and Face Protection
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times in the laboratory where this chemical is handled[6][7]. Safety glasses, even with side shields, do not provide adequate protection against fine dust or splashes[8].
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or aerosolization, such as transferring large quantities or preparing solutions[7][9].
Hand Protection
-
Gloves: Disposable, powder-free nitrile gloves are required. Nitrile offers good resistance to a wide range of chemicals for incidental contact[5].
-
Double Gloving: It is best practice to double-glove when handling this compound[8][9]. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove[10]. The outer glove should be removed and disposed of immediately upon known or suspected contact with the chemical. Gloves should be changed frequently, at least every 30-60 minutes, or as soon as contamination is suspected[11].
Body Protection
-
Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a secure closure (snaps or buttons) must be worn and kept fastened at all times[9]. The sleeves provide a critical barrier to prevent dust and splashes from reaching the skin[5].
-
Chemical-Resistant Apron: For procedures involving larger quantities (e.g., >10 grams) or a significant risk of spills and splashes, a chemical-resistant apron should be worn over the lab coat[5][10].
Respiratory Protection
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All procedures involving the handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood[4][5][9].
-
Respirator: A NIOSH-approved respirator (e.g., an N95 or higher) may be required as a secondary protective measure if engineering controls are not sufficient or during emergency situations like a large spill clean-up[6][9].
Operational Plan: Step-by-Step Safety Protocols
Adherence to strict protocols is essential for translating PPE selection into effective protection.
Pre-Operational Safety Checklist
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific work area for the procedure and cover it with absorbent bench paper to contain spills[12].
-
Assemble all necessary chemicals, equipment, and waste containers before beginning work to minimize movement and time in the handling area[9].
-
Don all required PPE as outlined in Section 2.
Protocol for Weighing and Handling the Solid Compound
This protocol is designed to minimize the generation of airborne dust.
-
Perform all weighing and transfer operations inside a chemical fume hood[4].
-
If available, use a balance with an enclosure or draft shield to further contain the powder[12].
-
Instead of pouring the powder from the stock bottle, use a spatula or scoop to transfer small amounts carefully to a weigh boat or tared container. This prevents powder from collecting on bottle threads and becoming airborne[12].
-
Keep the stock container closed whenever you are not actively dispensing from it[12].
-
After weighing, gently tap the spatula on the receiving container to dislodge any remaining powder.
-
Securely cap the stock bottle and the receiving container before removing them from the balance.
-
Wipe down the spatula, weigh boat exterior, and the balance area with a damp cloth or towel to decontaminate surfaces. Dispose of the wipe as hazardous waste.
Protocol for Solution Preparation
-
Within the fume hood, slowly add the weighed solid to the solvent. Avoid "dumping" the powder, which can cause it to become airborne.
-
If sonication or heating is required, ensure the vessel is loosely capped to prevent pressure buildup while still minimizing the escape of vapors.
-
Once the solid is fully dissolved, the risk of aerosolization is significantly reduced. However, standard PPE for handling chemical solutions (goggles, gloves, lab coat) must still be worn.
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond the experiment itself to include proper cleanup and waste management.
-
PPE Disposal:
-
Outer Gloves: Remove the outer gloves before exiting the fume hood and dispose of them in the designated solid hazardous waste container.
-
Inner Gloves: Remove inner gloves after leaving the immediate work area and dispose of them.
-
Lab Coats: Lab coats worn while handling this chemical should be considered contaminated and laundered professionally. Do not take lab coats home.
-
-
Chemical Waste Disposal: Dispose of all excess solid material and solutions containing this compound in a properly labeled hazardous waste container in accordance with your institution's and local environmental regulations. Do not pour chemical waste down the drain[13].
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task being performed.
Caption: PPE selection workflow for this compound.
Summary of PPE Recommendations
The table below provides a quick-reference summary of the minimum PPE required for various laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Inventory | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Powder | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood (Mandatory) |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood (Mandatory) |
| Handling Dilute Solutions | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Recommended on Benchtop |
| Spill Cleanup (Solid) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | NIOSH-Approved Respirator |
References
-
Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Irvine.[Link]
-
Part D: Chemical Safety Procedures for Laboratories. (2020). University of Wisconsin-La Crosse.[Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH.[Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.[Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.[Link]
-
GHS Hazard Statement List. (2016). ChemSafetyPro.COM.[Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production? (2022). Quora.[Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environment, Health & Safety.[Link]
-
Working Safely with Toxic Powders. Duke University Occupational Hygiene and Safety Division.[Link]
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GHS Classification Summary (Rev.11, 2025). PubChem, National Center for Biotechnology Information.[Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.[Link]
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GHS hazard statements. Wikipedia.[Link]
-
Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. (2020). MDPI.[Link]
-
SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022). DuPont.[Link]
-
Working with Hazardous Chemicals. Organic Syntheses.[Link]
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe.[Link]
-
4-Nitro-1,1'-biphenyl. PubChem, National Center for Biotechnology Information.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
